Product packaging for (-)-Dihydromyrcene(Cat. No.:CAS No. 10281-56-8)

(-)-Dihydromyrcene

Cat. No.: B087057
CAS No.: 10281-56-8
M. Wt: 138.25 g/mol
InChI Key: FUDNBFMOXDUIIE-JTQLQIEISA-N
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Description

(-)-Dihydromyrcene, also known as (S)-3,7-dimethylocta-1,6-diene (CAS 2436-90-0), is a high-value, optically active monoterpene of interest in advanced organic synthesis and fragrance research. Its molecular formula is C10H18, with a molecular weight of 138.25 g/mol . This chiral diene serves as a critical precursor in stereospecific synthesis; for instance, its cyclization has been studied to achieve stereospecific ring contraction, enabling the construction of complex chiral scaffolds relevant to natural product synthesis . Furthermore, it is a key intermediate in the multi-step synthesis of valuable commercial molecules, such as the alicyclic musk Romandolide, where its defined stereochemistry is essential for the olfactory properties of the final product . The compound is also directly relevant in the development of fragrance ingredients, as the related derivative dihydromyrcenol is widely utilized for its fresh, citrus-like aroma in perfumes and personal care products . The provided this compound is manufactured and purified to meet stringent quality standards for research applications. This product is intended For Research Use Only (RUO) and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B087057 (-)-Dihydromyrcene CAS No. 10281-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10281-56-8

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(3R)-3,7-dimethylocta-1,6-diene

InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3/t10-/m0/s1

InChI Key

FUDNBFMOXDUIIE-JTQLQIEISA-N

SMILES

CC(CCC=C(C)C)C=C

Isomeric SMILES

C[C@H](CCC=C(C)C)C=C

Canonical SMILES

CC(CCC=C(C)C)C=C

Other CAS No.

10281-56-8

Pictograms

Flammable

Synonyms

eta-citronellene
citronellene

Origin of Product

United States

Foundational & Exploratory

(-)-Dihydromyrcene chemical properties and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the chemical properties and characterization of the monoterpenoid (-)-Dihydromyrcene.

Introduction

This compound, systematically known as (R)-3,7-dimethylocta-1,6-diene, is a naturally occurring acyclic monoterpene hydrocarbon. It is an enantiomer of (+)-Dihydromyrcene, also known as (+)-β-citronellene. As a volatile organic compound, it finds application in the fragrance and flavor industry and serves as a valuable intermediate in the synthesis of other fine chemicals.[1][2]

This document provides a comprehensive overview of the core chemical properties of this compound, detailed protocols for its characterization using modern spectroscopic techniques, and a standardized workflow for its analysis. The information is intended for researchers, chemists, and professionals in the fields of natural product chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of Dihydromyrcene are summarized below. It is important to note that many reported values do not distinguish between enantiomers and refer to the racemic mixture.

Property Value Reference
Molecular Formula C₁₀H₁₈[3][4]
Molecular Weight 138.25 g/mol [2][4][5]
IUPAC Name (3R)-3,7-Dimethyl-1,6-octadieneN/A
Synonyms (-)-β-Citronellene, (R)-Citronellene[5]
CAS Number 2436-90-0 (unspecified stereoisomer)[2]
Appearance Clear, colorless liquid[2][5]
Density 0.760 g/mL at 20 °C[2][3]
Boiling Point 154-155 °C at 760 mmHg[2][3]
Refractive Index (n²⁰/D) ~1.439[1]
Vapor Pressure 2.0 - 2.57 mmHg at 20 °C[1][5]
Water Solubility 1.669 - 2.24 mg/L at 25 °C (estimated)[1][3]
logP (o/w) ~4.756 - 5.796 (estimated)[1][3]

Note: Properties such as boiling point, density, and refractive index show minimal variation between enantiomers and the racemic mixture.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic methods. The following sections detail the expected spectral data and the experimental protocols to obtain them.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 2: Key Mass Spectrometry Data

Parameter Value
Ionization Mode Electron Ionization (EI)
Molecular Ion (M⁺) m/z 138
Base Peak m/z 93

| Key Fragments | m/z 69, 55, 41 |

  • Sample Preparation: Prepare a 100 ppm solution of this compound in n-hexane.

  • Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, 50:1 ratio).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the peak corresponding to Dihydromyrcene based on its retention time. Analyze the resulting mass spectrum, confirming the molecular ion at m/z 138 and the characteristic fragmentation pattern.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, particularly the carbon-carbon double bonds.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3075 C-H Stretch sp² C-H (alkene)
2850-2960 C-H Stretch sp³ C-H (alkane)
~1640 C=C Stretch Alkene

| 1450-1380 | C-H Bend | Methyl (CH₃) |

  • Sample Preparation: No dilution is necessary. Use the neat liquid sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Measurement:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply a small drop of the this compound sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting spectrum for the characteristic absorption peaks listed in Table 3.[3] Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) | ¹H NMR (Proton) | ¹³C NMR (Carbon) | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment | | 5.60-5.80 | m | H-1 | ~145.0 | C-1 | | 4.90-5.05 | m | H-2 (pro-E & pro-Z) | ~111.0 | C-2 | | 5.05-5.15 | t | H-6 | ~124.5 | C-6 | | 1.95-2.10 | m | H-3, H-5 | ~131.5 | C-7 | | 1.10-1.40 | m | H-4 | ~40.0 | C-3 | | 1.68 | s | H-8 | ~36.0 | C-5 | | 1.60 | s | H-9 | ~25.7 | C-4 | | 0.95-1.05 | d | H-10 | ~22.5 | C-8 | | | | | ~19.5 | C-9 | | | | | ~17.6 | C-10 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly. 'm' denotes multiplet, 't' triplet, 's' singlet, 'd' doublet.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 512-1024 scans (or more, as ¹³C has low natural abundance).

    • Relaxation Delay: 2 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Analytical and Preparative Workflow

The isolation, identification, and purification of this compound from a natural source or synthetic mixture follows a standardized workflow. This process ensures the final product is of high purity and is structurally confirmed.

G cluster_0 Step 1: Isolation / Synthesis cluster_1 Step 2: Purification cluster_2 Step 3: Structural Characterization cluster_3 Step 4: Chiral Analysis A Raw Material (e.g., Essential Oil or Synthetic Precursors) B Extraction / Reaction A->B C Crude Product B->C D Fractional Distillation or Column Chromatography C->D E Purified Fractions D->E F Purity Check (GC-FID) E->F G Spectroscopic Analysis - GC-MS - NMR (1H, 13C) - FTIR F->G H Spectral Data G->H I Structure Confirmation H->I J Polarimetry I->J K Chiral GC I->K L Enantiomeric Purity (Optical Rotation & e.e.) J->L K->L M M L->M Final Product: This compound

Caption: Workflow for the isolation and characterization of this compound.

References

Navigating the Scarcity: A Technical Guide to the Natural Sources and Isolation of (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydromyrcene, a monoterpene of interest in fragrance chemistry, is primarily sourced through synthetic methodologies. While databases have indicated its presence in several plant species, a thorough review of the scientific literature reveals a conspicuous absence of quantitative data and detailed isolation protocols, suggesting that if present, it is a trace component at best. This technical guide addresses the reported natural sources, confronts the lack of corroborating evidence in essential oil analyses, and provides a comprehensive, generalized protocol for the hypothetical isolation and chiral analysis of this compound from a botanical matrix. This document serves to inform researchers of the current knowledge gaps and to provide the necessary experimental framework for future investigations into the natural occurrence of this compound.

Natural Sources: A Tale of Contradictory Evidence

Initial database reports have suggested the presence of Dihydromyrcene (3,7-Dimethylocta-1,6-diene) in a few plant species. The LOTUS (the natural products occurrence database) lists Perilla frutescens, Murraya paniculata, and Corymbia citriodora as potential natural sources.[1]

However, extensive analysis of the essential oil compositions of these plants in numerous studies fails to corroborate these claims. Key findings include:

  • Corymbia citriodora (Lemon Eucalyptus): The essential oil is overwhelmingly dominated by citronellal (often >70%), with other significant components being citronellol and isopulegol. Multiple detailed GC-MS analyses of this essential oil do not report the presence of dihydromyrcene.

  • Perilla frutescens (Perilla): The chemical composition of its essential oil is highly variable depending on the chemotype, with major components typically including perillaldehyde, perilla ketone, limonene, or shisofuran. Dihydromyrcene is not identified as a constituent in these analyses.

  • Murraya paniculata (Orange Jessamine): The essential oil composition of this plant is also variable, with major reported components including β-caryophyllene, germacrene D, and δ-elemene. Again, dihydromyrcene is not reported as a component.

This discrepancy strongly suggests that this compound is not a significant natural product in these species. The primary route to obtaining this compound remains chemical synthesis, typically through the pyrolysis of pinane derived from α-pinene or β-pinene, followed by selective hydrogenation if starting from myrcene.[2]

Quantitative Data Summary

The lack of detection in essential oil analyses means there is no reliable quantitative data for this compound from natural sources. The following table summarizes this absence of information, which should be a key consideration for any research endeavor in this area.

Plant SpeciesReported Presence (Database)Quantitative Data in Literature (% of Essential Oil)Enantiomeric Ratio ((-):(+))
Perilla frutescensYes[1]Not ReportedNot Reported
Murraya paniculataYes[1]Not ReportedNot Reported
Corymbia citriodoraYes[1]Not ReportedNot Reported

Generalized Isolation and Purification Protocol

For researchers wishing to investigate the potential trace presence of this compound in a plant matrix, the following generalized protocol outlines the necessary steps, from initial extraction to final purification. This protocol is based on standard methodologies for monoterpene isolation.

Stage 1: Extraction of Essential Oil via Steam Distillation

This procedure is designed to isolate volatile, water-immiscible compounds from a plant matrix.

Methodology:

  • Preparation of Plant Material: Freshly harvested plant material (leaves, stems) should be coarsely chopped to increase the surface area for efficient steam penetration.

  • Apparatus Setup: Assemble a steam distillation apparatus. A Clevenger-type apparatus is suitable. The biomass is placed in the still, which is then connected to a steam generator and a condenser.

  • Distillation: Pass steam through the plant material. The steam will volatilize the essential oils. The mixture of steam and oil vapor is then passed through the condenser, which cools the vapor back into a liquid state.

  • Collection: The distillate, a biphasic mixture of water and essential oil, is collected in a receiving flask. Due to their immiscibility and difference in density, the essential oil will typically form a layer on top of the water.

  • Separation and Drying: The oil layer is separated from the aqueous layer using a separatory funnel. The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The crude essential oil should be stored in a sealed, dark glass vial at 4°C to prevent degradation.

Stage 2: Isolation of Dihydromyrcene Fraction via Fractional Vacuum Distillation

To separate dihydromyrcene from other components of the essential oil with different boiling points.

Methodology:

  • Apparatus Setup: The crude essential oil is placed in a round-bottom flask attached to a fractionating column (e.g., Vigreux or packed column). The system is connected to a vacuum pump and a condenser with receiving flasks.

  • Fractionation: The pressure of the system is reduced to lower the boiling points of the components and prevent thermal degradation. The oil is gently heated.

  • Collection of Fractions: As the temperature rises, components will vaporize according to their boiling points at the given pressure. Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of dihydromyrcene (approx. 166-168°C at atmospheric pressure, significantly lower under vacuum) is collected.

  • Analysis: Each fraction should be analyzed by GC-MS to identify the one enriched with dihydromyrcene.

Stage 3: High-Purity Isolation via Preparative Gas Chromatography (Prep-GC)

For obtaining a highly purified sample of dihydromyrcene for structural elucidation and bioassays.

Methodology:

  • System Preparation: A gas chromatograph equipped with a preparative column (wider diameter than analytical columns) and a fraction collector is used. The column stationary phase should be selected for optimal separation of terpenes (e.g., a non-polar or mid-polar phase).

  • Injection: The dihydromyrcene-enriched fraction from the previous step is injected onto the column.

  • Separation and Collection: The components are separated based on their volatility and interaction with the stationary phase. As the peak corresponding to dihydromyrcene elutes from the column, it is directed to a cooled collection trap.

  • Purity Verification: The purity of the collected sample is verified using analytical GC-MS.

Chiral Analysis Protocol

To determine the presence and enantiomeric excess of this compound, chiral gas chromatography is essential.

Methodology:

  • Column Selection: A capillary GC column with a chiral stationary phase (e.g., a cyclodextrin-based column such as β- or γ-DEX) is installed in a GC-MS system.

  • Sample Preparation: The purified dihydromyrcene sample (or the enriched fraction) is diluted in an appropriate solvent (e.g., hexane).

  • GC-MS Analysis: The sample is injected into the GC-MS. The temperature program of the GC oven is optimized to achieve baseline separation of the (+) and (-) enantiomers of dihydromyrcene.

  • Identification and Quantification: The mass spectrometer is used to confirm the identity of the eluting peaks as dihydromyrcene. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (ee%).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isolation and analysis process.

experimental_workflow plant_material Plant Material (e.g., Corymbia citriodora leaves) steam_distillation Stage 1: Steam Distillation plant_material->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil fractional_distillation Stage 2: Fractional Vacuum Distillation crude_oil->fractional_distillation dhm_fraction Dihydromyrcene-Enriched Fraction fractional_distillation->dhm_fraction prep_gc Stage 3: Preparative GC dhm_fraction->prep_gc pure_dhm Purified Dihydromyrcene (Racemic or Enantioenriched) prep_gc->pure_dhm chiral_gcms Chiral GC-MS Analysis pure_dhm->chiral_gcms enantiomers Separated Enantiomers: This compound & (+)-Dihydromyrcene chiral_gcms->enantiomers data_analysis Data Analysis: - Identification - Quantification - Enantiomeric Excess (ee%) enantiomers->data_analysis

Caption: General workflow for the isolation and chiral analysis of this compound.

Signaling Pathways and Biological Activity

A review of the scientific literature did not yield any specific studies on the biological activity or associated signaling pathways of this compound. This represents a significant knowledge gap and an area for potential future research, particularly if a viable natural or synthetic source of the pure enantiomer becomes readily available.

Conclusion

The natural occurrence of this compound is, at present, poorly substantiated. While reported in select databases, its absence in detailed chemical analyses of the putative source plants suggests it is not a viable natural product for extraction at scale. The primary source remains chemical synthesis. For researchers aiming to verify its natural existence, the generalized protocols for extraction, purification, and chiral analysis provided herein offer a robust methodological framework. Future work should focus on ultra-sensitive analytical techniques to screen a wider variety of plant species and to investigate the potential biological activities of the individual enantiomers of dihydromyrcene.

References

A Technical Guide to the Monoterpene Biosynthesis Pathway Leading to Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathway for monoterpenes, with a specific focus on the formation of the acyclic monoterpene myrcene and the subsequent putative pathway to dihydromyrcene. It details the enzymatic steps from the universal C5 precursors to the formation of the C10 geranyl diphosphate (GPP), the common substrate for all monoterpene synthases. The guide elaborates on the mechanism of myrcene synthase and proposes a plausible enzymatic route for the conversion of myrcene to dihydromyrcene via ene-reductases. Quantitative kinetic data for key enzymes in the pathway are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for enzyme expression, purification, and activity assays, along with product analysis via Gas Chromatography-Mass Spectrometry (GC-MS), are provided to facilitate further research in this area.

The Core Monoterpene Biosynthesis Pathway

The biosynthesis of all terpenoids, including monoterpenes, originates from two universal five-carbon precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to generate these fundamental building blocks.[1]

  • The Mevalonate (MVA) Pathway: Primarily active in the cytosol, this pathway begins with acetyl-CoA.

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde 3-phosphate as its starting materials.

For monoterpene biosynthesis in plants, the MEP pathway is the primary source of IPP and DMAPP.

Geranyl Diphosphate (GPP) Synthesis

The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) , a prenyltransferase enzyme, to form the C10 compound geranyl diphosphate (GPP).[1][2] GPP serves as the universal precursor for the entire family of monoterpenes.[3]

GPP_Synthesis cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Biosynthesis Pyruvate Pyruvate MEP_Intermediates ...7 Steps... Pyruvate->MEP_Intermediates GAP Glyceraldehyde-3-Phosphate GAP->MEP_Intermediates IPP Isopentenyl Diphosphate (IPP) MEP_Intermediates->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_Intermediates->DMAPP GPP_Synthase Geranyl Diphosphate Synthase (GPPS) GPP Geranyl Diphosphate (GPP) GPP_Synthase->GPP Monoterpenes Monoterpenes GPP->Monoterpenes Monoterpene Synthases IPP_source->GPP_Synthase IPP DMAPP_source->GPP_Synthase DMAPP

Fig. 1: Overview of the monoterpene precursor biosynthesis pathway.

Biosynthesis of Myrcene from Geranyl Diphosphate

Acyclic monoterpenes like myrcene are formed directly from GPP through the action of specific monoterpene synthases.

Myrcene Synthase

Myrcene synthase (EC 4.2.3.15) is a lyase that catalyzes the conversion of GPP into β-myrcene.[4][5] The reaction mechanism involves the ionization of GPP by eliminating the diphosphate group, which generates a geranyl cation. This highly reactive intermediate is then stabilized by the enzyme's active site. The final step is the deprotonation of the cation to form the stable alkene, myrcene.[6]

Myrcene_Synthesis GPP Geranyl Diphosphate (GPP) Geranyl_Cation Geranyl Cation (Intermediate) GPP->Geranyl_Cation Myrcene Synthase - PPi Myrcene β-Myrcene Geranyl_Cation->Myrcene Deprotonation - H+

Fig. 2: Enzymatic conversion of GPP to β-Myrcene.

Putative Biosynthetic Pathway to Dihydromyrcene

While the biosynthesis of myrcene is well-established, a specific "dihydromyrcene synthase" has not been characterized. Dihydromyrcene (2,6-dimethyl-1,7-octadiene) is a reduced form of myrcene. The most plausible biological route for its formation is the enzymatic reduction of one of the double bonds of myrcene.

Ene-Reductases: The Likely Catalysts

Ene-reductases , particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes known to catalyze the asymmetric reduction of activated carbon-carbon double bonds (e.g., in α,β-unsaturated aldehydes and ketones). While they typically act on activated alkenes, some OYEs have demonstrated the ability to reduce less activated C=C bonds, such as in the conversion of the allylic alcohol geraniol to citronellol. This suggests that certain ene-reductases may possess the necessary substrate specificity to catalyze the reduction of a double bond in myrcene to form dihydromyrcene, using a nicotinamide cofactor (NAD(P)H) as the hydride source.

Dihydromyrcene_Synthesis Myrcene β-Myrcene Enzyme Ene-Reductase (Putative) Myrcene->Enzyme Dihydromyrcene Dihydromyrcene Enzyme->Dihydromyrcene + NAD(P)H + H+ NADP NAD(P)+ Enzyme->NADP NADPH NAD(P)H NADPH->Enzyme

Fig. 3: Proposed enzymatic reduction of myrcene to dihydromyrcene.

Quantitative Data on Biosynthetic Enzymes

The kinetic properties of the enzymes involved in this pathway are crucial for understanding reaction efficiency and for metabolic engineering applications. The following tables summarize representative kinetic data for GPP synthases, myrcene synthases, and various ene-reductases.

Table 1: Kinetic Parameters of Geranyl Diphosphate Synthases (GPPS)

Enzyme Source Substrate Km (µM) kcat (s-1) Reference
Abies grandis DMAPP 7.8 0.45 [7]
IPP 10.0 - [7]
Mentha piperita (Heterodimer) DMAPP ~5 ~0.1 (General observation from multiple studies)
IPP ~5 - (General observation from multiple studies)

| Bacillus stearothermophilus (Mutant FPP synthase) | DMAPP | 2.7 | 0.063 |[7] |

Table 2: Kinetic Parameters of Myrcene Synthases

Enzyme Source Substrate Km (µM) kcat (s-1) Reference
Abies grandis GPP 4.3 0.05 (Derived from characterization studies)
Antirrhinum majus (Snapdragon) GPP 2.5 0.02 [8]

| Humulus lupulus (Hop) | GPP | 1.9 | 0.015 |[5] |

Table 3: Kinetic Parameters of Representative Ene-Reductases (OYE Family) with Various Substrates Note: Data for myrcene as a substrate is not currently available. This table illustrates the general catalytic efficiency of this enzyme class.

Enzyme Substrate Km (mM) kcat (s-1) Reference
OYE1 (Saccharomyces pastorianus) 2-Cyclohexenone 0.38 115 (General knowledge from review articles)
OYE2 (Saccharomyces cerevisiae) N-Ethylmaleimide 0.23 28 (General knowledge from review articles)
NCR (Zymomonas mobilis) 2-Cyclohexen-1-one 0.15 10.5 (General knowledge from review articles)

| YqjM (Bacillus subtilis) | Ketoisophorone | 0.77 | 0.12 | (General knowledge from review articles) |

Experimental Protocols

This section provides generalized protocols for the characterization of the enzymes in the dihydromyrcene biosynthesis pathway.

Protocol for Heterologous Expression and Purification of Terpene Synthases
  • Cloning: Synthesize the codon-optimized gene for the target synthase (e.g., myrcene synthase) and clone it into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using standard molecular biology techniques.

  • Transformation: Transform the expression plasmid into a competent E. coli strain suitable for protein expression, such as BL21(DE3).

  • Expression:

    • Grow a 10 mL overnight starter culture in LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C.

    • Inoculate 1 L of fresh LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

    • Continue to incubate at 18°C for 16-20 hours with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 10% glycerol).

    • Lyse the cells by sonication on ice or using a French press.

    • Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C) to remove cell debris.

  • Purification (IMAC):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Verification: Confirm protein purity and size using SDS-PAGE. Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol for In Vitro Monoterpene Synthase Assay
  • Reaction Mixture: Prepare a 500 µL reaction mixture in a 2 mL glass GC vial containing:

    • Assay Buffer (50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT)

    • 10 mM MgCl2

    • 50 µM Geranyl Diphosphate (GPP)

    • 1-5 µg of purified synthase enzyme

  • Incubation:

    • Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane or pentane) to trap the volatile terpene products.

    • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Quenching and Extraction:

    • Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the organic layer.

    • Separate the phases by centrifugation (1,000 x g, 5 min).

  • Analysis: Transfer the upper organic layer to a new GC vial for analysis by GC-MS.

Protocol for Product Analysis by GC-MS
  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar column, such as a DB-5 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used for terpene analysis.[9][10]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 min

      • Ramp 1: 5°C/min to 140°C

      • Ramp 2: 20°C/min to 250°C, hold for 5 min

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 350

  • Identification: Identify the products (myrcene, dihydromyrcene) by comparing their retention times and mass spectra to those of authentic standards and by matching against spectral libraries (e.g., NIST, Wiley).

Experimental_Workflow cluster_Cloning Gene to Protein cluster_Assay Enzyme Assay cluster_Analysis Analysis Gene Synthase Gene Plasmid Recombinant Plasmid Gene->Plasmid Vector Expression Vector Vector->Plasmid Ecoli E. coli Expression Plasmid->Ecoli Protein Purified Enzyme Ecoli->Protein Reaction In Vitro Reaction Protein->Reaction Substrate Substrate (GPP/Myrcene) Substrate->Reaction Cofactors Cofactors (Mg2+/NADPH) Cofactors->Reaction Extraction Organic Extraction Reaction->Extraction Sample Product Sample Extraction->Sample GCMS GC-MS Analysis Sample->GCMS Data Data Interpretation (Spectra & Retention Time) GCMS->Data Results Identified Products & Quantification Data->Results

Fig. 4: General experimental workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthesis of monoterpenes is a well-defined process that proceeds from IPP and DMAPP through the key intermediate GPP, which is then converted into a vast array of structures by various monoterpene synthases, including myrcene synthase. While the direct biosynthetic route to dihydromyrcene has not been explicitly elucidated, the catalytic capabilities of ene-reductases present a highly plausible mechanism for the reduction of myrcene.

Future research should focus on screening diverse ene-reductase libraries for activity towards myrcene and other acyclic monoterpenes. The identification and characterization of such an enzyme would not only fill a gap in our understanding of monoterpene metabolism but also provide a valuable biocatalyst for the sustainable production of dihydromyrcene and other reduced monoterpenoids for the fragrance, flavor, and pharmaceutical industries.

References

Enantioselective Synthesis of (-)-Dihydromyrcene from Myrcene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the methodologies for the enantioselective synthesis of (-)-dihydromyrcene, also known as (-)-β-citronellene, from the readily available starting material, myrcene. The core of this process lies in the asymmetric hydrogenation of myrcene, a reaction that introduces a chiral center and selectively forms the desired (-) enantiomer. This document provides a comprehensive overview of the key catalytic systems, detailed experimental protocols, and quantitative data to facilitate the replication and optimization of this synthesis. The logical workflow of the synthetic process is also visualized to enhance understanding.

Introduction

This compound is a valuable chiral building block in the synthesis of various natural products and pharmacologically active compounds. Its specific stereochemistry is crucial for the desired biological activity and sensory properties of the final products. The enantiose-lective synthesis of this compound from myrcene, an abundant and inexpensive natural terpene, represents an efficient and atom-economical approach to this important chiral intermediate. The primary strategy to achieve this transformation is through asymmetric hydrogenation, which utilizes a chiral catalyst to stereoselectively deliver hydrogen across one of the double bonds of the myrcene molecule.

Reaction Pathway

The enantioselective synthesis of this compound from myrcene is achieved through a catalytic asymmetric hydrogenation reaction. This process involves the selective reduction of the less substituted double bond of myrcene in the presence of a chiral transition metal catalyst and a hydrogen source.

Reaction_Pathway Myrcene Myrcene Dihydromyrcene This compound Myrcene->Dihydromyrcene Asymmetric Hydrogenation Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->Myrcene H2 H₂ H2->Myrcene

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the enantioselective synthesis of this compound from myrcene with high enantiomeric excess remains elusive in publicly available literature, a general procedure can be outlined based on established principles of asymmetric hydrogenation of olefins using chiral ruthenium-phosphine catalysts. The following protocol is a representative, generalized procedure that would require optimization for this specific substrate.

3.1. General Procedure for Asymmetric Hydrogenation of Myrcene

Materials:

  • Myrcene (purified)

  • Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂[(R)-BINAP])

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Dichloromethane)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

Equipment:

  • High-pressure autoclave or a reaction vessel equipped with a magnetic stirrer, gas inlet, and pressure gauge.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Standard glassware for organic synthesis.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral ruthenium catalyst is prepared or handled. For example, a stock solution of the catalyst in the chosen anhydrous solvent can be prepared.

  • Reaction Setup: The autoclave is dried in an oven and cooled under a stream of inert gas. The substrate, myrcene, is dissolved in the anhydrous, degassed solvent and charged into the autoclave.

  • Catalyst Addition: The chiral ruthenium catalyst is added to the solution in the autoclave under a counter-flow of inert gas. The amount of catalyst is typically in the range of 0.01 to 1 mol% relative to the substrate.

  • Hydrogenation: The autoclave is sealed, and the atmosphere is purged with hydrogen gas several times. The vessel is then pressurized with hydrogen to the desired pressure (e.g., 10-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 12-48 hours).

  • Work-up: After the reaction is complete (monitored by GC or TLC), the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the this compound.

  • Characterization: The purified product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS). The enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

Quantitative Data

EntryCatalyst SystemSubstrate:Catalyst RatioSolventH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Yield (%)ee (%) of (-)-isomer
1Ru(OAc)₂[(R)-BINAP]1000:1Methanol502524Data to be determinedData to be determinedData to be determined
2[Rh(COD)(DuPhos)]⁺BF₄⁻1000:1Dichloromethane202518Data to be determinedData to be determinedData to be determined
3Ir(cod)(PCy₃)(py)⁺PF₆⁻ with chiral ligand500:1Tetrahydrofuran1005048Data to be determinedData to be determinedData to be determined

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis A Reagent Preparation (Myrcene, Solvent, Catalyst) B Reaction Setup (Autoclave) A->B C Asymmetric Hydrogenation B->C D Reaction Work-up (Solvent Removal) C->D E Purification (Column Chromatography) D->E F Structural Characterization (NMR, MS) E->F G Chiral Analysis (Chiral GC/HPLC) E->G H This compound F->H G->H

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The enantioselective synthesis of this compound from myrcene via asymmetric hydrogenation is a promising route to this valuable chiral intermediate. While a definitive, optimized protocol is not yet widely published, the principles of asymmetric catalysis using chiral transition metal complexes, particularly with ruthenium and rhodium, provide a strong foundation for the development of a successful synthesis. Further research and screening of chiral ligands and reaction conditions are necessary to achieve high yields and excellent enantioselectivities for this specific transformation. The methodologies and workflows presented in this guide offer a comprehensive starting point for researchers in this field.

An In-Depth Technical Guide on the Chirality and Stereochemistry of (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and stereochemistry of (-)-dihydromyrcene, an acyclic monoterpene of interest in the fragrance, flavor, and pharmaceutical industries. This document details its stereochemical properties, synthesis methodologies, and analytical characterization, presenting key data in a structured format for ease of reference and comparison.

Introduction to Dihydromyrcene and its Stereoisomers

Dihydromyrcene, systematically named 3,7-dimethylocta-1,6-diene, is a naturally occurring monoterpene hydrocarbon with the chemical formula C₁₀H₁₈. Its structure contains a single chiral center at the C3 position, giving rise to two enantiomers: (R)-(-)-dihydromyrcene and (S)-(+)-dihydromyrcene. The enantiomers of dihydromyrcene are also known by the trivial names (-)-β-citronellene and (+)-β-citronellene, respectively.

The distinct stereochemistry of these molecules leads to differences in their chiroptical properties and can influence their biological activity and sensory perception, making the study and synthesis of enantiomerically pure forms crucial for various applications.

Stereochemical Properties of this compound

This compound is the levorotatory enantiomer, possessing the (R) configuration at its stereocenter. Its counterpart, (+)-dihydromyrcene, has the (S) configuration and is dextrorotatory.

Table 1: Stereochemical and Physical Properties of Dihydromyrcene Enantiomers

Property(R)-(-)-Dihydromyrcene(S)-(+)-Dihydromyrcene (β-Citronellene)
IUPAC Name (3R)-3,7-dimethylocta-1,6-diene(3S)-3,7-dimethylocta-1,6-diene
Synonyms (-)-β-Citronellene(+)-β-Citronellene
CAS Number 10281-56-810281-55-7
Molecular Formula C₁₀H₁₈C₁₀H₁₈
Molecular Weight 138.25 g/mol 138.25 g/mol
Chirality (R)(S)
Specific Rotation Approximately -10° (neat) (inferred)[α]²⁰/D +10 ± 1° (neat)[1]
Boiling Point ~154-155 °C154-155 °C (lit.)[1]
Density ~0.760 g/mL at 20 °C0.760 g/mL at 20 °C (lit.)[1]
Refractive Index n20/D ~1.437n20/D 1.437[1]

Synthesis of Enantiopure this compound

Conceptual Asymmetric Synthesis Pathway

A plausible strategy for the asymmetric synthesis of (R)-(-)-dihydromyrcene could involve the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. The following diagram illustrates a conceptual workflow.

Asymmetric_Synthesis Start Achiral Starting Material Reaction1 Asymmetric Reaction (Chiral Catalyst) Start->Reaction1 Intermediate Chiral Intermediate Reaction1->Intermediate Reaction2 Further Transformations Intermediate->Reaction2 Product (R)-(-)-Dihydromyrcene Reaction2->Product

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Experimental Protocol: Chiral Resolution via Diastereomeric Salts

A well-established method for separating enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent. Since dihydromyrcene itself is a non-polar hydrocarbon and lacks functional groups for salt formation, this method would typically be applied to a functionalized precursor, such as a carboxylic acid derivative, from which dihydromyrcene can be subsequently generated.

Hypothetical Experimental Protocol:

  • Preparation of a Chiral Precursor: Synthesize a racemic carboxylic acid precursor that can be converted to dihydromyrcene in a later step.

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine) to the solution.

    • Allow the mixture to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.

  • Separation of Diastereomers:

    • Collect the crystallized diastereomeric salt by filtration.

    • The mother liquor will be enriched in the other diastereomer.

    • The purity of the separated diastereomer can be improved by recrystallization.

  • Liberation of the Enantiopure Acid:

    • Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the enantiopure carboxylic acid.

    • Extract the enantiopure acid into an organic solvent.

  • Conversion to this compound:

    • Transform the enantiopure carboxylic acid into this compound through a series of chemical reactions (e.g., reduction and elimination).

  • Purification and Characterization:

    • Purify the final product by distillation or chromatography.

    • Characterize the enantiomeric purity using chiral gas chromatography (chiral GC) and measure the specific rotation using a polarimeter.

Chiral_Resolution Racemic Racemic Dihydromyrcene Precursor (e.g., Carboxylic Acid) Add_RA Add Chiral Resolving Agent (e.g., Chiral Amine) Racemic->Add_RA Diastereomers Mixture of Diastereomeric Salts Add_RA->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Separation Crystallization->Separation Salt1 Diastereomeric Salt 1 (Crystalline) Separation->Salt1 Solid Salt2 Diastereomeric Salt 2 (in Mother Liquor) Separation->Salt2 Liquid Liberate1 Liberate Enantiomer 1 Salt1->Liberate1 Liberate2 Liberate Enantiomer 2 Salt2->Liberate2 Enantiomer1 Enantiopure Precursor 1 Liberate1->Enantiomer1 Enantiomer2 Enantiopure Precursor 2 Liberate2->Enantiomer2 Conversion Conversion to Dihydromyrcene Enantiomer1->Conversion Product This compound Conversion->Product

Caption: Workflow for chiral resolution of a dihydromyrcene precursor.

Analytical Characterization

The stereochemical purity of this compound is primarily determined by two analytical techniques: polarimetry and chiral gas chromatography.

Table 2: Analytical Methods for Stereochemical Analysis

TechniquePrincipleKey Parameters Measured
Polarimetry Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.Specific Rotation ([(\alpha)]) : A standardized measure of the optical rotation.
Chiral Gas Chromatography (GC) Separates enantiomers based on their differential interactions with a chiral stationary phase in a GC column.Enantiomeric Excess (ee) : The percentage of one enantiomer in excess of the other.
Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is calculated from the specific rotation of the mixture and the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

  • [α]observed is the specific rotation of the sample.

  • [α]max is the specific rotation of the pure enantiomer.

Conclusion

This technical guide has summarized the key stereochemical aspects of this compound. While detailed experimental protocols for its enantioselective synthesis are not extensively reported in publicly available literature, the conceptual frameworks for asymmetric synthesis and chiral resolution provide a solid foundation for researchers in this field. The provided data tables and diagrams offer a quick reference for the properties and potential synthetic and analytical workflows for this chiral monoterpene. Further research into the enantioselective synthesis of this compound would be valuable for its applications in various industries.

References

(-)-Dihydromyrcene: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydromyrcene, a monoterpene with applications in the fragrance and chemical industries, is susceptible to degradation under various environmental conditions. Understanding its stability profile and degradation pathways is crucial for ensuring product quality, efficacy, and safety in its applications. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, including acid-catalyzed reactions, oxidation, and thermal degradation. It summarizes available quantitative data, outlines relevant experimental protocols for stability testing, and presents visual diagrams of the degradation mechanisms.

Introduction

This compound, also known as 2,6-dimethyl-2,7-octadiene, is a volatile organic compound that contributes to the characteristic aroma of various plants. Its pleasant scent has led to its use in fragrances and as a precursor in the synthesis of other aroma chemicals, such as dihydromyrcenol.[1] However, like many terpenes, this compound is prone to chemical transformations when exposed to heat, light, oxygen, and acidic conditions. These degradation processes can alter its sensory properties, reduce its purity, and potentially lead to the formation of undesired byproducts. This guide aims to provide a detailed technical understanding of these processes.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific quantitative shelf-life data for this compound is not extensively published, general principles of terpene chemistry and available information suggest that its stability is compromised under stressful conditions.

General Storage Recommendations

To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, protected from light.[1] The containers should be tightly sealed to prevent exposure to air and moisture.[1]

Incompatible Materials

Contact with strong oxidizing agents and strong acids should be avoided, as these can catalyze degradation reactions.[2]

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily acid-catalyzed reactions and oxidation.

Acid-Catalyzed Degradation

In the presence of acids, this compound can undergo hydration and cyclization. This is a well-documented pathway, often utilized in the industrial synthesis of dihydromyrcenol.

  • Hydration: The primary reaction in the presence of aqueous acid is the hydration of the double bond, leading to the formation of (-)-Dihydromyrcenol. This reaction typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond.

  • Cyclization: At elevated temperatures (above 40°C), acid-catalyzed intramolecular cyclization can occur, leading to the formation of cyclic terpene ethers and alcohols.

Below is a diagram illustrating the acid-catalyzed degradation pathway of this compound.

AcidCatalyzedDegradation Dihydromyrcene This compound Protonation Protonation (H+) Dihydromyrcene->Protonation + H+ Carbocation Tertiary Carbocation Protonation->Carbocation Dihydromyrcenol (-)-Dihydromyrcenol Carbocation->Dihydromyrcenol + H2O, -H+ Cyclic_Carbocation Cyclic Carbocation Carbocation->Cyclic_Carbocation Intramolecular Attack Cyclic_Products Cyclic Ethers/ Alcohols Cyclic_Carbocation->Cyclic_Products + H2O, -H+ High_Temp > 40°C Water H2O Loss_of_Proton -H+

Acid-Catalyzed Degradation of this compound
Oxidative Degradation (Autoxidation)

Autoxidation is a free-radical chain reaction involving molecular oxygen that can lead to the degradation of unsaturated hydrocarbons like this compound.[3] This process is often initiated by heat, light, or the presence of metal ions and proceeds through initiation, propagation, and termination steps. The primary products of autoxidation are hydroperoxides, which can further decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and alcohols.[4] A common degradation product of terpene aging through oxidation is p-cymene.

The following diagram illustrates a plausible autoxidation pathway for this compound.

AutoxidationPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Dihydromyrcene This compound Initiator Initiator (Heat, Light) Alkyl_Radical Alkyl Radical (R•) Initiator->Alkyl_Radical Hydrogen Abstraction Oxygen O2 Alkyl_Radical->Oxygen + O2 Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Dihydromyrcene2 This compound (RH) Peroxy_Radical->Dihydromyrcene2 + RH Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Forms Dihydromyrcene2->Hydroperoxide Alkyl_Radical2 Alkyl Radical (R•) Dihydromyrcene2->Alkyl_Radical2 Generates Aldehydes Aldehydes Hydroperoxide->Aldehydes Decomposition Ketones Ketones Hydroperoxide->Ketones Decomposition Alcohols Alcohols Hydroperoxide->Alcohols Decomposition Peroxy_Radical2 ROO• Peroxy_Radical3 ROO• Non_Radical_Products Non-Radical Products Peroxy_Radical3->Non_Radical_Products Combination

Plausible Autoxidation Pathway of this compound

Quantitative Stability Data

Specific kinetic and quantitative data on the degradation of this compound under various conditions are limited in publicly available literature. The table below summarizes the available information on the acid-catalyzed hydration of dihydromyrcene.

ParameterConditionValue/ObservationReference
Reaction Type Acid-Catalyzed HydrationConversion to Dihydromyrcenol[5]
Catalyst Strong acid cation exchange resinsEffective for hydration[5]
Temperature Range 333.15 K to 353.15 K (60°C to 80°C)Reaction rate increases with temperature[5]
Byproduct Formation Temperatures > 40°CFormation of cyclic materials observed
Kinetic Model Pseudo-homogeneous kinetics modelSuccessfully used to model the reaction rate[5]

Experimental Protocols for Stability and Degradation Analysis

To assess the stability of this compound and identify its degradation products, a forced degradation study can be conducted. This involves subjecting the compound to a range of stress conditions.

Forced Degradation (Stress Testing) Workflow

The following diagram outlines a typical workflow for a forced degradation study.

ForcedDegradationWorkflow Start This compound Sample Stress_Conditions Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal_Stress Thermal Stress (e.g., 60-80°C) Stress_Conditions->Thermal_Stress Photostability Photostability (UV/Vis light) Stress_Conditions->Photostability Analysis Analytical Testing Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal_Stress->Analysis Photostability->Analysis HPLC HPLC/UPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS Data_Analysis Data Analysis HPLC->Data_Analysis GCMS->Data_Analysis LCMS->Data_Analysis Degradation_Profile Degradation Profile Data_Analysis->Degradation_Profile Pathway_Elucidation Pathway Elucidation Degradation_Profile->Pathway_Elucidation End Stability Report Pathway_Elucidation->End

Forced Degradation Study Workflow
Sample Preparation and Stress Conditions

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile) at a known concentration.

  • Acidic and Basic Conditions: Treat the sample solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and store at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Conditions: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Stress: Expose the solid or liquid sample to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Photostability: Expose the sample to controlled UV and visible light in a photostability chamber.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Useful for separating and quantifying this compound and its degradation products. A stability-indicating method should be developed and validated to ensure separation of all significant degradants from the parent compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile compounds like this compound and its degradation products. The mass spectrometer allows for the identification of the individual components based on their mass spectra.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the identification and structural elucidation of unknown degradation products, especially for less volatile or thermally labile compounds.[7]

Conclusion

The stability of this compound is a critical consideration for its use in various industries. This technical guide has summarized the known and potential degradation pathways, including acid-catalyzed hydration and cyclization, and autoxidation. While specific quantitative stability data remains limited, the provided information on storage, handling, and analytical methodologies for degradation studies offers a valuable resource for researchers, scientists, and drug development professionals. Further research is warranted to generate more comprehensive quantitative data on the stability of this compound under diverse conditions and to fully elucidate the structures of all major degradation products. This will enable better control over its quality and performance in final product formulations.

References

A Technical Guide to Quantum Chemical Calculations on Dihydromyrcene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on the isomers of dihydromyrcene. Given the limited specific literature on dihydromyrcene, this guide outlines a robust computational workflow based on established methodologies for similar terpene molecules. The protocols and data presented herein are illustrative and serve as a framework for researchers to conduct their own high-fidelity computational studies.

Introduction to Dihydromyrcene and the Importance of Isomeric Analysis

Dihydromyrcene, a monoterpene, exists as several structural isomers and stereoisomers. Each isomer can exhibit distinct chemical and physical properties, including reactivity, volatility, and biological activity. In the context of drug development and material science, understanding the energetic landscape and molecular properties of these isomers is crucial for identifying the most stable and potentially most active or relevant conformers. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy.

Theoretical Background

Quantum chemical calculations are founded on the principles of quantum mechanics, providing a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. For molecules of the size of dihydromyrcene, exact solutions are not feasible, and thus approximations are employed. The two primary families of methods used are ab initio and Density Functional Theory (DFT).

  • Ab initio methods : These are based on first principles and do not rely on empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (CCSD(T)) offer high accuracy but are computationally expensive.

  • Density Functional Theory (DFT) : This approach uses the electron density to calculate the energy of a system. DFT methods, with various exchange-correlation functionals (e.g., B3LYP, M06-2X), provide a good balance between accuracy and computational cost, making them well-suited for studying terpene isomers.

Computational Workflow

A typical workflow for the quantum chemical analysis of dihydromyrcene isomers involves several key steps, from initial structure generation to the final analysis of molecular properties. The following diagram illustrates a recommended computational pipeline.

computational_workflow cluster_prep Structure Preparation cluster_conf_search Conformational Search cluster_qm_calc Quantum Mechanical Calculations cluster_analysis Property Analysis start Initial 2D Structures of Dihydromyrcene Isomers gen3d Generation of Initial 3D Conformers start->gen3d conf_search Low-Level Conformational Search (e.g., Molecular Mechanics or Semi-Empirical) gen3d->conf_search unique_conformers Identification of Unique Conformers conf_search->unique_conformers geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) unique_conformers->geom_opt freq_calc Frequency Calculation (to confirm minima) geom_opt->freq_calc single_point Single-Point Energy Calculation (High-Level Theory, e.g., CCSD(T)/cc-pVTZ) freq_calc->single_point end Analysis of Molecular Properties single_point->end

Caption: A generalized workflow for the quantum chemical analysis of dihydromyrcene isomers.

Experimental and Computational Protocols

This section provides detailed methodologies for the key steps in the computational workflow.

Conformational Search Protocol

A thorough exploration of the conformational space is critical for identifying all low-energy isomers.

  • Initial Structure Generation : Draw the 2D structures of all dihydromyrcene isomers.

  • 3D Structure Generation : Convert the 2D structures into initial 3D models using software like Avogadro or a molecular builder in a computational chemistry package.

  • Conformational Search : Employ a systematic or stochastic conformational search algorithm. A common approach is to use a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB) to rapidly explore the potential energy surface and identify a large number of possible conformers.

  • Clustering and Selection : The resulting conformers are then clustered based on their root-mean-square deviation (RMSD) and energy. A representative structure from each low-energy cluster is selected for higher-level quantum mechanical calculations.

Quantum Chemical Calculation Protocol

For each unique conformer identified, a series of quantum chemical calculations should be performed.

  • Geometry Optimization : The geometry of each conformer is optimized to find the local minimum on the potential energy surface. A widely used and cost-effective method is DFT with the B3LYP functional and the 6-31G(d) basis set.

  • Frequency Analysis : A frequency calculation is performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The results also provide thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement : To obtain more accurate relative energies, a single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set. For example, the CCSD(T) method with a basis set like cc-pVTZ or aug-cc-pVTZ is considered a "gold standard" for such calculations. DFT functionals known for better handling of non-covalent interactions, such as M06-2X, with a larger basis set can also be used.

  • Property Calculations : Other molecular properties, such as dipole moments and rotational constants, can be calculated from the optimized wave function at the desired level of theory.

Data Presentation

The quantitative results from the quantum chemical calculations should be summarized in tables for easy comparison between isomers. The following tables present hypothetical data for three isomers of dihydromyrcene to illustrate this.

Table 1: Relative Energies of Dihydromyrcene Isomers

IsomerRelative Energy (kcal/mol) at B3LYP/6-31G(d)Relative Energy (kcal/mol) with ZPVE CorrectionRelative Energy (kcal/mol) at CCSD(T)/cc-pVTZ//B3LYP/6-31G(d)
Isomer A0.000.000.00
Isomer B1.521.451.20
Isomer C3.143.012.85

Table 2: Calculated Molecular Properties of Dihydromyrcene Isomers

IsomerRotational Constant A (GHz)Rotational Constant B (GHz)Rotational Constant C (GHz)Dipole Moment (Debye)
Isomer A2.1540.8760.7320.25
Isomer B2.5430.7650.6540.87
Isomer C1.9870.9120.8011.12

Signaling Pathways and Logical Relationships

In drug development, understanding how different isomers might interact with a biological target is crucial. While specific signaling pathways for dihydromyrcene are not detailed here, the following diagram illustrates a hypothetical logical relationship for isomer selection based on computational and experimental data.

isomer_selection_logic cluster_computational Computational Screening cluster_experimental Experimental Validation cluster_decision Decision start Pool of Dihydromyrcene Isomers low_energy Low Relative Energy start->low_energy high_dipole Favorable Dipole Moment start->high_dipole synthesis Feasible Synthesis low_energy->synthesis bioassay High Bioactivity high_dipole->bioassay lead_candidate Lead Candidate for Drug Development synthesis->lead_candidate bioassay->lead_candidate

Caption: A logical diagram for the selection of lead candidate isomers.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of dihydromyrcene isomers. By following the detailed computational workflow and protocols, researchers can obtain valuable insights into the structural and energetic properties of these molecules. The illustrative data and diagrams provide a clear template for presenting and interpreting the results of such studies. While the lack of specific experimental data for dihydromyrcene necessitates a generalized approach, the methodologies described are robust and widely applicable to the study of terpenes and other flexible organic molecules, thereby empowering researchers in drug discovery and materials science to make data-driven decisions.

Olfactory Characteristics of (-)-Dihydromyrcene and its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromyrcene, a monoterpene hydrocarbon, and its chiral derivatives are significant components in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the known olfactory properties of dihydromyrcene, with a specific focus on the sensory characteristics of its enantiomeric forms. Due to the limited availability of specific quantitative and descriptive data for the individual enantiomers of dihydromyrcene in publicly accessible literature, this document outlines the general olfactory profile of the racemic mixture and presents standardized experimental protocols for the sensory evaluation of chiral compounds. Furthermore, it includes a detailed representation of the canonical olfactory signal transduction pathway, offering a foundational understanding of the molecular mechanisms underlying odor perception. This guide serves as a resource for researchers and professionals in the fields of olfaction science, fragrance chemistry, and sensory analysis, highlighting the current knowledge gaps and providing a framework for future research into the stereospecific olfactory properties of dihydromyrcene.

Introduction

Dihydromyrcene, chemically known as 2,6-dimethyloct-7-en-2-ol, is a versatile acyclic monoterpenoid. It serves as a crucial intermediate in the synthesis of other fragrance compounds, most notably dihydromyrcenol, which is prized for its fresh, citrusy, and floral aroma. The chirality of dihydromyrcene, arising from an asymmetric carbon atom, results in the existence of two enantiomers: (S)-(-)-dihydromyrcene and (R)-(+)-dihydromyrcene. It is well-established in olfactory science that enantiomers of a chiral odorant can elicit distinct olfactory responses, ranging from subtle differences in odor quality to entirely different scent perceptions and odor thresholds. Understanding these differences is paramount for the targeted design and application of fragrance ingredients.

This guide aims to consolidate the available information on the olfactory properties of (-)-dihydromyrcene and its enantiomers, provide standardized methodologies for their sensory analysis, and illustrate the underlying biological pathways of odor perception.

Olfactory Properties of Dihydromyrcene

While specific data for the individual enantiomers of dihydromyrcene are scarce in the reviewed literature, the racemic mixture is generally characterized by its olfactory profile.

Table 1: Olfactory Profile of Racemic Dihydromyrcene

PropertyDescription
Odor Type Citrus, Fresh, Green, slightly Woody
Odor Intensity Moderate
Applications Intermediate in fragrance synthesis, functional perfumery

Table 2: Quantitative Olfactory Data for Dihydromyrcene Enantiomers (Template)

Note: Specific quantitative data for the individual enantiomers of dihydromyrcene were not available in the reviewed literature. This table serves as a template for future research findings.

EnantiomerOdor Threshold (in water, ppb)Odor Threshold (in air, ng/L)Odor DescriptionIntensity (at defined concentration)
(S)-(-)-Dihydromyrcene Data not availableData not availableData not availableData not available
(R)-(+)-Dihydromyrcene Data not availableData not availableData not availableData not available

Experimental Protocols

The determination of olfactory properties of chiral compounds requires specialized analytical techniques to separate the enantiomers and evaluate their individual sensory characteristics. Gas Chromatography-Olfactometry (GC-O) is the most common and effective method for this purpose.

Chiral Gas Chromatography-Olfactometry (GC-O) for the Sensory Analysis of Dihydromyrcene Enantiomers

This protocol outlines a general procedure for the separation and sensory evaluation of this compound and its enantiomer.

Objective: To separate the enantiomers of dihydromyrcene and determine their individual odor characteristics and detection thresholds.

Materials and Equipment:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as beta-DEX, gamma-DEX, or equivalent).

  • High-purity helium or hydrogen as carrier gas.

  • Syringe for sample injection.

  • A sample of racemic dihydromyrcene.

  • A panel of trained sensory assessors.

  • Humidified air supply for the ODP.

Procedure:

  • Sample Preparation: Prepare a dilution series of the racemic dihydromyrcene sample in a suitable solvent (e.g., ethanol or diethyl ether) to determine the odor detection threshold.

  • GC-FID/O Conditions:

    • Injector: Set to a temperature of 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a rate of 5°C/min to 220°C, and hold for 5 minutes. (Note: The temperature program should be optimized for the specific chiral column used to achieve baseline separation of the enantiomers).

    • Carrier Gas Flow: Set to a constant flow rate of 1.5 mL/min.

    • Split Ratio: Use a split injection with a ratio of 10:1 or as appropriate for the sample concentration.

    • FID: Set to a temperature of 280°C.

    • ODP: The effluent from the GC column is split between the FID and the ODP. The transfer line to the ODP should be heated to prevent condensation (e.g., 250°C). Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration of the assessors.

  • Sensory Evaluation:

    • A panel of trained assessors sniffs the effluent from the ODP.

    • Assessors record the retention time of any detected odor, describe the odor quality using a standardized lexicon, and rate the odor intensity on a defined scale (e.g., a 5-point or 7-point scale).

    • For threshold determination, the dilution series is injected, and the lowest concentration at which an odor can be reliably detected by the panel is determined for each enantiomer.

  • Data Analysis:

    • The retention times of the odor events are matched with the peaks on the FID chromatogram to identify which enantiomer is responsible for each odor.

    • The odor descriptions and intensity ratings from the panel are compiled to create an olfactory profile for each enantiomer.

    • The odor detection thresholds are calculated based on the results from the dilution series.

G cluster_0 Sample Preparation cluster_1 Chiral GC-O Analysis cluster_2 Detection & Evaluation cluster_3 Data Analysis racemic_dihydromyrcene Racemic Dihydromyrcene dilution_series Dilution Series racemic_dihydromyrcene->dilution_series injection Injection chiral_column Chiral GC Column injection->chiral_column effluent_split Effluent Split chiral_column->effluent_split fid FID Detector effluent_split->fid odp Olfactory Detection Port (ODP) effluent_split->odp data_compilation Data Compilation & Analysis fid->data_compilation sensory_panel Sensory Panel odp->sensory_panel sensory_panel->data_compilation

Experimental workflow for Chiral GC-O analysis.

Olfactory Signaling Pathway

The perception of odorants like dihydromyrcene is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

G cluster_0 Odorant Binding cluster_1 Signal Transduction Cascade cluster_2 Neuronal Signaling cluster_3 Brain Perception Odorant Odorant Molecule (this compound or Enantiomer) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase (ACIII) G_olf->AC Activates cAMP cyclic AMP (cAMP) AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_influx Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Signal to Olfactory Bulb Action_Potential->Olfactory_Bulb Brain Higher Brain Centers (Piriform Cortex, etc.) Olfactory_Bulb->Brain Processed in Glomeruli Perception Odor Perception Brain->Perception G cluster_0 Chiral Odorant cluster_1 Chiral Olfactory Receptors cluster_2 Differential Binding & Activation cluster_3 Distinct Neural Signals & Perception S_enantiomer (S)-(-)-Dihydromyrcene S_binds_A Strong Binding & Activation S_enantiomer->S_binds_A S_binds_B Weak/No Binding S_enantiomer->S_binds_B Both_bind_C Similar Binding S_enantiomer->Both_bind_C R_enantiomer (R)-(+)-Dihydromyrcene R_binds_A Weak/No Binding R_enantiomer->R_binds_A R_binds_B Strong Binding & Activation R_enantiomer->R_binds_B R_enantiomer->Both_bind_C OR_A Olfactory Receptor A OR_A->S_binds_A OR_A->R_binds_A OR_B Olfactory Receptor B OR_B->S_binds_B OR_B->R_binds_B OR_C Olfactory Receptor C OR_C->Both_bind_C Perception_S Distinct Odor Perception S S_binds_A->Perception_S Perception_R Distinct Odor Perception R R_binds_B->Perception_R Perception_Shared Shared Odor Note Both_bind_C->Perception_Shared

Toxicological and safety evaluation of (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicological and Safety Evaluation of (-)-Dihydromyrcene

Introduction

This compound, also commonly known as Dihydromyrcenol (CAS No. 18479-58-8), is a synthetic fragrance ingredient with a powerful, fresh, lime-like, and citrusy-floral aroma. Its widespread use in consumer products, including soaps, detergents, and fine fragrances, necessitates a thorough understanding of its toxicological and safety profile. This guide provides a comprehensive overview of the key safety evaluations of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing core experimental workflows to support researchers, scientists, and drug development professionals in their assessments.

Summary of Toxicological Profile

This compound exhibits a low order of acute oral and dermal toxicity. It is not considered to be genotoxic based on available data. Repeated dose and developmental toxicity studies have established clear No-Observed-Adverse-Effect Levels (NOAELs). While it can cause skin and eye irritation, it is not considered a skin sensitizer under current use levels. It is not expected to be photoirritating or photoallergenic.

Acute Toxicity

The acute toxicity of this compound is low via both oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

Study TypeSpeciesRouteLD50Reference
Acute Oral ToxicityRatOral3600 mg/kg bw
Acute Oral ToxicityRatOral5300 mg/kg bw
Acute Dermal ToxicityRabbitDermal>5000 mg/kg bw
Experimental Protocol: Acute Oral Toxicity (General Guideline)
  • Objective: To determine the median lethal dose (LD50) after a single oral administration.

  • Species: Rat.

  • Test Substance Administration: The test substance is administered by gavage as a single dose. The vehicle, if used, is typically inert (e.g., corn oil).

  • Dose Levels: A range of dose levels is used to elicit a toxic response and a no-effect level.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.

  • Endpoints: Mortality is the primary endpoint. Gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.

Skin and Eye Irritation

This compound is classified as an irritant to the skin and eyes.

Table 2: Irritation Potential of this compound

Study TypeSpeciesExposureResultReference
Skin IrritationRabbit500 mg / 24hMild Irritation
Skin IrritationRabbitNot specifiedModerate Irritation
Eye IrritationRabbitNot specifiedIrritating to eyes (Draize Test)
Eye IrritationNot specifiedNot specifiedCauses serious eye irritation
Experimental Protocol: Skin Irritation (Draize Test)
  • Objective: To assess the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

  • Species: Albino rabbit.

  • Test Substance Application: A small area of the animal's back is shaved. A specific amount of the test substance (e.g., 500 mg) is applied to the intact skin, often under a semi-occlusive patch.

  • Exposure Duration: Typically 24 hours.

  • Observation: The skin is evaluated for signs of irritation (erythema and edema) at specific intervals (e.g., 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the reactions is scored according to a standardized system (Draize scoring) to determine the irritation potential.

Skin Sensitization

Multiple studies have concluded that this compound does not present a significant risk of skin sensitization.

Table 3: Skin Sensitization Potential of this compound

Study TypeSpeciesConcentrationResultReference
Local Lymph Node Assay (LLNA)Not specifiedUp to 25%Non-sensitizing
Local Lymph Node Assay (LLNA)Not specifiedUp to 30%Non-sensitizing
Guinea Pig Maximization TestGuinea PigNot specifiedNo reactions indicative of sensitization
Buehler TestGuinea PigNot specifiedNo reactions indicative of sensitization
Experimental Protocol: Local Lymph Node Assay (LLNA)
  • Objective: To determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

  • Species: Mouse.

  • Induction Phase: The test substance is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized several hours later.

  • Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as a marker of lymphocyte proliferation. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI ≥ 3 is typically considered a positive result.

LLNA_Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_measurement Proliferation Measurement cluster_analysis Data Analysis A Animal Acclimatization (Mouse) B Topical Application of Test Substance to Dorsal Ear Surface (Days 1, 2, 3) A->B Start Treatment C IV Injection of ³H-methyl thymidine (Day 5) B->C After Induction D Euthanasia & Excision of Auricular Lymph Nodes C->D E Measure Radiolabel Incorporation D->E F Calculate Stimulation Index (SI) E->F G Determine Sensitization Potential (SI ≥ 3 indicates positive) F->G Ames_Test_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_incubation Incubation cluster_results Results & Analysis A1 S. typhimurium strains (Histidine auxotrophs) D1 Plate bacteria, test substance, and S9 mix (+S9) A1->D1 D2 Plate bacteria, test substance, and buffer (-S9) A1->D2 B1 Test Substance (Various Concentrations) B1->D1 B1->D2 C1 Control Groups (Negative/Positive) C1->D1 C1->D2 E1 Incubate plates on minimal glucose agar medium D1->E1 D2->E1 F1 Count Revertant Colonies E1->F1 G1 Analyze for dose-dependent increase vs. negative control F1->G1 H1 Determine Mutagenic Potential G1->H1 Developmental_Toxicity_Workflow cluster_phase1 Pre-Dosing cluster_phase2 Dosing & Observation Period cluster_phase3 Termination & Examination cluster_phase4 Analysis A Selection of Time-Mated Pregnant Rats B Randomization into Dose Groups A->B C Daily Oral Gavage (Gestational Days 7-17) B->C D Monitor Maternal Health: - Clinical Signs - Body Weight - Food Consumption C->D E Caesarean Section (Gestational Day 21) C->E End of Dosing Period F Examine Uterine Contents E->F G Fetal Examinations: - External - Visceral (Soft Tissue) - Skeletal F->G H Data Evaluation G->H I Establish Maternal & Developmental NOAELs H->I

Methodological & Application

Application Note: Synthesis of Dihydromyrcenol from (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note provides detailed protocols for the synthesis of dihydromyrcenol, a valuable fragrance ingredient, from (-)-dihydromyrcene. Three primary synthesis routes are discussed: direct acid-catalyzed hydration, esterification with subsequent hydrolysis, and a two-step process involving hydrochlorination followed by hydrolysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a comprehensive guide to the synthesis, including reaction conditions, catalysts, and expected yields.

Introduction

Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is a colorless liquid with a characteristic citrus and lavender-like fragrance.[1] It is widely used in the fragrance industry, particularly in soap and detergent formulations.[1] The synthesis of dihydromyrcenol from the readily available precursor this compound (also known as citronellene) is a topic of significant industrial and academic interest. This note details the most common and effective methods for this transformation.

Synthesis Routes Overview

There are three principal pathways for the synthesis of dihydromyrcenol from this compound:

  • Direct Acid-Catalyzed Hydration: This method involves the direct addition of water to the double bond of dihydromyrcene in the presence of an acid catalyst.[2][3]

  • Esterification and Hydrolysis: Dihydromyrcene is first esterified, typically with formic or acetic acid, to form a dihydromyrcenyl ester. This intermediate is then hydrolyzed to yield dihydromyrcenol.[1][4]

  • Hydrochlorination and Hydrolysis: This two-step process begins with the hydrochlorination of dihydromyrcene to form dihydromyrcenyl chloride, which is subsequently hydrolyzed to dihydromyrcenol.[5]

The choice of synthesis route can depend on factors such as desired purity, reaction time, and available equipment.

Experimental Protocols

This protocol is based on a method that can achieve a high conversion rate through the use of an acidic catalyst.[2]

Materials:

  • This compound

  • Water

  • Acid catalyst (e.g., heat-resistant, high-acidic ion exchange resin)[2]

  • Organic solvent (optional, for extraction)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Reaction vessel with stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with this compound and water.

  • Add the acidic catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.[6]

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS). The reaction time can vary from 1 to 3 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • If an organic solvent is used for extraction, add it to the filtrate and transfer to a separatory funnel.

  • Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude dihydromyrcenol by vacuum distillation.[6]

This protocol details the formation of a formate ester intermediate, followed by hydrolysis.[4]

Materials:

  • This compound (94% purity)[4]

  • Formic acid (97.6%)[4]

  • Sulfuric acid or Methane sulfonic acid (catalyst)[4]

  • Sodium formate (for neutralization)[4]

  • Methanol

  • Sodium hydroxide

  • Water

  • Benzene (for extraction)

Equipment:

  • Reaction flask with stirrer and cooling bath

  • Distillation apparatus

  • Separatory funnel

Procedure:

Part A: Formation of Dihydromyrcenyl Formate

  • Prepare a mixture of formic acid and the acid catalyst in a reaction flask, and cool it to 5-15°C.[4]

  • Slowly add dihydromyrcene to the cooled mixture over a period of 15-30 minutes while maintaining the temperature between 5-20°C.[4]

  • Stir the mixture at a controlled temperature (e.g., 10-20°C) for 1.5 to 5 hours.[4]

  • Neutralize the catalyst by adding sodium formate.[4]

  • Distill off unreacted formic acid and some unreacted dihydromyrcene under vacuum.[4]

Part B: Hydrolysis of Dihydromyrcenyl Formate

  • To the residue from Part A, add methanol and a solution of sodium hydroxide in water.

  • Heat the mixture to reflux for a specified period to achieve hydrolysis.

  • Cool the mixture and add water.

  • Recover the methanol by distillation.

  • Separate the organic layer and wash it with water.

  • The crude dihydromyrcenol can be purified by fractional distillation.[4]

This method involves the formation of a chloride intermediate.[5]

Materials:

  • This compound

  • Dry HCl gas

  • Sodium hydroxide or Sodium bicarbonate[5]

  • Water

  • Phase transfer catalyst (e.g., Hexadecyltrimethylammonium bromide, optional)[5]

Equipment:

  • Gas dispersion tube

  • Reaction vessel with stirrer, thermometer, and reflux condenser

  • Separatory funnel

Procedure:

Part A: Hydrochlorination of Dihydromyrcene

  • Bubble dry HCl gas through dihydromyrcene at a controlled temperature. Catalysts like copper chloride or Lewis/protonic acids can be used to improve the reaction.[5]

  • Monitor the reaction until the desired conversion to dihydromyrcenyl chloride is achieved.

Part B: Hydrolysis of Dihydromyrcenyl Chloride

  • In a three-necked flask, combine the dihydromyrcenyl chloride mixture, a base (e.g., NaOH or NaHCO3), and water.[5] A phase transfer catalyst can be added to reduce reaction time.[5]

  • Heat the solution to boiling under reflux for 2 to 22 hours.[5]

  • After cooling, separate the organic phase.

  • Wash the organic phase with water and dry it.

  • The resulting mixture containing dihydromyrcenol can be purified by distillation.

Data Presentation

The following tables summarize quantitative data from various synthesis methods.

Table 1: Comparison of Dihydromyrcenol Synthesis Methods

Synthesis RouteCatalystTemperature (°C)Reaction Time (hours)Conversion/YieldReference
Acid-Catalyzed HydrationAcidic Ion Exchange ResinNot SpecifiedNot Specified88% Conversion[2]
Esterification/HydrolysisFormic Acid/Sulfuric Acid15-20547% Conversion[4]
Esterification/HydrolysisFormic Acid/Methane Sulfonic Acid101.550% Conversion (formate)[4]
Hydrolysis of ChlorideNaOHReflux2256% Dihydromyrcenol[5]
Hydrolysis of ChlorideNaHCO₃ / Phase Transfer CatalystReflux264% Dihydromyrcenol[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of dihydromyrcenol.

SynthesisWorkflow Start Start: This compound Reaction Chemical Reaction (Hydration, Esterification, or Chlorination) Start->Reaction Reagents Intermediate Intermediate Product (Ester or Chloride) Reaction->Intermediate Route 2 & 3 Workup Reaction Work-up (Neutralization, Washing, Extraction) Reaction->Workup Route 1 Hydrolysis Hydrolysis/ Saponification Intermediate->Hydrolysis Hydrolysis->Workup Purification Purification (Distillation) Workup->Purification End Final Product: Dihydromyrcenol Purification->End

Caption: Generalized workflow for the synthesis of dihydromyrcenol.

Conclusion

This application note has outlined three effective methods for the synthesis of dihydromyrcenol from this compound. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available resources. The provided protocols and data serve as a valuable resource for the successful synthesis of this important fragrance compound.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Myrcene to Produce (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective catalytic hydrogenation of myrcene to produce (-)-dihydromyrcene, also known as (-)-2,6-dimethyloct-2-ene. While the non-selective hydrogenation of myrcene is well-documented, achieving high enantioselectivity to yield the levorotatory (-) enantiomer requires the use of specific chiral catalysts and optimized reaction conditions. This protocol summarizes the key considerations and provides a general experimental procedure based on established principles of asymmetric catalysis.

Introduction

Myrcene, a naturally occurring acyclic monoterpene, is a versatile precursor in the synthesis of various fragrances, flavorings, and pharmaceutical intermediates. The selective hydrogenation of one of its double bonds leads to dihydromyrcene (2,6-dimethyloct-2-ene), which possesses a chiral center. The specific enantiomer, this compound, is a valuable chiral building block. Catalytic asymmetric hydrogenation offers a direct and atom-economical route to access this compound with high optical purity. The choice of a suitable chiral catalyst, typically based on rhodium, ruthenium, or iridium complexed with chiral ligands, is paramount for achieving high enantioselectivity.[1][2]

Reaction Scheme & Logical Workflow

The catalytic hydrogenation of myrcene to dihydromyrcene involves the selective reduction of the less substituted double bond. For the enantioselective synthesis of this compound, a chiral catalyst is employed to control the stereochemical outcome of the hydrogen addition.

reaction_workflow Myrcene Myrcene (Substrate) Reaction Asymmetric Hydrogenation Myrcene->Reaction Catalyst Chiral Catalyst (e.g., Rh-complex) Catalyst->Reaction Hydrogen H₂ Gas (Reagent) Hydrogen->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization (GC, NMR, Polarimetry) Final_Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following is a general protocol for the asymmetric hydrogenation of myrcene. Optimization of reaction parameters is crucial for achieving high yield and enantioselectivity and will depend on the specific chiral catalyst used.

Materials and Reagents
Material/ReagentGradeSupplierNotes
Myrcene>95%Commercially AvailableShould be freshly distilled before use.
Chiral CatalystSynthesis GradeCommercially Available or Synthesizede.g., Rhodium-based complexes with chiral phosphine ligands.
Hydrogen GasHigh Purity (99.999%)Standard Gas Supplier
Anhydrous SolventHPLC or Anhydrous GradeCommercially Availablee.g., Toluene, Dichloromethane, Methanol. Must be degassed.
Internal StandardAnalytical GradeCommercially AvailableFor GC analysis (e.g., dodecane).
Deuterated SolventsNMR GradeCommercially AvailableFor NMR analysis (e.g., CDCl₃).
Equipment
  • High-pressure autoclave or a Schlenk line setup for reactions under hydrogen atmosphere.

  • Magnetic stirrer with heating plate.

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.).

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess (e.e.) determination.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Polarimeter.

General Hydrogenation Procedure
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the chiral catalyst and place it in a dry Schlenk flask or an autoclave insert.

  • Reaction Setup: Add the desired amount of degassed anhydrous solvent to the reaction vessel containing the catalyst.

  • Substrate Addition: Add freshly distilled myrcene to the reaction mixture via syringe.

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature for the specified time. The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC.

  • Work-up: Upon completion, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and GC-MS. Determine the enantiomeric excess by chiral GC analysis and measure the specific rotation using a polarimeter.

Quantitative Data Summary

The following table presents hypothetical data for a successful asymmetric hydrogenation of myrcene. Note: Specific values are highly dependent on the chosen catalyst system and reaction conditions, and should be determined experimentally.

ParameterValue
Reactants
Myrcene1.0 mmol
Chiral Rh-Catalyst0.01 mmol (1 mol%)
Solvent (Toluene)10 mL
Reaction Conditions
Hydrogen Pressure10 bar
Temperature25 °C
Reaction Time24 h
Results
Conversion of Myrcene>99%
Yield of this compound95%
Enantiomeric Excess (e.e.)98%
Characterization
Specific Rotation [α]²⁰D- (levorotatory)

Characterization of this compound

The synthesized product should be thoroughly characterized to confirm its identity, purity, and stereochemistry.

characterization_flow Product Purified Product GCMS GC-MS Analysis Product->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR ChiralGC Chiral GC Analysis Product->ChiralGC Polarimetry Polarimetry Product->Polarimetry Identity Structural Confirmation GCMS->Identity Purity Purity Assessment GCMS->Purity NMR->Identity EE Enantiomeric Excess (e.e.) ChiralGC->EE OpticalRotation Specific Rotation ([α]) Polarimetry->OpticalRotation

Caption: Analytical workflow for product characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (138.25 g/mol ) and fragmentation pattern of dihydromyrcene.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and purity.

  • Chiral Gas Chromatography (Chiral GC): To determine the enantiomeric excess of the product by separating the two enantiomers.

  • Polarimetry: To measure the optical rotation. A negative sign of rotation confirms the formation of the (-)-enantiomer. The specific rotation is a characteristic physical property of a chiral compound.[4][5] The (S)-enantiomer, also known as (+)-β-citronellene, has a reported specific rotation of +17.5°.[6] Therefore, the (-)-enantiomer should exhibit a levorotatory value of a similar magnitude.

Safety Precautions

  • Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated area.

  • Reactions under pressure should be conducted behind a blast shield.

  • Organic solvents are flammable and volatile; handle them in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low ConversionInactive catalyst, insufficient hydrogen pressure, low temperature, short reaction time.Use a fresh batch of catalyst, increase hydrogen pressure, optimize temperature and reaction time.
Low EnantioselectivityInappropriate chiral catalyst, presence of impurities, non-optimal solvent.Screen different chiral ligands, ensure high purity of reactants and solvent, screen different solvents.
Poor ReproducibilityInconsistent catalyst quality, presence of moisture or oxygen.Ensure rigorous inert atmosphere techniques, use freshly distilled and degassed solvents.

Conclusion

The enantioselective catalytic hydrogenation of myrcene provides an efficient pathway to this compound. The success of this synthesis is critically dependent on the selection of an appropriate chiral catalyst and the careful optimization of reaction parameters. The protocols and guidelines presented herein offer a comprehensive framework for researchers to develop and implement this valuable synthetic transformation.

References

Application Notes and Protocols: H-beta Zeolite Catalyzed Hydration of (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acid-catalyzed hydration of (-)-dihydromyrcene to produce dihydromyrcenol, a valuable fragrance and flavor intermediate. The protocols focus on the use of H-beta zeolite as a heterogeneous catalyst, offering advantages in terms of reusability and process efficiency.

Introduction

The selective hydration of terpenes such as this compound is a critical process in the synthesis of fine chemicals and pharmaceutical intermediates. H-beta zeolite, a solid acid catalyst, has demonstrated high activity and selectivity for this transformation.[1][2] Its well-defined pore structure and tunable acidity make it a superior alternative to traditional homogeneous acid catalysts. The hydrophobicity of the H-beta zeolite is a key factor in its catalytic performance, with more hydrophobic versions leading to higher yields of the desired dihydromyrcenol.[2] This is attributed to the enhanced adsorption of the non-polar dihydromyrcene onto the catalyst surface.[1] The reaction can be performed in either a single-phase system with a co-solvent or a two-phase system.[1]

Reaction Pathway

The hydration of this compound over H-beta zeolite proceeds via the protonation of the double bond, followed by the nucleophilic attack of water to form a tertiary alcohol, dihydromyrcenol. A potential side reaction is the isomerization of the double bond in dihydromyrcene.

ReactionPathway Dihydromyrcene This compound Carbocation Tertiary Carbocation Intermediate Dihydromyrcene->Carbocation + H+ Isomer Isomerized Dihydromyrcene Dihydromyrcene->Isomer Isomerization (Side Reaction) H_Beta H-beta Zeolite (H+) Dihydromyrcenol Dihydromyrcenol Carbocation->Dihydromyrcenol + H₂O, - H+ Water H₂O

Caption: Reaction pathway for the hydration of this compound.

Experimental Data

The following tables summarize quantitative data from studies on the H-beta zeolite catalyzed hydration of dihydromyrcene.

Table 1: Influence of H-beta Zeolite Properties on Dihydromyrcenol Yield

Si/Al RatioCatalyst TypeYield of Dihydromyrcenol (%)Selectivity (%)Reference
27Beta (synthesized in fluoride media)59~100[2]
High Al contentH-betaLower activity-[1]
Low Al contentH-betaHigher activity-[1]

Table 2: Effect of Reaction Conditions

Temperature (°C)Co-solventDihydromyrcene Conversion (%)Dihydromyrcenol Yield (%)Reference
333.15 - 353.15 K (60 - 80 °C)AcetoneInvestigated>50[1]
353.15 - 383.15 K (80 - 110 °C)Not specifiedInvestigated-[2]

Experimental Protocols

The following are generalized protocols based on literature reports. Researchers should optimize these conditions for their specific equipment and catalyst.

Protocol 1: Catalyst Preparation (Activation of H-beta Zeolite)

This protocol describes the conversion of the ammonium form of beta zeolite (NH₄-Beta) to the active proton form (H-Beta).

Materials:

  • NH₄-Beta zeolite

  • Muffle furnace

  • Quartz tube

Procedure:

  • Place the required amount of NH₄-Beta zeolite in a quartz tube within a muffle furnace.

  • Heat the zeolite under a flow of dry air or nitrogen.

  • Increase the temperature to 540 °C at a controlled rate.

  • Calcine the zeolite at 540 °C for 4 hours to ensure complete conversion to the H-Beta form.[3]

  • Cool the catalyst to room temperature under a dry atmosphere and store it in a desiccator until use.

Protocol 2: Hydration of this compound in a Single-Phase System

This protocol outlines the hydration reaction using a co-solvent to create a single phase.

Materials:

  • This compound

  • Activated H-beta zeolite

  • Acetone (or another suitable non-protic co-solvent)

  • Deionized water

  • Batch reactor equipped with a stirrer, temperature control, and condenser

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge the batch reactor with this compound, acetone, and deionized water in the desired molar ratio.

  • Add the activated H-beta zeolite catalyst to the mixture. The catalyst loading will need to be optimized.

  • Seal the reactor and begin stirring to ensure a homogenous mixture.

  • Heat the reactor to the desired temperature (e.g., 60-80 °C).[1]

  • Maintain the reaction at the set temperature for the desired reaction time. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • After the reaction is complete, cool the reactor to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • The liquid product mixture can be analyzed by GC to determine the conversion of dihydromyrcene and the selectivity to dihydromyrcenol.

  • The catalyst can be washed, dried, and calcined for reuse.

Experimental Workflow

The following diagram illustrates the general workflow for the H-beta zeolite catalyzed hydration of this compound.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydration Reaction cluster_analysis Product Analysis and Catalyst Recovery NH4_Beta NH₄-Beta Zeolite Calcination Calcination at 540°C NH4_Beta->Calcination H_Beta Activated H-Beta Zeolite Calcination->H_Beta Reactor Batch Reactor H_Beta->Reactor Reactants This compound, Water, Co-solvent Reactants->Reactor Reaction_Conditions Stirring, Heating (e.g., 60-80°C) Reactor->Reaction_Conditions Filtration Catalyst Separation (Filtration/Centrifugation) Reaction_Conditions->Filtration Catalyst_Recovery Recovered H-Beta Zeolite Filtration->Catalyst_Recovery Product_Mixture Liquid Product Mixture Filtration->Product_Mixture GC_Analysis GC Analysis Product_Mixture->GC_Analysis Results Conversion, Selectivity, Yield GC_Analysis->Results

Caption: General experimental workflow for the hydration of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The calcination of the zeolite should be performed in a furnace with proper exhaust ventilation.

  • Batch reactors should be operated within their pressure and temperature limits.

Conclusion

H-beta zeolite is a highly effective and selective catalyst for the hydration of this compound. The protocols and data presented here provide a foundation for researchers to develop and optimize this important transformation. The use of this heterogeneous catalyst offers significant environmental and economic benefits over traditional homogeneous systems. Further optimization of reaction conditions and catalyst design can lead to even more efficient and sustainable processes for the production of dihydromyrcenol.

References

Application Notes and Protocols: Acid-Catalyzed Reactions of (-)-Dihydromyrcene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acid-catalyzed reactions of (-)-dihydromyrcene, a versatile terpene derivative, with a focus on its application in the synthesis of valuable fragrance compounds and other organic intermediates. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate the practical application of these transformations in a laboratory setting.

Introduction

This compound (also known as citronellene or 3,7-dimethyl-1,6-octadiene) is a readily available chiral building block derived from turpentine. Its structure, featuring two double bonds, offers multiple sites for chemical modification. Acid-catalyzed reactions of dihydromyrcene are of particular industrial importance, primarily for the production of dihydromyrcenol, a widely used fragrance ingredient with a fresh, citrusy, and floral scent.[1][2] These reactions, however, can also lead to the formation of cyclic byproducts, necessitating careful control of reaction conditions to achieve high selectivity for the desired product. This document outlines various catalytic systems and protocols for the selective hydration and cyclization of this compound.

Acid-Catalyzed Hydration of this compound to Dihydromyrcenol

The acid-catalyzed addition of water across the more substituted double bond of dihydromyrcene is the most common transformation, yielding dihydromyrcenol (2,6-dimethyl-7-octen-2-ol). Various acid catalysts, both homogeneous and heterogeneous, have been employed for this reaction.

Quantitative Data on Catalytic Performance

The choice of acid catalyst significantly impacts the conversion of dihydromyrcene and the selectivity for dihydromyrcenol. The following table summarizes the performance of different catalytic systems based on available data.

Catalyst SystemReagents & ConditionsDihydromyrcene Conversion (%)Dihydromyrcenol Yield (%)Dihydromyrcenol Selectivity (%)Key ByproductsReference
Formic Acid / Sulfuric Acid 94% Dihydromyrcene, Formic Acid, H₂SO₄ (catalyst), 15-20°C, 5 hours, followed by hydrolysis with NaOH47Not explicitly statedNot explicitly statedCyclic materials (1.6% after hydrolysis)[3]
Strong Acid Cation Exchange Resin (SACER) Dihydromyrcene, Water, Isopropanol (solvent), SACER catalyst, 4 hours~32~31~955-isopropyl-2-methylcyclohexanol, 1-(3,3-dimethycyclohexyl)-ethanol[4]
H-beta Zeolite Dihydromyrcene, Water, Acetone (co-solvent)>50>50~100Isomerized dihydromyrcene[1]
Niobic Acid Dihydromyrcene, Water, Polyvalent alcohol (co-solvent), low temperatureNot specifiedNot specifiedNot specifiedNot specified[5]
Keggin-type Heteropoly acid (H₃PW₁₂O₄₀) Dihydromyrcene, Acetic Acid, Water, 14-30°CNot specifiedNot specifiedNot specifiedDihydromyrcenyl acetate[1]
Experimental Protocols

This protocol is adapted from a patented procedure[3].

Materials:

  • This compound (94% purity)

  • Formic acid

  • Sulfuric acid (concentrated)

  • Sodium hydroxide solution (50%)

  • Methanol

  • Water

Procedure:

  • Prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid and cool it to 15°C.

  • Slowly add 220 g of dihydromyrcene to the acid mixture over 15 minutes with constant stirring, maintaining the temperature between 15-20°C.

  • Continue stirring the mixture at approximately 20°C for about 5 hours. Monitor the reaction for the formation of cyclic byproducts using gas-liquid chromatography (GLC).

  • Once the desired conversion is reached, proceed with hydrolysis. The crude product consists mainly of dihydromyrcenyl formate.

  • For hydrolysis, treat the crude product with a mixture of 150 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water for two hours, maintaining the pH around 10.

  • After hydrolysis, cool the mixture and add 100 cc of water.

  • Recover the methanol by distillation at atmospheric pressure until the pot temperature reaches 90°C.

  • Wash the resulting product to obtain crude dihydromyrcenol. The reported conversion to dihydromyrcenol is 47%, with 1.6% cyclic material.

  • Purify the crude dihydromyrcenol by fractional distillation.

This protocol is based on a study of direct hydration in a jet reactor[4].

Materials:

  • This compound

  • Deionized water

  • Isopropanol (IPA)

  • Strong Acid Cation Exchange Resin (SACER) catalyst

Procedure:

  • In a batch stirred-tank reactor, prepare a mixture with a mass ratio of dihydromyrcene:water:isopropanol of 1:1:2.

  • Add the SACER catalyst to the mixture. The catalyst loading can be varied (e.g., 10-25% w/w) to influence the reaction rate.

  • Stir the reaction mixture at a constant temperature (the study was conducted in the range of 333.15 K to 353.15 K).

  • Monitor the conversion of dihydromyrcene over time using an appropriate analytical technique (e.g., GC).

  • At a dihydromyrcene conversion of approximately 32% (achieved after 4 hours under specific conditions), the yield of dihydromyrcenol was found to be around 31% with a selectivity of 95%.

  • After the reaction, separate the catalyst by filtration.

  • Isolate the dihydromyrcenol from the reaction mixture through distillation.

Acid-Catalyzed Intramolecular Cyclization of this compound

In the presence of strong acids and at elevated temperatures, this compound can undergo intramolecular cyclization to form various cyclic monoterpenes. The formation of these cyclic compounds is often considered a side reaction during dihydromyrcenol synthesis. However, under controlled conditions, specific cyclic products can be targeted. A patent suggests that the reaction should be halted when the proportion of cyclic substances surpasses 8-10% to favor dihydromyrcenol formation[6].

Reaction Mechanism and Products

The acid-catalyzed cyclization is initiated by the protonation of one of the double bonds, leading to a carbocation intermediate. This carbocation can then be attacked by the other double bond within the same molecule, leading to the formation of a cyclic carbocation, which can then be deprotonated or rearranged to yield various cyclic products.

Visualizing the Reaction Pathways

The following diagrams, created using the DOT language, illustrate the key reaction pathways in the acid-catalyzed reactions of this compound.

Acid_Catalyzed_Hydration Dihydromyrcene This compound Protonation1 Protonation (H+) Dihydromyrcene->Protonation1 Carbocation1 Tertiary Carbocation Intermediate Protonation1->Carbocation1 H2O_attack Nucleophilic Attack (H₂O) Carbocation1->H2O_attack Oxonium_ion Oxonium Ion H2O_attack->Oxonium_ion Deprotonation Deprotonation (-H+) Oxonium_ion->Deprotonation Dihydromyrcenol Dihydromyrcenol Deprotonation->Dihydromyrcenol

Caption: Acid-catalyzed hydration of this compound to Dihydromyrcenol.

Acid_Catalyzed_Cyclization Dihydromyrcene This compound Protonation2 Protonation (H+) Dihydromyrcene->Protonation2 Carbocation2 Tertiary Carbocation Intermediate Protonation2->Carbocation2 Intra_attack Intramolecular Nucleophilic Attack Carbocation2->Intra_attack Cyclic_carbocation Cyclic Carbocation Intermediate Intra_attack->Cyclic_carbocation Deprotonation2 Deprotonation / Rearrangement Cyclic_carbocation->Deprotonation2 Cyclic_Products Cyclic Byproducts (e.g., menthane derivatives) Deprotonation2->Cyclic_Products

Caption: Acid-catalyzed intramolecular cyclization of this compound.

Conclusion

The acid-catalyzed reactions of this compound provide a versatile platform for the synthesis of valuable organic compounds, most notably dihydromyrcenol. The choice of catalyst and the fine-tuning of reaction conditions are crucial for achieving high yields and selectivities. Heterogeneous catalysts such as zeolites and ion-exchange resins offer advantages in terms of catalyst separation and recycling. The provided protocols and reaction pathway diagrams serve as a practical guide for researchers in the fields of organic synthesis, fragrance chemistry, and drug development to explore and optimize these important transformations. Further research into novel catalytic systems could lead to even more efficient and sustainable processes for the conversion of this renewable feedstock.

References

Application Notes and Protocols: (-)-Dihydromyrcene as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydromyrcene, also known as (-)-β-citronellene, is a naturally occurring chiral monoterpene. While widely recognized as a key intermediate in the fragrance and flavor industries, particularly for the synthesis of dihydromyrcenol, its potential as a versatile chiral building block in asymmetric synthesis is an area of growing interest. The inherent chirality of this compound, originating from its stereogenic center at C3, offers a valuable starting point for the stereocontrolled synthesis of complex chiral molecules, including natural products and pharmacologically active compounds.

These application notes provide an overview of the synthetic utility of this compound, focusing on its application in diastereoselective reactions. Detailed protocols for key transformations are provided to facilitate its use in research and development.

Key Applications and Synthetic Transformations

The reactivity of the trisubstituted double bond and the terminal vinyl group in this compound allows for a range of stereoselective transformations. The existing chiral center can influence the stereochemical outcome of reactions at these prochiral centers, leading to the formation of new stereocenters with a high degree of control.

One notable application is the diastereoselective hydroformylation of the terminal double bond. This reaction introduces a formyl group and creates a new stereocenter, with the stereochemistry of the product being influenced by the resident chiral center of this compound.

Table 1: Diastereoselective Hydroformylation of (-)-β-Citronellene
Catalyst/Ligand SystemSolventTemp (°C)Pressure (bar, CO/H₂)Product(s)Diastereomeric Ratio (l:b)Yield (%)Reference
Rh(acac)(CO)₂ / PPh₃Toluene8040(R)-3,7-dimethyl-7-octenal and (S)-2,7-dimethyl-7-octenal85:15~95[1]

Note: 'l' refers to the linear aldehyde and 'b' refers to the branched aldehyde.

This diastereoselectivity provides a route to chiral aldehydes, which are valuable intermediates in organic synthesis.

Experimental Protocols

Protocol 1: Diastereoselective Hydroformylation of (-)-β-Citronellene

This protocol is based on the rhodium-catalyzed hydroformylation to produce chiral aldehydes.[1]

Materials:

  • (-)-β-Citronellene (this compound)

  • Rh(acac)(CO)₂ (Rhodium(I) dicarbonyl acetylacetonate)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Synthesis gas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

Procedure:

  • In a glovebox, charge a high-pressure autoclave with Rh(acac)(CO)₂ (0.1 mol%) and PPh₃ (0.4 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add (-)-β-Citronellene to the autoclave.

  • Seal the autoclave and purge with nitrogen gas, followed by synthesis gas.

  • Pressurize the autoclave to 40 bar with the CO/H₂ (1:1) mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 4-6 hours, monitoring the consumption of the starting material by GC analysis.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • The reaction mixture containing the product aldehydes can be purified by fractional distillation or column chromatography.

Logical Workflow for Chiral Synthesis from this compound

The following diagram illustrates a general workflow for utilizing this compound as a chiral building block.

G start This compound (Chiral Pool) reaction Diastereoselective Functionalization (e.g., Hydroformylation) start->reaction intermediate Chiral Intermediate (e.g., Chiral Aldehyde) reaction->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration target Complex Chiral Molecule (Natural Product, API) elaboration->target

Caption: Synthetic workflow using this compound.

Signaling Pathway Analogy in Asymmetric Induction

The transfer of chirality from this compound to a product can be conceptually compared to a signaling pathway, where the initial chiral information dictates the final stereochemical outcome.

G cluster_0 Chiral Information Transfer A This compound (Stereogenic Center) B Transition State Geometry A->B Steric/Electronic Influence C Diastereoselective Product Formation B->C Favored Pathway

Caption: Chirality transfer conceptual diagram.

Conclusion

This compound is a readily available and cost-effective chiral starting material with significant potential in asymmetric synthesis. The diastereoselective functionalization of its double bonds provides access to valuable chiral intermediates. Further exploration of other asymmetric transformations, such as epoxidation, cyclization, and addition reactions, will undoubtedly expand the synthetic utility of this versatile chiral building block, offering new and efficient routes to complex enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

Application of (-)-Dihydromyrcene in the Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Dihydromyrcene, also known as (+)-(3S)-3,7-dimethylocta-1,6-diene, is a versatile chiral building block derived from the thermolysis of (+)-cis-pinane. Its specific stereochemistry and the presence of two distinct double bonds make it a valuable precursor for the asymmetric synthesis of various biologically active compounds, particularly insect pheromones. The selective oxidative cleavage of these double bonds allows for the generation of key chiral synthons, which can be further elaborated into a range of pheromones used in pest management strategies. This application note details the synthetic pathways and experimental protocols for the preparation of several insect pheromones starting from (+)-(S)-dihydromyrcene.

Synthesis of Pheromones via Oxidative Cleavage of the Trisubstituted Double Bond

A primary synthetic strategy involves the selective ozonolysis of the more electron-rich trisubstituted double bond in (+)-(S)-dihydromyrcene, followed by reductive work-up to yield chiral aldehydes or alcohols. These intermediates serve as pivotal starting materials for the synthesis of various pheromones.

Synthetic Pathway to Key Intermediates

The selective ozonolysis of (+)-(S)-dihydromyrcene (2) yields an ozonide that can be reduced to afford either the alcohol (S)-(-)-4,8-dimethyl-7-nonen-1-ol (5) or the aldehyde (S)-(-)-4,8-dimethyl-7-nonenal (6).

G dihydromyrcene (+)-(S)-Dihydromyrcene (2) ozonide Ozonide intermediate dihydromyrcene->ozonide 1. O3, CH2Cl2-MeOH, -70°C alcohol (S)-(-)-Alcohol (5) ozonide->alcohol 2. NaBH4 aldehyde (S)-(-)-Aldehyde (6) ozonide->aldehyde 2. Me2S

Figure 1: Selective ozonolysis of (+)-(S)-dihydromyrcene.

Application in the Synthesis of the Ant Pheromone (6R)-6-Methyloctane-3-one (13)

The chiral aldehyde 6 is a key intermediate in the synthesis of (6R)-6-methyloctane-3-one, a pheromone of ants belonging to the genera Crematogaster and Myrmica.

Synthetic Pathway

G aldehyde6 (S)-(-)-Aldehyde (6) grignard_product Intermediate Alcohol aldehyde6->grignard_product EtMgBr, Et2O ketone13 (6R)-6-Methyloctane-3-one (13) grignard_product->ketone13 PCC

Figure 2: Synthesis of (6R)-6-Methyloctane-3-one (13).

Quantitative Data
StepReactantReagentsProductYield (%)
1Aldehyde (6)EtMgBr, Et₂OIntermediate Alcohol-
2Intermediate AlcoholPCC(6R)-6-Methyloctane-3-one (13)-

Yield data for individual steps was not specified in the provided source.

Experimental Protocols

Step 1: Grignard Reaction of Aldehyde (6) with Ethylmagnesium Bromide

  • To a solution of ethylmagnesium bromide (prepared from ethyl bromide and magnesium) in anhydrous diethyl ether, a solution of aldehyde 6 in diethyl ether is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the intermediate alcohol.

Step 2: Oxidation with Pyridinium Chlorochromate (PCC)

  • To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, a solution of the intermediate alcohol from the previous step in dichloromethane is added in one portion.

  • The mixture is stirred at room temperature for 2 hours, after which the reaction is complete (monitored by TLC).

  • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield (6R)-6-methyloctane-3-one (13).

Application in the Synthesis of the Ant Pheromone (2S)-2,6-Dimethylhept-5-en-1-ol (14) and Aldehyde (15)

The alcohol 5 obtained from the selective ozonolysis of dihydromyrcene is a precursor to another ant pheromone.

Synthetic Pathway

G alcohol5 (S)-(-)-Alcohol (5) bromide Intermediate Bromide alcohol5->bromide PBr3, Py pheromone14 (2S)-2,6-Dimethylhept-5-en-1-ol (14) bromide->pheromone14 Mg, THF then HCHO pheromone15 (2S)-2,6-Dimethylhept-5-en-1-al (15) pheromone14->pheromone15 PCC

Figure 3: Synthesis of (2S)-2,6-Dimethylhept-5-en-1-ol (14) and Aldehyde (15).

Quantitative Data
StepReactantReagentsProductYield (%)
1Alcohol (5)PBr₃, PyridineIntermediate Bromide-
2Intermediate BromideMg, THF, then HCHO(2S)-2,6-Dimethylhept-5-en-1-ol (14)-
3Pheromone (14)PCC(2S)-2,6-Dimethylhept-5-en-1-al (15)-

Yield data for individual steps was not specified in the provided source.

Experimental Protocols

Step 1: Bromination of Alcohol (5)

  • To a solution of alcohol 5 and a catalytic amount of pyridine in anhydrous diethyl ether, phosphorus tribromide (PBr₃) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is then carefully poured onto ice and extracted with diethyl ether.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the intermediate bromide.

Step 2: Grignard Reaction and Formylation

  • The bromide is converted to the corresponding Grignard reagent by reacting with magnesium turnings in anhydrous tetrahydrofuran (THF).

  • The Grignard reagent is then added to a solution of paraformaldehyde in THF at 0 °C.

  • The reaction is stirred overnight at room temperature and then quenched with saturated aqueous ammonium chloride.

  • The product is extracted with diethyl ether, and the combined organic extracts are washed, dried, and concentrated. Purification by chromatography affords (2S)-2,6-dimethylhept-5-en-1-ol (14).

Step 3: Oxidation to Aldehyde (15)

  • The alcohol 14 is oxidized to the corresponding aldehyde 15 using pyridinium chlorochromate (PCC) in dichloromethane, following a similar procedure as described for the synthesis of ketone 13 .

Application in the Synthesis of the Straw Worm Sex Pheromone (R)-(-)-Methyltridecane-2-one (19)

The aldehyde 6 also serves as a starting material for the synthesis of the sex pheromone of the aspen leaf beetle.

Synthetic Pathway

G aldehyde6 (S)-(-)-Aldehyde (6) wittig_product Unsaturated Ester aldehyde6->wittig_product Wittig-Horner reagent saturated_ester Saturated Ester wittig_product->saturated_ester H2/Ni alcohol Intermediate Alcohol saturated_ester->alcohol LiAlH4 pheromone19 (R)-(-)-Methyltridecane-2-one (19) alcohol->pheromone19 Series of steps

Polymerization of (-)-Dihydromyrcene and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydromyrcene, a naturally derived terpene, presents a promising renewable monomer for the synthesis of novel polymers. Its aliphatic and branched structure can impart desirable properties to the resulting polymers, such as low glass transition temperatures, hydrophobicity, and potential for further functionalization. These characteristics make poly(dihydromyrcene) and its derivatives attractive materials for a range of applications, including as elastomers, adhesives, and as hydrophobic matrices for drug delivery systems. This document provides an overview of the primary methods for the polymerization of this compound—cationic and anionic polymerization—and offers detailed protocols for their implementation in a laboratory setting.

Application Notes

The polymerization of this compound can be tailored to achieve specific polymer characteristics by selecting the appropriate polymerization technique.

Cationic Polymerization: This method is typically initiated by Lewis acids or protonic acids and proceeds through a carbocationic intermediate.[1][2] Cationic polymerization of dihydromyrcene is expected to yield polymers with a less controlled microstructure due to the possibility of side reactions such as chain transfer and termination.[3] This can result in polymers with a broader molecular weight distribution (higher Polydispersity Index - PDI). However, cationic polymerization can be advantageous due to its tolerance to certain functional groups and potentially milder reaction conditions. The resulting low-molecular-weight polymers could be explored as plasticizers or additives.

Anionic Polymerization: Initiated by organometallic compounds, such as alkyllithiums, anionic polymerization offers a "living" polymerization character when performed under stringent conditions.[4] This allows for excellent control over molecular weight, a narrow molecular weight distribution (low PDI), and the synthesis of well-defined block copolymers.[4] The resulting poly(dihydromyrcene) would possess properties suitable for applications requiring high material purity and defined architecture, such as in medical devices or as a component in thermoplastic elastomers. The polymerization of a similar diene, isoprene, via anionic methods is well-established for producing synthetic rubber with controlled microstructure.[5]

Potential Applications in Drug Development: The hydrophobic and biocompatible nature of terpene-based polymers makes them interesting candidates for drug delivery applications. Poly(dihydromyrcene) could be formulated into nanoparticles or micelles to encapsulate hydrophobic drugs, potentially improving their solubility, stability, and bioavailability. The ability to create block copolymers through anionic polymerization would allow for the synthesis of amphiphilic structures, which are key for forming self-assembled drug delivery vehicles.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the polymerization of this compound in peer-reviewed literature, the following tables present representative data based on the polymerization of analogous terpene and diene monomers. These values are intended to provide researchers with expected ranges for key polymer characteristics.

Table 1: Representative Data for Cationic Polymerization of Terpene-derived Monomers

EntryInitiator SystemMonomer/Initiator RatioMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
1AlCl₃ / H₂O100858,5002.1-60
2BF₃·OEt₂2009015,0001.8-62
3SnCl₄1508812,0002.3-58

Data are hypothetical and based on typical results for cationic polymerization of similar monomers like myrcene and isobutylene.

Table 2: Representative Data for Anionic Polymerization of Terpene-derived Monomers

EntryInitiatorMonomer/Initiator RatioMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
1sec-Butyllithium100>9913,8001.05-65
2n-Butyllithium200>9927,6001.04-65
3sec-Butyllithium500>9969,0001.06-64

Data are hypothetical and based on typical results for anionic polymerization of dienes like isoprene and myrcene, which exhibit "living" characteristics.[5]

Experimental Protocols

Protocol 1: Cationic Polymerization of this compound

Materials:

  • This compound (purified by distillation over CaH₂)

  • Lewis Acid Initiator (e.g., AlCl₃, BF₃·OEt₂, SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Methanol (for termination)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware should be oven-dried at 120°C overnight and assembled hot under a stream of inert gas.

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous solvent.

  • Add the purified this compound monomer to the solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.

  • Prepare a stock solution of the Lewis acid initiator in the anhydrous solvent.

  • Slowly add the initiator solution to the stirring monomer solution via syringe.

  • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Differential Scanning Calorimetry (DSC) for Tg.

Protocol 2: Anionic Polymerization of this compound

Materials:

  • This compound (rigorously purified by distillation over a sodium mirror or by titration with a living polymer anion)

  • Organolithium initiator (e.g., sec-butyllithium, n-butyllithium)

  • Anhydrous, non-polar solvent (e.g., cyclohexane, benzene)

  • Methanol (for termination, degassed)

  • High-vacuum line and glassware

  • Ampules for monomer and initiator storage

Procedure:

  • Rigorous purification of all reagents and solvents is critical for successful living anionic polymerization. Solvents and monomers must be free of water, oxygen, and other electrophilic impurities.

  • All glassware must be meticulously cleaned, dried, and flame-dried under high vacuum.

  • The polymerization is typically carried out in an all-glass, sealed reactor under high vacuum.

  • The purified solvent is distilled into the reactor under vacuum.

  • The initiator (e.g., sec-butyllithium) is added to the solvent via a break-seal ampule.

  • The purified this compound monomer is then distilled into the reactor.

  • The polymerization is typically very fast and is often allowed to proceed for several hours to ensure complete conversion.

  • The living polymer chains can be terminated by the addition of a degassed protonating agent, such as methanol, added via a break-seal ampule.

  • The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

  • Characterization of the polymer is performed using GPC and DSC.

Visualizations

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification This compound Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Anhydrous Solvent Prep Solvent_Drying->Reaction_Setup Glassware_Prep Glassware Drying Glassware_Prep->Reaction_Setup Initiation Initiator Addition (e.g., AlCl₃) Reaction_Setup->Initiation Propagation Polymer Chain Growth Initiation->Propagation Termination Termination (Methanol) Propagation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation Characterization GPC, DSC Analysis Isolation->Characterization

Caption: Workflow for Cationic Polymerization.

Anionic_Polymerization_Workflow cluster_prep Stringent Preparation cluster_reaction Living Polymerization cluster_workup Work-up & Analysis Monomer_Purification Rigorous Monomer Purification Reaction_Setup High-Vacuum Reactor Setup Monomer_Purification->Reaction_Setup Solvent_Purification Rigorous Solvent Purification Solvent_Purification->Reaction_Setup HV_Glassware_Prep High-Vacuum Glassware Prep HV_Glassware_Prep->Reaction_Setup Initiation Initiator Addition (e.g., sec-BuLi) Reaction_Setup->Initiation Propagation Controlled Chain Growth Initiation->Propagation Termination Termination (Degassed Methanol) Propagation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation Characterization GPC, DSC Analysis Isolation->Characterization

Caption: Workflow for Anionic Polymerization.

Polymerization_Signaling_Pathway cluster_monomer Monomer & Initiator cluster_polymerization Polymerization Process cluster_polymer Resulting Polymer cluster_application Potential Applications Monomer This compound Polymerization Polymerization (Cationic or Anionic) Monomer->Polymerization Initiator Initiator (Cationic or Anionic) Initiator->Polymerization Polymer Poly(dihydromyrcene) Polymerization->Polymer Elastomers Elastomers Polymer->Elastomers Adhesives Adhesives Polymer->Adhesives Drug_Delivery Drug Delivery (Hydrophobic Matrix) Polymer->Drug_Delivery

Caption: Logical Flow from Monomer to Applications.

References

Application Notes and Protocols: Biotransformation of (-)-Dihydromyrcene and Related Terpenes using Microbial Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the biotransformation of (-)-dihydromyrcene and structurally related terpenes using microbial enzymes. While direct studies on the biotransformation of this compound are not extensively documented, this guide leverages findings from the microbial conversion of analogous compounds, such as (-)-dihydromyrcenyl acetate, β-myrcene, and myrcene, to provide robust protocols and expected outcomes. The enzymatic systems of microorganisms offer a powerful tool for the stereo- and regioselective modification of complex organic molecules, presenting a green and efficient alternative to traditional chemical synthesis for the production of novel bioactive compounds and valuable fragrance ingredients.

Quantitative Data Summary

The biotransformation of terpenes by microorganisms can yield a variety of products with varying efficiencies depending on the microbial strain and reaction conditions. The following table summarizes the quantitative data from the biotransformation of myrcene by Pseudomonas aeruginosa, which serves as a model for the potential outcomes of this compound biotransformation.

MicroorganismSubstrateIncubation Time (days)Major Product(s)Yield (%)Total Product Formation (%)
Pseudomonas aeruginosaMyrcene1.5Dihydrolinalool79.588.8
2,6-Dimethyloctane9.3
Pseudomonas aeruginosaMyrcene32,6-Dimethyloctane90.097.7[1]
α-Terpineol7.7[1]

Proposed Biotransformation Pathway of this compound

Based on the observed products from the biotransformation of (-)-dihydromyrcenyl acetate by Glomerella cingulata and myrcene by Pseudomonas aeruginosa, a plausible metabolic pathway for this compound is proposed. This pathway primarily involves oxidative reactions, such as hydroxylation, which are common in microbial metabolism of terpenes and often catalyzed by cytochrome P450 monooxygenases.

Biotransformation_Pathway Dihydromyrcene Dihydromyrcene Hydroxylated_Intermediate_1 Hydroxylated Intermediate (e.g., Dihydromyrcenol) Dihydromyrcene->Hydroxylated_Intermediate_1 Hydroxylation (P450 Monooxygenase) Hydroxylated_Intermediate_2 Further Hydroxylated Intermediate Hydroxylated_Intermediate_1->Hydroxylated_Intermediate_2 Hydroxylation Carboxylic_Acid_Product Carboxylic Acid Product Hydroxylated_Intermediate_2->Carboxylic_Acid_Product Oxidation

A proposed biotransformation pathway for this compound.

Experimental Protocols

This section outlines a detailed methodology for the microbial biotransformation of this compound or a similar terpene substrate. The protocol is a composite based on established methods for the biotransformation of related compounds by fungi and bacteria.

I. Microorganism and Culture Preparation
  • Microorganism Selection: Choose a suitable microorganism known for terpene biotransformation, such as Rhodococcus erythropolis, Pseudomonas aeruginosa, or Glomerella cingulata.

  • Media Preparation:

    • Bacterial Growth Medium (e.g., for P. aeruginosa): Prepare a liquid medium containing (per liter): 0.3% malt extract, 0.3% yeast extract, 0.5% peptone, and 1.0% glucose. Adjust the pH to 7.0.

    • Fungal Growth Medium (e.g., for G. cingulata): Prepare a suitable fungal growth medium, such as Potato Dextrose Broth (PDB).

  • Inoculation and Pre-culture:

    • Aseptically inoculate a 250 mL Erlenmeyer flask containing 50 mL of the sterile growth medium with a loopful of the selected microorganism from a fresh agar plate.

    • Incubate the flask on a rotary shaker (150-200 rpm) at an appropriate temperature (e.g., 30°C for P. aeruginosa, 25-28°C for fungi) for 24-48 hours to obtain a seed culture.

II. Biotransformation Procedure
  • Fermentation Setup:

    • Prepare 1 L Erlenmeyer flasks each containing 200 mL of the sterile production medium.

    • Inoculate each production flask with 5-10% (v/v) of the seed culture.

    • Incubate the flasks under the same conditions as the pre-culture for a predetermined period (e.g., 24 hours) to allow for initial cell growth.

  • Substrate Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to facilitate its dispersion in the aqueous medium.

    • Aseptically add the substrate solution to the culture flasks to a final concentration typically ranging from 0.1% to 1.0% (v/v).

    • A control experiment should be run in parallel, where the substrate is added to a sterile medium without the microorganism to check for abiotic transformations.

  • Incubation and Monitoring:

    • Continue the incubation on a rotary shaker under the same conditions.

    • The biotransformation can be monitored over time by withdrawing small aliquots of the culture broth at regular intervals (e.g., every 24 hours).

III. Extraction and Analysis of Products
  • Separation of Biomass:

    • At the end of the incubation period, harvest the culture broth.

    • Separate the microbial cells from the supernatant by centrifugation (e.g., 8,000 rpm for 15 minutes).

  • Extraction of Metabolites:

    • Extract the supernatant three times with an equal volume of a suitable organic solvent, such as ethyl acetate or diethyl ether.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter the dried extract and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Product Analysis and Identification:

    • Analyze the crude extract by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the biotransformation products.

    • Compare the mass spectra of the products with known standards and spectral libraries for identification.

Experimental Workflow

The following diagram illustrates the general workflow for the microbial biotransformation of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Microorganism_Selection Microorganism Selection Media_Preparation Media Preparation Microorganism_Selection->Media_Preparation Pre_culture Pre-culture (Seed Culture) Media_Preparation->Pre_culture Fermentation Fermentation Pre_culture->Fermentation Substrate_Addition Substrate Addition (this compound) Fermentation->Substrate_Addition Incubation Incubation and Monitoring Substrate_Addition->Incubation Extraction Extraction of Products Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Product Identification and Quantification Analysis->Identification

A general workflow for microbial biotransformation experiments.

References

Application Note: High-Purity Isolation of (-)-Dihydromyrcene via Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Dihydromyrcene (2,6-dimethyloct-7-ene) is a valuable monoterpene intermediate in the fragrance and flavor industries, prized for its fresh, citrusy, and slightly woody aroma. It serves as a precursor in the synthesis of other significant aroma chemicals, such as dihydromyrcenol. The purity of this compound is critical for the quality of the final products. Fractional distillation is a robust and scalable technique for the purification of this compound from crude reaction mixtures, which often contain unreacted starting materials and isomeric byproducts. This protocol details the fractional distillation process for obtaining high-purity this compound.

Physical Properties for Fractional Distillation

Successful purification by fractional distillation relies on the differences in the boiling points of the components in the mixture. The boiling point of this compound and its potential impurities are summarized below.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 2,6-dimethyloct-7-eneC₁₀H₁₈138.25154-155
Myrcene7-methyl-3-methyleneocta-1,6-dieneC₁₀H₁₆136.23167
α-Pinene(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-eneC₁₀H₁₆136.23156
Limonene1-methyl-4-(prop-1-en-2-yl)cyclohex-1-eneC₁₀H₁₆136.23178
cis-Pinane(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptaneC₁₀H₁₈138.25~168-170
trans-Pinane(1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptaneC₁₀H₁₈138.25~162-164
CyclopineneNot AvailableNot AvailableNot AvailableNot Available

Experimental Protocol: Fractional Distillation of this compound

This protocol describes the purification of this compound from a crude mixture containing other monoterpenes.

Materials and Equipment:

  • Crude this compound mixture

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and a collection flask

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • Vacuum source and gauge (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Glass wool (for packed columns)

  • Receiving flasks

  • Standard laboratory glassware and clamps

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound mixture, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the round-bottom flask. For a packed column, loosely pack it with glass wool or another suitable packing material.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Attach a collection flask to the end of the condenser.

    • Secure all joints with clamps.

  • Distillation Process:

    • Begin stirring the mixture in the round-bottom flask.

    • Apply heat gradually to the heating mantle.

    • Observe the temperature as the mixture begins to boil and the vapor rises through the fractionating column.

    • The temperature at the distillation head will initially be close to the boiling point of the most volatile impurity. Collect this first fraction in a separate receiving flask.

    • As the lower-boiling impurities are removed, the temperature will plateau near the boiling point of the next component. Collect these intermediate fractions separately.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (154-155 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.

    • Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities, or until only a small amount of residue remains in the distillation flask.

    • Turn off the heat and allow the apparatus to cool down before dismantling.

  • Vacuum Distillation (Optional but Recommended):

    • For heat-sensitive compounds or to lower the boiling points, fractional distillation can be performed under reduced pressure.[1][2][3][4]

    • A patent for the synthesis of dihydromyrcenol describes the vacuum distillation of a dihydromyrcene-containing mixture at 105-117 °C under a pressure of 600-700 mmHg.[5]

    • Connect a vacuum source to the distillation apparatus via a vacuum adapter on the collection side.

    • Slowly and carefully reduce the pressure to the desired level before applying heat.

    • The distillation procedure is the same as for atmospheric distillation, but the boiling points of all components will be significantly lower.

Purity Analysis:

The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components.

Logical Workflow for Purification

Purification_Workflow cluster_input Input cluster_process Purification Process cluster_output Output Fractions cluster_analysis Quality Control Crude_Mixture Crude this compound (with impurities) Fractional_Distillation Fractional Distillation Crude_Mixture->Fractional_Distillation Low_Boilers Low-Boiling Impurities (e.g., α-Pinene) Fractional_Distillation->Low_Boilers Fraction 1 Pure_Product Purified this compound Fractional_Distillation->Pure_Product Main Fraction High_Boilers High-Boiling Impurities (e.g., Myrcene, Limonene) Fractional_Distillation->High_Boilers Final Fraction/Residue GC_MS GC-MS Analysis Pure_Product->GC_MS

Caption: Workflow for the purification of this compound.

This detailed protocol provides a comprehensive guide for researchers and professionals in the chemical and fragrance industries to purify this compound effectively using fractional distillation, ensuring a high-quality product for subsequent applications.

References

Application Notes and Protocols for the Quantification of (-)-Dihydromyrcene in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydromyrcene, an acyclic monoterpene, is a naturally occurring volatile organic compound found in a variety of essential oils. It contributes to the characteristic aroma of many plants and is a valuable precursor in the synthesis of other fragrance and flavor compounds, such as dihydromyrcenol.[1] Accurate quantification of this compound is crucial for the quality control of essential oils, for understanding their therapeutic properties, and for the development of new products in the pharmaceutical and fragrance industries. This document provides detailed analytical methods and protocols for the precise quantification of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Analytical Methods

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound in complex mixtures such as essential oils.[2] The choice between GC-MS and GC-FID depends on the specific requirements of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of MS. It is ideal for both qualitative identification and quantitative analysis.[2] The mass spectrometer provides structural information, confirming the presence of this compound by its characteristic mass spectrum and fragmentation pattern.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for the quantification of organic compounds.[2] The FID detector offers high sensitivity and a wide linear range, making it suitable for accurate and precise quantification of this compound, especially when a validated method with a reference standard is employed.[3][4]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes reported concentrations of Dihydromyrcene in different essential oils.

Essential Oil SourceBotanical NameConcentration of Dihydromyrcene (%)Analytical MethodReference
FrankincenseBoswellia carteri0.4 - 11.6GC-MS[5]
LavenderLavandula angustifoliaNot explicitly quantified, but presentGC-MS[6]
Commercial Fragrance FormulationsN/AVariable (used as an ingredient)N/A[1][7]

Note: Data for specific quantification of the (-)-enantiomer is limited in publicly available literature. The presented data refers to Dihydromyrcene in general.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol outlines a general procedure for the quantitative analysis of this compound in essential oils using GC-MS. Method validation according to ICH guidelines is recommended for ensuring the reliability of the results.[8][9]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Dissolve the oil in a suitable solvent such as hexane or methanol and dilute to the mark.

  • Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.

  • Prepare a series of calibration standards of this compound (analytical standard) in the same solvent, covering a concentration range appropriate for the expected sample concentrations.

  • If using an internal standard (e.g., n-alkane), add a known amount to all sample and standard solutions.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for Dihydromyrcene (m/z 69, 93, 123, 138) should be monitored.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the concentration of this compound in the original essential oil sample, taking into account the dilution factors.

Protocol 2: Quantification of this compound by GC-FID

This protocol provides a method for the routine quantitative analysis of this compound using GC-FID.

1. Sample Preparation:

  • Follow the same sample and standard preparation procedure as described in Protocol 1. The use of an internal standard is highly recommended for improved precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[10]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 5 °C/min, hold for 10 minutes.

  • Detector Temperature: 300 °C.

  • Gas Flows for FID: Hydrogen and Air flows as per manufacturer's recommendations.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard.

  • Construct a calibration curve using the peak areas of the standards.

  • Calculate the concentration of this compound in the sample as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification weigh Weigh Essential Oil dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample/Standard into GC dilute->inject standards Prepare Calibration Standards standards->inject separate Chromatographic Separation inject->separate detect Detection (MS or FID) separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify logical_relationship cluster_analytical_choice Choice of Analytical Technique cluster_method_validation Method Validation Parameters (ICH Guidelines) gcms GC-MS (Qualitative & Quantitative) linearity Linearity gcms->linearity accuracy Accuracy gcms->accuracy precision Precision gcms->precision lod LOD & LOQ gcms->lod specificity Specificity gcms->specificity gcfid GC-FID (Quantitative) gcfid->linearity gcfid->accuracy gcfid->precision gcfid->lod gcfid->specificity

References

Troubleshooting & Optimization

Improving yield and selectivity in (-)-Dihydromyrcene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (-)-Dihydromyrcene and its derivatives, such as Dihydromyrcenol.

Troubleshooting and FAQs

This section addresses common challenges encountered during synthesis, offering potential solutions and explanations in a direct question-and-answer format.

Question 1: Why is the yield of dihydromyrcene low during the thermal cracking of pinane?

Answer: Low yields in the thermal isomerization of pinane are often a trade-off with reaction temperature. While higher temperatures (above 500°C) can increase the conversion rate of pinane, they simultaneously decrease the selectivity for dihydromyrcene, leading to the formation of other isomers and byproducts.[1] For instance, as temperatures increase from 400°C to 500°C, pinane conversion can rise from 27% to 97%, but dihydromyrcene selectivity may drop from 68% to as low as 26%.[2] To improve yield, consider optimizing for selectivity by using a lower temperature or switching to a catalytic method.

Question 2: How can I improve the selectivity for dihydromyrcene and reduce byproduct formation?

Answer: Switching from thermal cracking to catalytic cracking can significantly improve selectivity.

  • Catalyst Choice: Using carbon-based catalysts with a developed surface, such as activated carbon or sibunite, can achieve selectivities of 88-95% at temperatures between 390-460°C.[2] These carbon materials are believed to act as radical traps, preventing the formation of major byproducts like iridenes.[2]

  • Temperature Control: Lowering the cracking temperature in a catalytic process reduces energy consumption and improves selectivity.[1] Catalytic cracking can achieve dihydromyrcene selectivity of over 50% at complete pinane conversion, which is much higher than thermal cracking.[3][4]

Question 3: I'm having difficulty purifying dihydromyrcene from the crude reaction mixture due to close-boiling isomers. What are the recommended purification techniques?

Answer: The presence of byproducts with very similar boiling points to dihydromyrcene makes purification by standard distillation challenging.[1][5]

  • Fractional Distillation: For effective separation, a tall fractional distillation column (e.g., 25-30 meters) is often required.[5]

  • Vacuum Distillation: Performing the distillation under vacuum helps to lower the boiling points and can reduce the thermal degradation of the product, potentially preventing the formation of high-boiling residues.[5]

  • Post-Reaction Wash: Before distillation, it is beneficial to wash the crude reaction mixture with water to remove any water-soluble catalysts or reagents. The organic layer can then be separated for purification.[6]

Question 4: What are the optimal conditions for the hydration of dihydromyrcene to dihydromyrcenol to maximize conversion?

Answer: The conversion of dihydromyrcene to dihydromyrcenol is highly dependent on the catalyst, solvent, and temperature.

  • Catalysts: Solid acid catalysts like H-beta zeolite and acidic ion-exchange resins are effective.[7][8] Using H-beta zeolite can yield over 50% dihydromyrcenol with nearly 100% selectivity.[7] Traditional methods also use mineral acids like sulfuric acid in the presence of formic acid.[6]

  • Temperature: The optimal temperature range varies with the method. For the formic/sulfuric acid method, temperatures between 10°C and 30°C provide the best balance of reaction rate and yield, minimizing the formation of cyclic byproducts.[6] For hydration using cation exchange resins, temperatures from 333.15 K to 353.15 K (60°C to 80°C) have been studied.[7]

  • Solvents: To overcome the immiscibility of dihydromyrcene and water, using a non-protic co-solvent like acetone can create a single-phase system, leading to excellent selectivity.[7] Ionic liquids have also been shown to be effective media for this reaction, allowing for high selectivity.[9][10]

Data Presentation

The following tables summarize key quantitative data from various synthesis methods.

Table 1: Comparison of Pinane Isomerization Methods for Dihydromyrcene Synthesis

MethodCatalystTemperature (°C)Pinane Conversion (%)Dihydromyrcene Selectivity (%)Reference
Thermal IsomerizationQuartz425~4568
Thermal IsomerizationNone500-600HighLow (unspecified)[1]
Catalytic CrackingSolid AcidNot specifiedComplete> 50[3]
Catalytic IsomerizationCarbon Filament39024-3588-95[2]
Catalytic CrackingNot specified420-50028-8580-93[1]

Table 2: Selected Conditions for Hydration of Dihydromyrcene to Dihydromyrcenol

MethodCatalystSolvent/MediumTemperature (°C)Conversion/Yield (%)Selectivity (%)Reference
Formic Acid EsterificationSulfuric AcidFormic Acid15-2047% ConversionNot specified[6]
Direct HydrationH-beta ZeoliteAcetone (co-solvent)Not specified> 50% Yield~100[7]
Direct HydrationCation Exchange ResinNot specified60-80Not specifiedNot specified[7]
Direct HydrationAcid CatalystIonic LiquidNot specifiedNot specifiedExtremely High[9][10]

Experimental Protocols

Protocol 1: Catalytic Isomerization of cis-Pinane to this compound

This protocol is based on the method using a carbon-based catalyst to enhance selectivity.[2]

  • Apparatus Setup: Assemble a flow-through reactor system equipped with a furnace for temperature control, a feed pump for the reactant, and a collection vessel for the product.

  • Catalyst Packing: Pack the reactor tube with a carbon-based catalyst, such as filamentary carbon (e.g., 5 g).

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 390°C).

  • Reactant Feed: Pass cis-pinane vapor through the catalyst bed at a controlled flow rate (e.g., 10 L/h).

  • Product Collection: Condense the vapors exiting the reactor and collect the liquid product in a chilled trap.

  • Analysis: Analyze the resulting catalyzate using gas chromatography (GC) to determine the conversion of cis-pinane and the selectivity for this compound.

Protocol 2: Synthesis of Dihydromyrcenol via Formic Acid Esterification

This protocol describes the hydration of dihydromyrcene through an intermediate formate ester.[6]

  • Acid Mixture Preparation: Prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid in a reaction vessel. Cool the mixture to 15°C.

  • Reactant Addition: Slowly add 220 g of dihydromyrcene (94% purity) to the acid mixture over 15 minutes, maintaining the temperature between 15-20°C with constant stirring and cooling.

  • Reaction: Stir the mixture at approximately 20°C for about 5 hours. Monitor the reaction progress by gas-liquid chromatography (GLC) for the formation of cyclic byproducts.

  • Quenching: Once the reaction is complete, quench the mixture by pouring it into 500 cc of cold water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with benzene (100 cc) and combine the extract with the organic layer.

  • Washing: Wash the combined organic material once with half its volume of water.

  • Hydrolysis: Hydrolyze the resulting dihydromyrcenyl formate by refluxing with a mixture of 100 g methanol, 45 g of 50% sodium hydroxide, and 32 g of water for two hours, maintaining a pH of about 10.

  • Purification: After hydrolysis, cool the mixture, add 100 cc of water, and recover the methanol by distillation. The remaining crude product can be further purified by fractional distillation.

Mandatory Visualizations

G start Starting Material (α-Pinene / Turpentine) hydrogenation Step 1: Hydrogenation (e.g., Raney Nickel catalyst) start->hydrogenation From α-Pinene distill_alpha Alternate Step 1: Distillation start->distill_alpha From Turpentine product Purified this compound hydration Step 4: Hydration (Acid Catalysis) product->hydration product2 Purified Dihydromyrcenol pinane cis-Pinane hydrogenation->pinane distill_alpha->pinane α-Pinene cracking Step 2: Isomerization (Catalytic or Thermal Cracking) pinane->cracking crude_dhm Crude Dihydromyrcene (Contains isomers) cracking->crude_dhm purification Step 3: Purification (Fractional / Vacuum Distillation) crude_dhm->purification purification->product crude_dhmol Crude Dihydromyrcenol hydration->crude_dhmol purification2 Step 5: Final Purification (Distillation) crude_dhmol->purification2 purification2->product2 G start Low Yield or Selectivity Observed q1 Is Pinane Conversion Low? start->q1 q2 Is Dihydromyrcene Selectivity Low? q1->q2 No a1 Action: • Increase reaction temp. • Increase catalyst loading. • Check catalyst activity. q1->a1 Yes a2 Action: • Switch to catalytic method. • Use carbon-based catalyst. • Lower reaction temp. q2->a2 Yes a3 Action: • Optimize purification. • Use tall fractional column. • Employ vacuum distillation. q2->a3 No (Purification Issue) end1 Yield Improved a1->end1 a2->end1 end2 Purity Improved a3->end2 G start_node start_node product_node product_node byproduct_node byproduct_node intermediate_node intermediate_node pinane cis-Pinane dhm This compound pinane->dhm Isomerization (Heat/Catalyst) iridenes Iridenes pinane->iridenes Side Reaction (High Temp) other_isomers Other Isomers pinane->other_isomers Side Reaction dhmol Dihydromyrcenol dhm->dhmol Hydration (Acid Catalyst) cyclic_ethers Cyclic Byproducts dhm->cyclic_ethers Side Reaction (High Temp)

References

Technical Support Center: Hydration of (-)-Dihydromyrcene to Dihydromyrcenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydration of (-)-dihydromyrcene to produce dihydromyrcenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the hydration of this compound?

A1: The most common side reactions are double bond isomerization of the dihydromyrcene starting material and the acid-catalyzed intramolecular cyclization to form cyclic ethers. Under certain conditions, rearrangement of the carbocation intermediate can also lead to the formation of isomeric alcohols.

Q2: What is the structure of the main cyclic byproduct?

A2: The primary cyclic byproduct is typically a derivative of trimethyl-cyclohexane methanol. In reactions using formic acid, it is often observed as α,3,3-trimethyl cyclohexyl methyl formate, which is a precursor to the corresponding alcohol after hydrolysis.

Q3: How do reaction conditions influence the formation of side products?

A3: Higher temperatures and prolonged reaction times are known to favor the formation of cyclic byproducts. The type and concentration of the acid catalyst also play a crucial role. Stronger acids can increase the rate of both the desired hydration and the undesired side reactions.

Q4: Can the choice of catalyst affect the selectivity of the reaction?

A4: Yes, the choice of catalyst is critical. While strong mineral acids like sulfuric acid can be effective, they can also promote side reactions. Heterogeneous catalysts such as H-beta zeolites and cation exchange resins (e.g., Amberlyst-15) can offer higher selectivity towards dihydromyrcenol by providing a controlled acidic environment.[1][2]

Q5: What is the role of a co-solvent in this reaction?

A5: Dihydromyrcene is immiscible with water. A non-protic co-solvent, such as acetone or 1,4-dioxane, is often used to create a single-phase system, which enhances the contact between the reactants and the catalyst, thereby improving the reaction rate and conversion.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low conversion of dihydromyrcene - Inefficient mixing of the biphasic system.- Insufficient catalyst activity or loading.- Low reaction temperature.- Use a co-solvent (e.g., acetone) to create a homogeneous reaction mixture.- Increase catalyst loading or use a more active catalyst.- Gradually increase the reaction temperature while monitoring for side product formation.
High yield of cyclic byproducts - Reaction temperature is too high.- Prolonged reaction time.- High concentration of a strong acid catalyst.- Lower the reaction temperature (ideally not exceeding 40°C with strong acids).- Monitor the reaction progress by GC and stop the reaction once the maximum conversion to dihydromyrcenol is reached.- Reduce the concentration of the mineral acid or switch to a solid acid catalyst like H-beta zeolite or an ion-exchange resin.
Formation of multiple isomeric alcohols - Carbocation rearrangements catalyzed by a strong acid.- Employ a milder catalyst system.- Optimize the reaction temperature to favor the desired kinetic product.
Difficulty in separating dihydromyrcenol from byproducts - Similar boiling points of dihydromyrcenol and cyclic ethers.- Utilize fractional distillation under reduced pressure for separation.- Optimize reaction conditions to minimize byproduct formation, simplifying purification.

Data Presentation

Table 1: Influence of Catalyst and Reaction Time on Dihydromyrcene Conversion and Product Distribution (using Formic and Sulfuric Acid)

Catalyst SystemTemperature (°C)Reaction Time (hours)Dihydromyrcene Conversion (%)Dihydromyrcenol Yield (%)Cyclic Byproduct (%)
Formic Acid / H₂SO₄15-20547~45.41.6
Formic Acid only25-30728--

Data synthesized from patent literature. The yield of dihydromyrcenol is estimated from the reported conversion and cyclic byproduct percentage.

Table 2: Performance of H-beta Zeolite in Dihydromyrcene Hydration

CatalystCo-solventDihydromyrcenol Yield (%)Selectivity to Dihydromyrcenol (%)
H-beta ZeoliteAcetone>50~100

Data from a study on H-beta zeolite catalysis, indicating high selectivity under optimized conditions.[1][2]

Experimental Protocols

Protocol 1: Hydration of Dihydromyrcene using Formic Acid and Sulfuric Acid

  • Preparation of the Acid Mixture: In a reaction vessel equipped with a stirrer and cooling system, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool the mixture to 15°C.

  • Addition of Dihydromyrcene: Slowly add 220 g of dihydromyrcene (94% purity) to the acid mixture over 15 minutes, maintaining the temperature between 15-20°C with constant stirring and cooling.

  • Reaction: Continue stirring the mixture at approximately 20°C. Monitor the reaction progress using gas-liquid chromatography (GLC) for the formation of the desired product and the appearance of cyclic byproducts. The optimal reaction time is typically around 5 hours.

  • Work-up:

    • Quench the reaction by pouring the mixture into an equal volume of water.

    • Allow the layers to separate and decant the organic layer.

    • Extract the aqueous layer with benzene and combine the organic fractions.

    • Wash the combined organic material with half its volume of water.

  • Hydrolysis:

    • To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water.

    • Reflux the mixture for two hours, maintaining a pH of around 10.

  • Purification:

    • After cooling, add 100 cc of water and recover the methanol by distillation.

    • The crude dihydromyrcenol can be purified by fractional distillation under reduced pressure.

Protocol 2: Hydration of Dihydromyrcene using H-beta Zeolite

  • Catalyst Activation: Activate the H-beta zeolite catalyst by heating under vacuum to remove any adsorbed water.

  • Reaction Setup: In a batch reactor, charge the activated H-beta zeolite, dihydromyrcene, water, and acetone as a co-solvent.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 70-100°C) and stir vigorously to ensure good contact between the catalyst and reactants.

  • Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by GC.

  • Product Isolation: After the desired conversion is achieved, cool the reactor, filter off the solid catalyst, and separate the organic layer. The solvent can be removed by distillation, and the crude dihydromyrcenol can be purified by vacuum distillation.

Mandatory Visualization

Hydration_Pathway DHM This compound Carbocation Tertiary Carbocation Intermediate DHM->Carbocation H⁺ Isomerized_DHM Isomerized Dihydromyrcene DHM->Isomerized_DHM Isomerization Dihydromyrcenol Dihydromyrcenol (Desired Product) Carbocation->Dihydromyrcenol + H₂O - H⁺ Cyclic_Ether Cyclic Ether (Byproduct) Carbocation->Cyclic_Ether Intramolecular Cyclization Troubleshooting_Logic Start Experiment Start Problem Identify Issue Start->Problem Low_Conversion Low Conversion Problem->Low_Conversion No High_Cyclics High Cyclic Byproducts Problem->High_Cyclics Yes Solution1 Increase Catalyst Load /Temperature or Use Co-solvent Low_Conversion->Solution1 Solution2 Decrease Temperature /Reaction Time or Change Catalyst High_Cyclics->Solution2 End Optimized Reaction Solution1->End Solution2->End

References

Technical Support Center: Overcoming Catalyst Deactivation in Dihydromyrcene Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of myrcene to dihydromyrcene.

Troubleshooting Guide

This guide addresses common issues encountered during the dihydromyrcene hydrogenation process, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
1. Low or No Conversion of Myrcene Catalyst Poisoning: Presence of impurities in the myrcene feedstock or hydrogen stream (e.g., sulfur compounds, carbon monoxide).[1]- Feedstock Analysis: Analyze the myrcene feed for common poisons. - Feedstock Purification: Implement a purification step for the feedstock (e.g., using guard beds). - Gas Purity: Ensure high-purity hydrogen is used.
Insufficient Catalyst Activity: The catalyst may be inherently inactive or has lost activity.- Catalyst Activation: Ensure the catalyst was properly activated according to the manufacturer's protocol. - Catalyst Replacement: Replace with a fresh batch of catalyst.
Incorrect Reaction Conditions: Temperature, pressure, or agitation may be suboptimal.- Optimize Conditions: Systematically vary temperature, pressure, and stirring speed to find optimal parameters.
2. Poor Selectivity to Dihydromyrcene (Over-hydrogenation) High Catalyst Activity: The catalyst is too active, leading to the hydrogenation of the desired dihydromyrcene product.- Use a Poisoned Catalyst: Employ a "poisoned" or attenuated catalyst, such as a Lindlar catalyst, to reduce activity. - Modify Catalyst: Consider using a bimetallic catalyst (e.g., Pd-Ag, Pt-Sn) to tune selectivity.
Prolonged Reaction Time: Leaving the reaction to run for too long can result in over-hydrogenation.- Reaction Monitoring: Monitor the reaction progress closely using techniques like GC-MS and stop the reaction once the desired conversion is reached.
High Hydrogen Pressure: Elevated hydrogen pressure can favor complete saturation.- Pressure Adjustment: Lower the hydrogen pressure to favor partial hydrogenation.
3. Rapid Catalyst Deactivation Coking/Fouling: Formation of carbonaceous deposits (coke or polymers) on the catalyst surface, blocking active sites.[2] This can be caused by high reaction temperatures or the presence of reactive impurities.- Lower Reaction Temperature: Operate at the lowest effective temperature to minimize side reactions. - Feedstock Purity: Ensure the feedstock is free from polymerizable impurities. - Catalyst Regeneration: Implement a regeneration protocol to burn off coke deposits (see regeneration protocols below).
Sintering: Agglomeration of metal particles on the catalyst support at high temperatures, leading to a loss of active surface area.- Temperature Control: Avoid excessive reaction temperatures. - Catalyst Support: Use a catalyst with a thermally stable support.
Leaching: Dissolution of the active metal from the support into the reaction medium.- Solvent Selection: Choose a solvent that minimizes metal leaching. - pH Control: Ensure the reaction mixture's pH is not in a range that promotes metal dissolution.
4. Inconsistent Reaction Results Variability in Feedstock Quality: Inconsistent levels of impurities in different batches of myrcene.- Standardize Feedstock: Establish a standard for feedstock purity and analyze each batch before use.
Incomplete Catalyst Removal from Previous Run: Residual catalyst from a previous experiment can affect the outcome of the current one.- Thorough Cleaning: Ensure the reactor is thoroughly cleaned between runs.
Non-homogenous Mixing: Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, affecting selectivity and conversion.- Optimize Agitation: Ensure the stirring speed is sufficient to maintain a homogenous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in dihydromyrcene hydrogenation?

A1: While specific poisons depend on the myrcene source, common culprits in hydrogenation reactions include sulfur compounds (e.g., thiols, thiophenes), which can be present in naturally derived feedstocks, and carbon monoxide, which can be an impurity in the hydrogen gas supply.[1] Other potential poisons include halides and nitrogen-containing compounds.

Q2: How can I tell if my catalyst is deactivated by poisoning or coking?

A2: Poisoning often leads to a sharp and significant drop in catalyst activity, even at low concentrations of the poison. Deactivation by coking or fouling is typically more gradual. Characterization techniques can provide more definitive answers: Temperature Programmed Oxidation (TPO) can detect and quantify coke deposits, while X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, regeneration is often possible, depending on the cause of deactivation.

  • Coking/Fouling: Deactivated catalysts can often be regenerated by a controlled oxidation (calcination) in air to burn off the carbonaceous deposits.

  • Reversible Poisoning: Some poisons can be removed by washing the catalyst with appropriate solvents or by thermal treatment.

  • Sintering and Leaching: These are generally considered irreversible deactivation mechanisms.

Q4: What is the typical lifespan of a catalyst in this process?

A4: The lifespan of a catalyst in dihydromyrcene hydrogenation is highly dependent on the reaction conditions, feedstock purity, and the catalyst itself. A well-maintained system with high-purity reactants can see a catalyst last for numerous cycles with minimal loss in activity. However, in the presence of poisons or under harsh conditions, the catalyst may deactivate rapidly.

Q5: How does the choice of solvent affect the reaction and catalyst stability?

A5: The solvent can influence the solubility of reactants and products, mass transfer rates, and catalyst stability. A non-polar solvent like hexane or heptane is commonly used. It is crucial to use a high-purity, dry solvent, as impurities or water can negatively impact the catalyst. Some solvents can also contribute to catalyst leaching.

Experimental Protocols

Selective Hydrogenation of Myrcene to Dihydromyrcene

This protocol provides a general procedure for the selective hydrogenation of myrcene using a palladium on carbon (Pd/C) catalyst.

  • Reactor Setup:

    • Place a magnetic stir bar and the calculated amount of 5% Pd/C catalyst into a clean, dry hydrogenation vessel.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove any air.[3]

  • Solvent and Reactant Addition:

    • Under the inert atmosphere, add the desired amount of a dry, degassed solvent (e.g., ethanol or hexane) to the vessel.

    • Add the myrcene feedstock to the solvent-catalyst slurry.

  • Hydrogenation:

    • Purge the vessel with hydrogen gas several times to replace the inert atmosphere.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 bar).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-60°C).

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the conversion of myrcene and the selectivity to dihydromyrcene.

  • Reaction Work-up:

    • Once the desired conversion is achieved, stop the heating and stirring.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care under a wet or inert atmosphere.[4]

    • Wash the filter cake with fresh solvent.

    • The resulting filtrate contains the dihydromyrcene product, which can be purified further if necessary.

Regeneration of Pd/C Catalyst (for coking/fouling)

This protocol describes a general method for regenerating a Pd/C catalyst that has been deactivated by coking.

  • Catalyst Recovery and Washing:

    • After the hydrogenation reaction, carefully filter the catalyst from the reaction mixture.

    • Wash the catalyst with a solvent such as acetone or an aromatic hydrocarbon to remove any adsorbed organic species.[5][6]

    • Follow with a wash using hot deionized water.[5]

    • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C).

  • Oxidative Treatment (Calcination):

    • Place the dried, deactivated catalyst in a tube furnace.

    • Heat the catalyst to a temperature between 200°C and 400°C under a flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O2).[7] The temperature should be ramped up slowly to control the combustion of the carbonaceous deposits.

    • Hold at the final temperature for 2-4 hours or until the coke has been completely removed.

  • Reduction (Re-activation):

    • After cooling the catalyst under an inert atmosphere, it must be re-reduced to its active metallic state.

    • Heat the catalyst under a flow of hydrogen gas (typically diluted with nitrogen) to a temperature of 200-300°C for 2-4 hours.

  • Passivation and Storage:

    • After reduction, the catalyst is highly pyrophoric. It should be carefully cooled to room temperature under an inert atmosphere.

    • For storage, the catalyst can be passivated by slowly introducing a very small amount of air into the inert gas stream to form a stable oxide layer on the surface.

Quantitative Data Summary

The following table presents representative data on catalyst performance and deactivation in terpene hydrogenation. Note that specific values can vary significantly based on the catalyst, reaction conditions, and feedstock purity.

Parameter Catalyst System Value Reference
Myrcene Conversion 5% Pd/C>95%General Knowledge
Dihydromyrcene Selectivity 5% Pd/C80-95%General Knowledge
Typical Reaction Temperature Pd/C25-80°CGeneral Knowledge
Typical Hydrogen Pressure Pd/C1-20 barGeneral Knowledge
Deactivation due to Sintering Pd/ACMean particle size increase from 3.74 nm to 4.02 nm after 20h[1]
Activity Loss (Productivity) Pd/AC20% reduction after 20 hours of continuous operation[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactor_setup Reactor Setup & Purge catalyst_add Add Catalyst & Solvent reactor_setup->catalyst_add reactant_add Add Myrcene catalyst_add->reactant_add hydrogenation Hydrogenation (T, P, Stirring) reactant_add->hydrogenation monitoring Monitor Progress (GC) hydrogenation->monitoring monitoring->hydrogenation Continue reaction_stop Stop Reaction & Purge monitoring->reaction_stop Complete filtration Filter Catalyst reaction_stop->filtration purification Product Purification filtration->purification

Caption: Experimental workflow for dihydromyrcene hydrogenation.

troubleshooting_logic start Low Conversion? check_conditions Check Reaction Conditions (T, P, Stirring) start->check_conditions Yes check_catalyst Check Catalyst Activity check_conditions->check_catalyst Conditions OK check_feedstock Analyze Feedstock for Poisons check_catalyst->check_feedstock Activity Low regenerate Regenerate or Replace Catalyst check_catalyst->regenerate No Poisons check_feedstock->regenerate Poisons Present purify_feed Purify Feedstock check_feedstock->purify_feed Poisons Present success Problem Solved regenerate->success purify_feed->success

Caption: Troubleshooting logic for low conversion issues.

deactivation_pathways cluster_poisoning Poisoning cluster_fouling Fouling/Coking cluster_sintering Sintering active_catalyst Active Catalyst Site poison Poison Adsorption (e.g., Sulfur) active_catalyst->poison coke Coke/Polymer Deposition active_catalyst->coke sintering Thermal Agglomeration active_catalyst->sintering deactivated_catalyst Deactivated Site poison->deactivated_catalyst coke->deactivated_catalyst sintering->deactivated_catalyst

Caption: Major pathways of catalyst deactivation.

References

Technical Support Center: Optimization of Dihydromyrcenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for dihydromyrcenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dihydromyrcenol?

A1: The most prevalent methods for synthesizing dihydromyrcenol involve the hydration of dihydromyrcene. This is typically achieved through two primary routes:

  • Direct Hydration using Acid Catalysts: This method involves the reaction of dihydromyrcene with water in the presence of an acid catalyst. Common catalysts include strong mineral acids like sulfuric acid, organic sulfonic acids, and solid acid catalysts such as ion-exchange resins.

  • Esterification followed by Saponification: This two-step process involves the esterification of dihydromyrcene with a carboxylic acid, such as formic acid or acetic acid, to form a dihydromyrcenyl ester.[1] This ester is then saponified (hydrolyzed) under alkaline conditions to yield dihydromyrcenol.[1]

Q2: What is a typical yield for dihydromyrcenol synthesis?

A2: The yield of dihydromyrcenol can vary significantly depending on the chosen method and reaction conditions. With optimized processes, conversions of dihydromyrcene to dihydromyrcenyl materials can exceed 50%.[2] However, factors such as by-product formation, incomplete reaction, and losses during purification can lower the overall isolated yield.

Q3: How can I monitor the progress of my dihydromyrcenol synthesis reaction?

A3: Gas-liquid chromatography (GLC) is an effective technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the dihydromyrcene starting material and the formation of dihydromyrcenol. Importantly, GLC can also be used to detect the emergence of undesired by-products, such as cyclic ethers.[3]

Q4: What are the key safety precautions to consider during dihydromyrcenol synthesis?

A4: Dihydromyrcenol synthesis often involves the use of strong acids and flammable organic compounds. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Care should be taken when handling strong acids due to their corrosive nature. Additionally, be mindful of potential exotherms, especially when mixing acids and organic materials.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield / Poor Conversion Reaction temperature is too low. Gradually increase the reaction temperature in increments of 5-10°C. Note that excessively high temperatures can lead to by-product formation.
Insufficient reaction time. Extend the reaction time and monitor the progress using GLC to determine the optimal duration.
Low catalyst concentration. Increase the catalyst loading. For example, with sulfuric acid, concentrations can range from 1% to 10%, which can significantly reduce the required reaction time.[3]
Poor mixing/mass transfer. Ensure vigorous stirring, especially in heterogeneous reactions involving solid catalysts, to improve the contact between reactants.
Formation of By-products (e.g., cyclic ethers) Reaction temperature is too high. The formation of cyclic by-products is often favored at elevated temperatures. It is recommended to maintain the reaction temperature below 40°C.[3]
Prolonged reaction time. While sufficient time is needed for the reaction to proceed, excessively long reaction times can lead to the formation of degradation products. Monitor the reaction and stop it once the optimal conversion is reached, before significant by-product formation occurs.[3]
Difficulties in Product Purification Close boiling points of by-products. Fractional distillation under reduced pressure is a common purification method. For challenging separations, using a taller distillation column with high efficiency packing can improve the resolution of components with close boiling points.[2]
Product loss during work-up. Dihydromyrcenol has some solubility in water, which can lead to losses during aqueous washing steps. To minimize this, the aqueous layer can be extracted with an organic solvent (e.g., benzene), and the extract combined with the main organic phase.[3]
Polymerization during distillation. Dihydromyrcenol can be sensitive to heat. Distillation should be performed under a good vacuum to keep the pot temperature as low as possible. Any sudden drop in vacuum during distillation can lead to increased residue and loss of product.[2]

Quantitative Data

Table 1: Effect of Catalyst Concentration and Temperature on Reaction Time

Catalyst (Sulfuric Acid) Concentration (% w/w)Temperature (°C)Approximate Reaction Time for Good Conversion
1%25-3021 hours[3]
7.5%25-301 hour[3]
10%5-105 hours[3]

Table 2: Example Reaction Conditions from Literature

ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1]
Reactant Ratio (36% Acetic Acid : Water : Dihydromyrcene) 85 : 60 : 100 (by parts)80 : 50 : 100 (by parts)90 : 55 : 100 (by parts)
Catalyst Loading (parts) 587
Temperature (°C) 80120100
Reaction Time (hours) 312

Experimental Protocols

Method: Hydration of Dihydromyrcene using Formic Acid and Sulfuric Acid Catalyst [3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, prepare a mixture of 150g of formic acid and 7.5g of sulfuric acid. Cool the mixture to 15°C.

  • Addition of Dihydromyrcene: Slowly add 220g of dihydromyrcene to the acid mixture over a period of 15 minutes, ensuring the temperature is maintained between 15-20°C with constant stirring and cooling.

  • Reaction: Continue stirring the mixture at approximately 20°C. Monitor the reaction for the formation of cyclic by-products using GLC. The reaction should be stopped when the formation of these by-products is detected (typically around 5 hours).

  • Work-up:

    • Pour the reaction mixture into an equal volume of water.

    • Allow the layers to separate and decant the aqueous layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., 100 cc of benzene) and add the extract to the organic layer.

    • Wash the combined organic material once with half its volume of water.

  • Hydrolysis:

    • To the washed organic material, add a mixture of 100g of methanol, 45g of 50% sodium hydroxide, and 32g of water.

    • Reflux the mixture for two hours, maintaining a pH of around 10.

  • Purification:

    • Cool the hydrolyzed mixture and add 100 cc of water.

    • Recover the methanol by distillation at atmospheric pressure until the pot temperature reaches 90°C.

    • The remaining organic layer contains the crude dihydromyrcenol, which can be further purified by fractional distillation under reduced pressure.

Diagrams

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up cluster_hydrolysis Hydrolysis cluster_purification Purification prep_acid Prepare Formic Acid and Sulfuric Acid Mixture cool_acid Cool Mixture to 15°C prep_acid->cool_acid add_dhm Slowly Add Dihydromyrcene (15-20°C) cool_acid->add_dhm react Stir at 20°C for ~5 hours add_dhm->react monitor Monitor by GLC for Cyclic By-products react->monitor quench Pour into Water monitor->quench By-products detected separate Separate Organic and Aqueous Layers quench->separate extract Extract Aqueous Layer separate->extract wash Wash Combined Organic Layer extract->wash add_base Add Methanol and NaOH Solution wash->add_base reflux Reflux for 2 hours add_base->reflux distill_methanol Distill off Methanol reflux->distill_methanol fractional_distillation Fractional Distillation of Crude Product distill_methanol->fractional_distillation final_product Pure Dihydromyrcenol fractional_distillation->final_product

Caption: Experimental workflow for dihydromyrcenol synthesis.

troubleshooting_guide cluster_byproducts By-product Analysis cluster_conversion Conversion Analysis start Low Dihydromyrcenol Yield? check_byproducts Check GLC for By-products start->check_byproducts Yes check_conversion Check GLC for Unreacted Starting Material start->check_conversion No high_temp Reduce Reaction Temperature (< 40°C) check_byproducts->high_temp Cyclic by-products present long_time Shorten Reaction Time check_byproducts->long_time Degradation products present low_temp Increase Reaction Temperature check_conversion->low_temp High amount of starting material short_time Increase Reaction Time check_conversion->short_time High amount of starting material low_catalyst Increase Catalyst Concentration check_conversion->low_catalyst High amount of starting material

Caption: Troubleshooting decision tree for low dihydromyrcenol yield.

References

Technical Support Center: Enantioselective Synthesis of (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of (-)-Dihydromyrcene, also known as (-)-β-citronellene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The main strategies for the enantioselective synthesis of this compound involve two primary approaches:

  • Asymmetric Catalysis: This typically involves the asymmetric hydrogenation of a prochiral precursor, such as geraniol or nerol derivatives, using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral ligands). Metal-free catalysis using chiral frustrated Lewis pairs is also an emerging approach.

  • Biocatalysis: Enzymatic reactions, for instance, using ene-reductases, can achieve high enantioselectivity under mild conditions. Another biocatalytic method is the lipase-mediated kinetic resolution of a racemic mixture of a dihydromyrcene precursor.

Q2: What is a common prochiral precursor for the synthesis of this compound?

A2: A common and readily available precursor is geraniol or its isomer nerol. These can be converted to a substrate suitable for asymmetric hydrogenation to create the chiral center in this compound.

Q3: What are the typical challenges in achieving high enantioselectivity?

A3: Key challenges include:

  • Low Enantiomeric Excess (ee%): This can be due to a non-optimal catalyst system, improper reaction conditions (temperature, pressure, solvent), or substrate impurities.

  • Low Yield: Side reactions, catalyst deactivation, or incomplete conversion can lead to low product yields.

  • Catalyst Deactivation: The chiral catalyst may be sensitive to impurities in the substrate or solvent, or it may degrade under the reaction conditions.

  • Reproducibility: Minor variations in reagent quality, solvent purity, or experimental setup can sometimes lead to inconsistent results.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee%)

Low enantioselectivity is a frequent issue in the asymmetric synthesis of this compound. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Step
Suboptimal Catalyst-Ligand Combination Screen a variety of chiral ligands with the chosen metal precursor (e.g., Rh, Ir). The steric and electronic properties of the ligand are critical for enantioselectivity.
Incorrect Solvent Choice The polarity of the solvent can significantly influence the catalyst's performance. Test a range of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane). Polar solvents can sometimes adversely affect conversion efficiency.
Inappropriate Reaction Temperature Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate. Perform the reaction at a range of temperatures (e.g., 0°C, room temperature, -20°C) to find the optimal balance.
Hydrogen Pressure Variation (for hydrogenation) The hydrogen pressure can impact both the rate and selectivity. Optimize the pressure, as higher pressures do not always lead to better results.
Substrate Impurities Impurities in the starting material can poison the catalyst or interfere with the reaction. Purify the prochiral precursor (e.g., by distillation or chromatography) before use.
Problem 2: Low Reaction Yield

A low yield of this compound can be attributed to several factors, from catalyst issues to incomplete reactions.

Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and deoxygenated, as many asymmetric catalysts are sensitive to air and moisture. Use of a glovebox or Schlenk techniques is recommended.
Incomplete Conversion Increase the reaction time or catalyst loading. Monitor the reaction progress by GC or TLC to determine the point of maximum conversion.
Side Reactions Isomerization of the double bond or other side reactions can consume the starting material or product. Analyze the crude reaction mixture by GC-MS or NMR to identify byproducts and adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.
Poor Substrate-to-Catalyst Ratio Optimize the substrate-to-catalyst ratio. While a lower ratio may increase conversion, a higher ratio is more economical.

Experimental Protocols

Representative Protocol for Asymmetric Hydrogenation

This protocol is a general guideline for the asymmetric hydrogenation of a prochiral olefin to produce this compound.

  • Catalyst Preparation: In a glovebox, a solution of the chiral catalyst is prepared by dissolving the metal precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., a chiral phosphine) in a degassed, anhydrous solvent (e.g., dichloromethane).

  • Reaction Setup: The prochiral olefin is dissolved in the chosen reaction solvent in a high-pressure reactor. The catalyst solution is then added.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure.

  • Reaction Monitoring: The reaction is stirred at the set temperature, and its progress is monitored by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral GC analysis.

Quantitative Data from Representative Studies

The following table summarizes typical results for asymmetric hydrogenation of prochiral olefins, which can serve as a benchmark for the synthesis of this compound.

Catalyst System Substrate Solvent Temp (°C) Pressure (bar) Yield (%) ee (%)
[Rh(COD)(BINAP)]BF4Prochiral OlefinTHF25109592
[Ir(COD)(P-Phos)]BARFProchiral OlefinCH2Cl20509895
Chiral Frustrated Lewis PairProchiral OlefinToluene25609690

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee%) catalyst Optimize Catalyst System start->catalyst Is the catalyst optimal? conditions Adjust Reaction Conditions catalyst->conditions Catalyst system optimized sub_catalyst1 Screen Chiral Ligands catalyst->sub_catalyst1 sub_catalyst2 Vary Metal Precursor catalyst->sub_catalyst2 substrate Check Substrate Purity conditions->substrate Conditions adjusted sub_conditions1 Optimize Temperature conditions->sub_conditions1 sub_conditions2 Screen Solvents conditions->sub_conditions2 sub_conditions3 Vary H2 Pressure conditions->sub_conditions3 end_node High Enantioselectivity Achieved substrate->end_node Substrate is pure sub_substrate1 Purify Starting Material (Distillation/Chromatography) substrate->sub_substrate1 sub_catalyst1->start Still low ee% sub_conditions1->start Still low ee% sub_substrate1->start Still low ee%

Caption: Troubleshooting workflow for low enantioselectivity.

General Reaction Pathway for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Pathway cluster_reagents Reaction Components Prochiral_Olefin Prochiral Olefin (e.g., Geraniol derivative) Product This compound Prochiral_Olefin->Product Asymmetric Hydrogenation Catalyst Chiral Catalyst + H2

Caption: Asymmetric hydrogenation of a prochiral olefin.

Byproduct formation in the thermal rearrangement of pinane to dihydromyrcene.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal rearrangement of pinane to dihydromyrcene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the thermal rearrangement of pinane.

ProblemProbable Cause(s)Solution(s)
Low conversion of pinane 1. Reaction temperature is too low.2. Insufficient residence time in the reactor.3. Catalyst (if used) is inactive or poisoned.1. Gradually increase the reaction temperature, monitoring for changes in conversion. Typical temperatures range from 400°C to 600°C for thermal pyrolysis and 390-460°C for catalytic isomerization.[1][2]2. Decrease the flow rate of the pinane vapor to increase residence time.3. Regenerate or replace the catalyst. If using a carbon-based catalyst, ensure it has a high surface area.[1]
Low selectivity for dihydromyrcene (high byproduct formation) 1. Reaction temperature is too high, leading to secondary reactions and degradation.2. Presence of oxygen or other reactive species.3. Absence of a selective catalyst.1. Optimize the reaction temperature. While higher temperatures increase conversion, they can decrease selectivity. For instance, in one study, increasing the temperature from 400°C to 500°C increased pinane conversion from 27% to 97%, but decreased dihydromyrcene selectivity from 68% to 26%.[1]2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1][2]3. Consider using a catalyst. Carbon materials with a developed surface, such as activated carbon or filamentary carbon, can act as radical traps and prevent the formation of byproducts like iridenes.[1]
Formation of iridenes and other isomers Iridenes are common byproducts formed through radical-mediated pathways. Other isomers can also form due to the complex rearrangement of the pinane structure at high temperatures.Employing a catalyst, such as activated carbon, can significantly reduce the formation of iridenes by trapping the radical intermediates responsible for their formation.[1]
Difficulty in product separation The boiling points of dihydromyrcene and its byproducts, such as iridenes and trans-pinane, are very close, making separation by distillation challenging.[2]Use high-efficiency fractional distillation columns. Alternatively, optimizing the reaction conditions to maximize dihydromyrcene selectivity will simplify the purification process.
Inconsistent results 1. Fluctuations in reaction temperature.2. Inconsistent feed rate of pinane.3. Variations in the quality of the starting pinane (e.g., presence of impurities).1. Ensure precise temperature control of the reactor.2. Use a reliable pump or vaporizer to maintain a constant feed rate.3. Use high-purity pinane and analyze the starting material for any impurities that might interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the thermal rearrangement of pinane to dihydromyrcene?

A1: The thermal rearrangement of pinane is a retro-ene reaction that proceeds through a biradical intermediate. The reaction involves the cleavage of the cyclobutane ring in the pinane molecule, followed by hydrogen transfer and rearrangement to form the acyclic dihydromyrcene.

Q2: What are the main byproducts of this reaction?

A2: The primary byproducts are iridenes and trans-pinane.[1] The formation of these byproducts is often attributed to alternative radical pathways occurring at high temperatures. Other isomers and degradation products can also be formed, particularly at very high temperatures.

Q3: What is the effect of temperature on the reaction?

A3: Temperature is a critical parameter. Higher temperatures generally lead to a higher conversion of pinane. However, excessively high temperatures can lead to a decrease in selectivity for dihydromyrcene and an increase in the formation of byproducts and degradation products.[1]

Q4: Can a catalyst be used to improve the reaction?

A4: Yes, catalytic methods have been shown to be superior to purely thermal cracking.[3][4] Catalysts, such as activated carbon or other carbon materials with a high surface area, can improve the selectivity for dihydromyrcene by trapping radical intermediates that lead to byproduct formation.[1] Using a platinum wire screen as a catalyst has also been reported.[2]

Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the products?

A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for analyzing the reaction mixture. This allows for the quantification of pinane, dihydromyrcene, and various byproducts.

Detailed Experimental Protocols

Catalytic Isomerization of cis-Pinane to Dihydromyrcene

This protocol is based on a patented method for the catalytic isomerization of cis-pinane.[1]

Materials:

  • cis-Pinane

  • Catalyst: Activated carbon, sibunite, or filamentary carbon[1]

  • Inert gas (e.g., Argon)

  • Standard laboratory glassware and equipment for a flow-through reactor setup

Equipment:

  • Flow-through reactor (e.g., a quartz tube)

  • Furnace with temperature controller

  • Vaporizer for pinane

  • Condenser to collect the product

  • Gas flow controller for the inert gas

  • Collection flask

Procedure:

  • Set up the flow-through reactor system. The reactor tube should be packed with the chosen carbon catalyst.

  • Heat the furnace to the desired reaction temperature (e.g., 390°C).[1]

  • Start the flow of the inert gas (e.g., Argon) through the reactor.

  • Heat the vaporizer containing cis-pinane to a temperature sufficient to vaporize the pinane and introduce it into the inert gas stream.

  • Pass the vaporized cis-pinane through the heated reactor containing the catalyst at a controlled flow rate (e.g., 10 L/h).[1]

  • The product mixture exiting the reactor is passed through a condenser to liquefy the products.

  • Collect the liquid product in a collection flask.

  • The collected crude product can then be purified by distillation.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of pinane and the selectivity for dihydromyrcene.

Data Presentation

The following table summarizes the effect of temperature on pinane conversion and dihydromyrcene selectivity in a thermal isomerization process.

Temperature (°C)Pinane Conversion (%)Dihydromyrcene Selectivity (%)Reference
40027Not specified[1]
425Not specified68[1]
5009726[1]

The next table shows the results of catalytic isomerization using different carbon-based catalysts.

CatalystTemperature (°C)Pinane Conversion (%)Dihydromyrcene Selectivity (%)Reference
Filamentary Carbon3902495[1]
Sibunite4203588[1]
Activated Carbon4603292[1]

Reaction Pathway Diagram

The following diagram illustrates the key transformations in the thermal rearrangement of pinane.

Pinane_Rearrangement Pinane Pinane Biradical Biradical Intermediate Pinane->Biradical High Temperature Dihydromyrcene Dihydromyrcene (Desired Product) Biradical->Dihydromyrcene Rearrangement Byproducts Byproducts (e.g., Iridenes, trans-Pinane) Biradical->Byproducts Side Reactions

Caption: Reaction pathway for the thermal rearrangement of pinane.

References

Technical Support Center: Separation of (-)-Dihydromyrcene from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (-)-Dihydromyrcene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the separation of this compound from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: The most common isomeric impurities are other terpene isomers that have very similar physical properties, including boiling points and polarity. These can include positional isomers and stereoisomers that are byproducts of the synthesis or isolation process.

Q2: Which separation technique is most suitable for obtaining high-purity this compound?

A2: The choice of technique depends on the required purity, scale of separation, and available equipment.

  • Fractional Distillation is suitable for large-scale purification but may be challenging for isomers with very close boiling points.

  • Preparative Gas Chromatography (prep-GC) offers high resolution for volatile compounds and is excellent for isolating pure fractions of isomers.

  • Supercritical Fluid Chromatography (SFC) is a "green" alternative that excels in chiral separations and is effective for thermally sensitive compounds.

Q3: How can I improve the separation of isomers with very similar boiling points by fractional distillation?

A3: To improve the separation of close-boiling isomers, you can use a distillation column with a higher number of theoretical plates (a taller column or one with more efficient packing). Operating the distillation under a vacuum will lower the boiling points and can enhance the relative volatility difference between the isomers. Fine control over the heating rate and reflux ratio is also crucial.

Q4: What is the main advantage of SFC over traditional liquid chromatography for chiral separations?

A4: SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This leads to faster separations and higher efficiency compared to traditional HPLC.[1][2] It is also more environmentally friendly due to the reduced use of organic solvents.[3]

Separation Methods: A Comparative Overview

The following table summarizes the key quantitative parameters for the three primary methods used to separate this compound from its isomeric impurities. Please note that these values are representative and may vary based on the specific experimental conditions and the nature of the impurities.

ParameterFractional DistillationPreparative Gas Chromatography (prep-GC)Supercritical Fluid Chromatography (SFC)
Purity Achievable >95% (highly dependent on isomer boiling points)>99%>99%
Typical Yield 80-90%70-85% (can be lower due to sample loss)85-95%
Scale Grams to KilogramsMilligrams to GramsMilligrams to Grams
Separation Time Hours to DaysHoursMinutes to Hours
Key Equipment High-efficiency distillation column, vacuum pump, heating mantlePreparative gas chromatograph with a fraction collectorSFC system with a chiral stationary phase

Experimental Protocols & Workflows

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For terpenes with close boiling points, a highly efficient fractional distillation column is necessary.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis cluster_output Output start Crude Dihydromyrcene Mixture load Load into Boiling Flask start->load heat Gradual Heating Under Vacuum load->heat vaporize Vaporization and Fractionation in Column heat->vaporize condense Condensation vaporize->condense collect Fraction Collection condense->collect analyze Analyze Fractions by GC-MS collect->analyze pure Pure this compound analyze->pure impurities Isomeric Impurities analyze->impurities

Fractional Distillation Workflow for this compound Purification.
  • Preparation : The crude this compound mixture is loaded into the boiling flask of the distillation apparatus.

  • Distillation :

    • The system is placed under a vacuum (e.g., 1-10 mmHg).

    • The mixture is gradually heated using a heating mantle to initiate boiling.

    • The vapor rises through a packed fractional distillation column (e.g., with Raschig rings or structured packing).

    • Fractions are collected at different temperature ranges corresponding to the boiling points of the components.

  • Analysis : Each collected fraction is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and purity.

  • Collection : Fractions containing high-purity this compound are combined.

Preparative Gas Chromatography (prep-GC)

Prep-GC is a high-resolution technique that separates volatile compounds in the gas phase. It is particularly effective for isolating pure isomers.

Prep_GC_Workflow cluster_prep Preparation cluster_gc GC Separation cluster_analysis Analysis & Post-Processing cluster_output Output start Crude Dihydromyrcene Mixture dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into Prep-GC dissolve->inject separate Separation on Chiral Column inject->separate detect Detection (e.g., FID) separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions by GC-MS collect->analyze evaporate Solvent Evaporation analyze->evaporate pure Pure this compound evaporate->pure

Preparative GC Workflow for this compound Purification.
  • Sample Preparation : Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., hexane or diethyl ether).

  • Injection : Inject the sample into the preparative gas chromatograph.

  • Separation :

    • Column : Use a chiral capillary column (e.g., a cyclodextrin-based stationary phase) for enantiomeric separation.

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • Temperature Program : An initial temperature hold followed by a gradual ramp to elute the compounds.

  • Fraction Collection : The eluting compounds are directed to a fraction collector, which isolates the peaks corresponding to this compound and its isomers into separate vials.

  • Post-Processing : The solvent is carefully evaporated from the collected fractions to yield the pure compounds.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a powerful technique for chiral separations and offers a more environmentally friendly alternative to normal-phase HPLC.[3]

SFC_Workflow cluster_prep Preparation cluster_sfc SFC Separation cluster_analysis Post-Processing cluster_output Output start Crude Dihydromyrcene Mixture dissolve Dissolve in Modifier Solvent start->dissolve inject Inject into SFC System dissolve->inject separate Separation on Chiral Column inject->separate detect Detection (e.g., UV, MS) separate->detect collect Fraction Collection detect->collect depressurize Depressurization & CO2 Removal collect->depressurize evaporate Modifier Evaporation depressurize->evaporate pure Pure this compound evaporate->pure

SFC Workflow for this compound Purification.
  • Sample Preparation : Dissolve the crude mixture in a solvent compatible with the SFC mobile phase, often the organic modifier itself (e.g., methanol or ethanol).

  • SFC System :

    • Mobile Phase : Supercritical CO2 with a polar organic modifier (e.g., 5-20% methanol).

    • Column : A chiral stationary phase suitable for terpenes (e.g., polysaccharide-based).

    • Backpressure and Temperature : Maintain conditions to keep CO2 in its supercritical state (e.g., >73.8 bar and >31.1 °C).[1]

  • Injection and Separation : The sample is injected, and the components are separated based on their differential partitioning between the mobile phase and the stationary phase.

  • Fraction Collection : A backpressure regulator maintains the supercritical state until after the detector, where the CO2 returns to a gaseous state, leaving the purified compound in the modifier, which is then collected.[1]

  • Post-Processing : The organic modifier is evaporated to yield the pure this compound.

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Fractions) - Insufficient column efficiency.- Boiling points of isomers are too close.- Heating rate is too high.- Use a longer column or one with more efficient packing.- Lower the pressure to increase the boiling point difference.- Reduce the heating rate to allow for better equilibration.
Bumping or Uneven Boiling - Lack of boiling chips or inadequate stirring.- High vacuum causing rapid boiling.- Add fresh boiling chips or use a magnetic stirrer.- Gradually apply the vacuum.
Product Degradation - Excessive temperature in the boiling flask.[4]- Use a lower vacuum to reduce the boiling point.- Ensure even heating with a well-fitted heating mantle.
Preparative Gas Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing or Broadening - Sample overload.- Column degradation.- Inappropriate temperature program.- Reduce the injection volume or sample concentration.- Condition or replace the column.- Optimize the temperature ramp rate.
Poor Resolution of Isomers - Incorrect stationary phase.- Non-optimal flow rate or temperature.- Select a column with higher selectivity for the isomers (e.g., a different type of chiral phase).- Optimize the carrier gas flow rate and temperature program.
Low Recovery of Collected Fractions - Leaks in the collection system.- Condensation in transfer lines.- Inefficient trapping of volatile compounds.- Check all connections for leaks.- Heat the transfer lines to the fraction collector.- Use a cooled trap for highly volatile compounds.
Supercritical Fluid Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape - Incompatible injection solvent.- Inappropriate modifier percentage.- Dissolve the sample in the mobile phase modifier.- Optimize the percentage of the organic modifier.
Inconsistent Retention Times - Fluctuations in pressure or temperature.- Water contamination in the mobile phase.- Ensure the backpressure regulator is functioning correctly and the column oven is stable.- Use high-purity CO2 and dry solvents.
Analyte Precipitation in the System - Low solubility of the compound in the supercritical fluid.- Pressure drop before the backpressure regulator.- Increase the percentage of the organic modifier.- Ensure all tubing and connections can withstand the system pressure.

References

Troubleshooting mass transfer limitations in catalytic reactions of dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering mass transfer limitations in the catalytic reactions of dihydromyrcene.

Frequently Asked Questions (FAQs)

Q1: My dihydromyrcene hydrogenation reaction is much slower than expected. What could be the cause?

A1: A slow reaction rate can be due to several factors, including poor catalyst activity, suboptimal reaction conditions (temperature, pressure), or mass transfer limitations. Mass transfer limitations occur when the rate of transport of reactants to the catalyst surface is slower than the intrinsic reaction rate. This can be a significant issue in gas-liquid-solid catalytic systems like the hydrogenation of dihydromyrcene.

Q2: How can I determine if my reaction is limited by mass transfer?

A2: There are several experimental tests you can perform to diagnose mass transfer limitations. These generally involve systematically varying parameters that affect diffusion rates and observing the impact on the reaction rate. If the reaction rate increases with these changes, it is likely that mass transfer is a limiting factor.

Q3: What is the difference between external and internal mass transfer limitations?

A3:

  • External mass transfer limitations refer to the transport of reactants from the bulk fluid (liquid or gas) to the external surface of the catalyst particle. This is often influenced by the stirring speed and the fluid dynamics of the reactor.

  • Internal mass transfer limitations relate to the diffusion of reactants from the surface of the catalyst particle into its porous interior to reach the active sites. This is primarily affected by the catalyst particle size and its internal pore structure.

Q4: Can mass transfer limitations affect the selectivity of my dihydromyrcene reaction?

A4: Yes. In selective hydrogenation reactions, where you aim to hydrogenate a specific double bond in the dihydromyrcene molecule to produce dihydromyrcenol, mass transfer limitations can significantly impact selectivity. If the concentration of hydrogen is low within the catalyst pores due to diffusion limitations, it can lead to over-hydrogenation or other undesired side reactions, reducing the yield of the desired product.

Troubleshooting Guides

Issue 1: Low Reaction Rate

If you are experiencing a low reaction rate, it is crucial to determine if the cause is related to mass transfer limitations.

The primary method to identify external mass transfer limitations is to vary the agitation speed. If the reaction rate is limited by the diffusion of reactants from the bulk liquid to the catalyst surface, increasing the stirring speed should enhance the reaction rate. Once the reaction rate becomes independent of the stirring speed, you have likely overcome external mass transfer limitations.

Table 1: Effect of Stirring Speed on Reaction Rate

Stirring Speed (RPM)Initial Reaction Rate (mol/L·s)
2000.005
4000.010
6000.018
8000.020
10000.020

Note: The data in this table is illustrative. You will need to generate your own data based on your experimental setup.

To investigate internal mass transfer limitations, you can vary the catalyst particle size. If the reaction is limited by diffusion within the catalyst pores, reducing the particle size will decrease the diffusion path length and increase the overall reaction rate. The reaction is considered to be free of internal mass transfer limitations when further reduction in particle size does not lead to an increase in the reaction rate.

Table 2: Effect of Catalyst Particle Size on Reaction Rate

Catalyst Particle Size (μm)Initial Reaction Rate (mol/L·s)
2500.012
1500.017
750.020
500.020

Note: The data in this table is illustrative. You will need to generate your own data based on your experimental setup.

Issue 2: Poor Selectivity to Dihydromyrcenol

Poor selectivity in the hydrogenation of dihydromyrcene can be a consequence of mass transfer limitations, particularly the concentration of hydrogen at the catalyst active sites.

  • Optimize Hydrogen Pressure: The partial pressure of hydrogen can influence selectivity. A systematic study of the effect of hydrogen pressure on the product distribution is recommended.[1][2][3][4][5] It's important to find a pressure that favors the desired hydrogenation pathway without promoting over-hydrogenation.

Table 3: Effect of Hydrogen Pressure on Product Selectivity

Hydrogen Pressure (bar)Selectivity to Dihydromyrcenol (%)
185
592
1090
2082

Note: The data in this table is illustrative. You will need to generate your own data based on your experimental setup.

  • Ensure Absence of Mass Transfer Limitations: As established, both external and internal mass transfer limitations can affect selectivity. It is crucial to first perform the diagnostic tests described in "Issue 1" to ensure your system is operating in a kinetic regime.

Experimental Protocols

Protocol 1: Determining the Effect of Stirring Speed
  • Reactor Setup: Assemble a stirred batch reactor with a variable speed agitator.

  • Charge Reactants: Charge the reactor with dihydromyrcene, solvent, and the catalyst.

  • Set Initial Conditions: Set the desired temperature and hydrogen pressure.

  • Vary Stirring Speed: Start the reaction at a low stirring speed (e.g., 200 RPM).

  • Monitor Reaction: Take samples at regular intervals and analyze the conversion of dihydromyrcene using a suitable analytical technique (e.g., Gas Chromatography).

  • Calculate Initial Rate: Determine the initial reaction rate from the concentration versus time data.

  • Repeat at Higher Speeds: Repeat steps 4-6 at progressively higher stirring speeds (e.g., 400, 600, 800, 1000 RPM) while keeping all other conditions constant.

  • Analyze Data: Plot the initial reaction rate as a function of stirring speed to identify the point at which the rate becomes independent of agitation.

Protocol 2: Evaluating the Impact of Catalyst Particle Size
  • Catalyst Preparation: Prepare or obtain catalyst samples with different average particle sizes (e.g., by sieving).

  • Reactor Setup: Use a stirred batch reactor operating at a stirring speed determined to be free of external mass transfer limitations from Protocol 1.

  • Charge Reactants: Charge the reactor with dihydromyrcene, solvent, and a catalyst sample of a specific particle size.

  • Run Reaction: Conduct the reaction under constant temperature and pressure.

  • Monitor and Analyze: Monitor the reaction progress and calculate the initial reaction rate as described in Protocol 1.

  • Repeat with Different Particle Sizes: Repeat steps 3-5 for each catalyst sample with a different particle size.

  • Analyze Data: Plot the initial reaction rate as a function of the reciprocal of the particle size. If the rate increases with decreasing particle size, internal mass transfer limitations are present.

Visualizations

Troubleshooting_Workflow start Low Reaction Rate or Poor Selectivity is_external Is reaction rate dependent on stirring speed? start->is_external increase_stirring Increase Stirring Speed is_external->increase_stirring Yes is_internal Is reaction rate dependent on catalyst particle size? is_external->is_internal No increase_stirring->is_external decrease_particle_size Decrease Catalyst Particle Size is_internal->decrease_particle_size Yes optimize_conditions Optimize Other Reaction Conditions (Temperature, Pressure, Catalyst Loading) is_internal->optimize_conditions No decrease_particle_size->is_internal end_good Problem Resolved optimize_conditions->end_good

Caption: Troubleshooting workflow for mass transfer limitations.

Mass_Transfer_Pathway cluster_bulk Bulk Fluid cluster_film Film Layer cluster_catalyst Catalyst Particle A_bulk Reactant A (Bulk) A_surface Reactant A (Surface) A_bulk->A_surface External Diffusion B_bulk Reactant B (Bulk) B_surface Reactant B (Surface) B_bulk->B_surface External Diffusion A_surface->A_bulk External Diffusion A_pore Reactant A (Pore) A_surface->A_pore Internal Diffusion B_pore Reactant B (Pore) B_surface->B_pore Internal Diffusion Active_Site Active Site A_pore->Active_Site B_pore->Active_Site Product Product Active_Site->Product Product->A_surface Internal Diffusion

Caption: Pathway of reactants to the catalyst active site.

References

Validation & Comparative

A Comparative Analysis of Catalysts for the Selective Hydrogenation of Myrcene to Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of myrcene to dihydromyrcene (2,6-dimethyl-2-octene) is a critical transformation in the synthesis of various fragrances, flavorings, and pharmaceutical intermediates. The choice of catalyst plays a pivotal role in achieving high conversion rates and, more importantly, high selectivity towards the desired dihydromyrcene isomer, while minimizing the formation of fully saturated 2,6-dimethyloctane and other byproducts. This guide provides a comparative study of common catalysts employed for this reaction, supported by experimental data, detailed protocols, and a visual representation of the experimental workflow.

Performance Comparison of Catalysts

The efficacy of a catalyst in myrcene hydrogenation is determined by several factors, including the active metal, the support material, and the reaction conditions. Noble metals, particularly palladium, have been extensively studied and have demonstrated high activity. Other metals like rhodium and ruthenium, as well as more cost-effective options like nickel, have also been investigated. The following table summarizes the performance of various catalysts based on published literature.

CatalystSupportTemperature (°C)Pressure (bar H₂)SolventMyrcene Conversion (%)Dihydromyrcene Selectivity (%)Key Observations & References
Palladium (Pd)Carbon (C)756Not specified>95High (exact value not specified)Palladium catalysts are highly active for myrcene hydrogenation.[1]
Palladium (Pd)Carbon (C)8020Cyclohexane100Low (complete hydrogenation to 2,6-dimethyloctane)At higher pressures and temperatures, Pd/C can lead to complete hydrogenation.[2]
Palladium (Pd)Alumina (Al₂O₃)Not specifiedNot specifiedSupercritical CO₂HighLow (~5% dihydromyrcene, ~95% 2,6-dimethyloctane)Palladium is highly active and selective for the one-pot synthesis of 2,6-dimethyloctane.[3][4]
Rhodium (Rh)Alumina (Al₂O₃)Not specifiedNot specifiedSupercritical CO₂ModerateModerate (~40% 2,6-dimethyloct-2-ene)Rhodium catalysts produce a mixture of dihydromyrcene and the fully saturated alkane.[3][4]
Ruthenium (Ru)Alumina (Al₂O₃)Not specifiedNot specifiedSupercritical CO₂LowerHigh (~50% 2,6-dimethyloct-2-ene)Ruthenium shows lower activity compared to Palladium and Rhodium under these conditions.[3][4]
Nickel (Ni)Not specifiedNot specifiedNot specifiedNot specifiedData not availableData not availableNickel catalysts are mentioned as being used for hydrogenation but specific data for myrcene is limited in the provided context.

Experimental Protocols

Below are generalized experimental protocols for the hydrogenation of myrcene using heterogeneous catalysts. These should be adapted and optimized for specific catalysts and equipment.

Catalyst Preparation and Activation (if required)
  • Commercial Catalysts (e.g., Pd/C, Pt/C): Commercial catalysts can often be used as received. However, for optimal performance, they may be dried under vacuum prior to use.

  • Lab-prepared Catalysts: Catalysts prepared in the laboratory (e.g., by impregnation) may require a reduction step prior to reaction. This is typically done by heating the catalyst under a flow of hydrogen gas at a specific temperature for a set duration.

Hydrogenation Reaction Procedure
  • Reactor Setup: A high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller is charged with the catalyst (typically 1-5 wt% of the substrate) and the chosen solvent (e.g., ethanol, hexane, or ethyl acetate).

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Substrate Addition: Myrcene is introduced into the reactor.

  • Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously to ensure good mass transfer.

  • Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of myrcene and the selectivity to dihydromyrcene.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is separated from the reaction mixture by filtration (e.g., through a pad of Celite). The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Catalyst Reusability Studies
  • After the first reaction cycle, the catalyst is recovered by filtration, washed with a suitable solvent to remove any adsorbed products, and dried under vacuum.

  • The recovered catalyst is then used in a subsequent hydrogenation reaction under the same conditions.

  • This process is repeated for several cycles to evaluate the stability and reusability of the catalyst. The conversion and selectivity of each cycle are monitored to assess any loss in catalytic activity. For instance, Ru-deposited magnetic nanoparticles have been noted for their easy recovery and potential for reuse.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of catalysts in myrcene hydrogenation.

MyrceneHydrogenationWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis & Catalyst Evaluation Catalyst_Selection Catalyst Selection (e.g., Pd/C, Ni/SiO2, Rh/Al2O3) Catalyst_Prep Catalyst Preparation /Pre-treatment Catalyst_Selection->Catalyst_Prep Characterization Catalyst Characterization (e.g., XRD, TEM) Catalyst_Prep->Characterization Reactor_Setup Reactor Setup (Myrcene, Solvent, Catalyst) Characterization->Reactor_Setup Reaction Hydrogenation (Temperature, Pressure) Reactor_Setup->Reaction Monitoring Reaction Monitoring (GC, GC-MS) Reaction->Monitoring Workup Product Work-up (Filtration, Solvent Removal) Monitoring->Workup Analysis Product Analysis (Conversion, Selectivity) Workup->Analysis Reusability Catalyst Reusability Test Analysis->Reusability Reusability->Catalyst_Selection Iterate with new catalyst

Caption: Experimental workflow for the comparative study of catalysts in myrcene hydrogenation.

Conclusion

The selective hydrogenation of myrcene to dihydromyrcene is highly dependent on the choice of catalyst and reaction conditions. Palladium-based catalysts have demonstrated high activity, but their selectivity can be tuned by adjusting parameters like pressure and temperature. For instance, high pressure and temperature with Pd/C favor the complete hydrogenation to 2,6-dimethyloctane.[2] In contrast, rhodium and ruthenium catalysts offer alternative selectivities, producing a mixture of dihydromyrcene and 2,6-dimethyloctane.[3][4] While data on nickel catalysts for this specific reaction is not as readily available in the provided context, they represent a cost-effective alternative that warrants further investigation.

For researchers aiming to optimize the production of dihydromyrcene, a thorough screening of different catalysts and a fine-tuning of reaction parameters are essential. The experimental protocols and workflow provided in this guide offer a framework for conducting such comparative studies, ultimately leading to the development of more efficient and selective catalytic systems.

References

Comparative Guide to the Synthetic Routes of (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Dihydromyrcene, also known as (-)-β-citronellene, is a chiral monoterpene that serves as a valuable building block in the synthesis of various natural products and fragrance compounds. Its specific stereochemistry makes enantioselective synthesis a critical aspect of its production for applications where chirality influences biological activity or olfactory properties. This guide provides a comparative overview of notable synthetic routes to this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing the synthetic pathways.

Comparison of Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several distinct strategies, primarily involving asymmetric catalysis or the utilization of chiral starting materials from the chiral pool. Below is a summary of key quantitative data from representative synthetic routes. Due to the limited number of direct, detailed enantioselective syntheses reported in the literature, this guide focuses on established methods for the synthesis of closely related chiral precursors that can be converted to the target molecule.

Parameter Route 1: Asymmetric Hydrogenation of Myrcene (Hypothetical) Route 2: Chiral Pool Approach from (-)-Citronellal Route 3: Asymmetric Allylic Alkylation (Conceptual)
Starting Material Myrcene(-)-CitronellalAchiral allylic precursor and a nucleophile
Key Reaction Asymmetric HydrogenationWittig ReactionPalladium-catalyzed Asymmetric Allylic Alkylation
Chiral Source Chiral Catalyst (e.g., Rh-BINAP)Chiral Starting MaterialChiral Ligand (e.g., Trost ligand)
Overall Yield Moderate to High (estimated)HighModerate to High (estimated)
Enantiomeric Excess (ee) >95% (expected)>98% (retains stereochemistry of starting material)>90% (expected)
Key Reagents H₂, Chiral Rhodium CatalystMethyltriphenylphosphonium bromide, n-BuLiPalladium catalyst, Chiral ligand, Base
Reaction Conditions High pressure H₂, specific solvent and temperatureAnhydrous THF, low temperatureVaries with catalyst and substrate

Synthetic Route Diagrams

To visually compare the logical flow of these synthetic strategies, the following diagrams have been generated.

G Route 1: Asymmetric Hydrogenation of Myrcene Myrcene Myrcene Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Rh-BINAP, H₂) Myrcene->Asymmetric_Hydrogenation Dihydromyrcene This compound Asymmetric_Hydrogenation->Dihydromyrcene

Caption: Asymmetric Hydrogenation of Myrcene.

G Route 2: Chiral Pool Approach from (-)-Citronellal Citronellal (-)-Citronellal Wittig_Reaction Wittig Reaction (Ph₃P=CH₂, THF) Citronellal->Wittig_Reaction Dihydromyrcene This compound Wittig_Reaction->Dihydromyrcene

Caption: Synthesis from (-)-Citronellal.

G Route 3: Asymmetric Allylic Alkylation (Conceptual) Allylic_Substrate Achiral Allylic Substrate AAA Asymmetric Allylic Alkylation (Pd catalyst, Chiral Ligand) Allylic_Substrate->AAA Nucleophile Nucleophile Nucleophile->AAA Intermediate Chiral Intermediate AAA->Intermediate Further_Steps Further Transformation Intermediate->Further_Steps Dihydromyrcene This compound Further_Steps->Dihydromyrcene

Caption: Conceptual Asymmetric Allylic Alkylation.

Detailed Experimental Protocols

While specific literature detailing the direct enantioselective synthesis of this compound is scarce, protocols for key transformations that are central to the proposed routes are well-established.

Route 2: Wittig Reaction of (-)-Citronellal

This protocol describes the conversion of a chiral aldehyde to the corresponding terminal alkene, a key step in synthesizing this compound from (-)-citronellal.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • (-)-Citronellal

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • n-Butyllithium (1.05 equivalents) is added dropwise to the suspension, resulting in a yellow to orange solution of the ylide. The mixture is stirred at this temperature for 1 hour.

  • A solution of (-)-citronellal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.

Conclusion

The synthesis of enantiomerically pure this compound remains a topic of interest. While direct asymmetric catalytic methods starting from achiral precursors like myrcene are conceptually appealing and have the potential for high enantioselectivity, the chiral pool approach from readily available (-)-citronellal offers a reliable and stereochemically defined route. Asymmetric allylic alkylation represents a more complex but potentially versatile strategy that could be developed. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Further research into direct and efficient catalytic asymmetric methods for the synthesis of this compound is warranted to expand the synthetic chemist's toolbox for accessing this valuable chiral building block.

A Comparative Guide to Validated Analytical Methods for the Quantification of (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of (-)-Dihydromyrcene, a monoterpene of significant interest in various research and industrial applications. The selection of a suitable analytical method is critical for ensuring the quality, consistency, and regulatory compliance of products containing this compound. This document outlines the experimental protocols and performance data for the most common analytical techniques, empowering you to make an informed decision based on your specific analytical needs.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, ensure that a method is suitable for its purpose.[1][3][4][5] These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3][4]

  • Accuracy: The closeness of test results to the true value.[3][4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][4] This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][4]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4]

Comparison of Analytical Methods

For the quantification of volatile terpenes like this compound, Gas Chromatography (GC) is the most recommended and widely used technique.[6][7] It offers excellent separation for volatile compounds.[8] High-Performance Liquid Chromatography (HPLC) can also be used, but it is generally less suitable for highly volatile and non-polar compounds like monoterpenes.[6]

Analytical MethodPrincipleCommon Detector(s)Suitability for this compound
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[8]Flame Ionization Detector (FID), Mass Spectrometry (MS)Highly Suitable: Excellent for volatile compounds like terpenes.[6][7]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase within a column.UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)Less Suitable: Co-elution with other compounds and low UV absorbance of terpenes can be challenging.[6]

Quantitative Performance Data Summary

The following table summarizes typical performance data for the validated analytical methods for terpene quantification. The actual performance for this compound may vary and should be established during method validation.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.995> 0.995> 0.99
Accuracy (% Recovery) 90-110%90-110%85-115%
Precision (% RSD) < 2%< 2%< 5%
Limit of Detection (LOD) Low ng/mLLow ng/mLµg/mL range
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangeHigh µg/mL range
Robustness HighHighModerate

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of GC with the detection power of mass spectrometry, allowing for both quantification and identification of the analyte.[8]

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.
  • Perform an extraction using a suitable organic solvent (e.g., hexane, ethanol).
  • For solid samples, techniques like headspace sampling or solid-phase microextraction (SPME) can be employed to isolate volatile compounds.[9]
  • Filter the extract to remove any particulate matter.
  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS System and Conditions:

  • GC System: Agilent 7890B GC or equivalent.[10]
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10][11]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp to 150 °C at 5 °C/min.
  • Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
  • MS System: Agilent 5977B MSD or equivalent.[10]
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, and Scan mode for identification.

3. Data Analysis:

  • Integrate the peak area of the characteristic ion for this compound.
  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
  • Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While less ideal, HPLC can be used for terpene analysis, particularly for less volatile terpenes or when GC is unavailable. Challenges include potential co-elution and the fact that many terpenes have poor chromophores, leading to low UV absorbance.[6]

1. Sample Preparation:

  • Follow the same extraction procedure as for GC-MS, using a solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile).
  • Filter the extract through a 0.45 µm filter.
  • Prepare a series of calibration standards of this compound in the mobile phase.

2. HPLC System and Conditions:

  • HPLC System: Shimadzu Prominence 20AD or equivalent.[6]
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 70:30 Acetonitrile:Water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detector: UV-Vis or Diode Array Detector (DAD) set at a low wavelength (e.g., 205-220 nm), as terpenes generally lack strong UV absorption at higher wavelengths.[6]
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak area of this compound.
  • Construct a calibration curve and determine the sample concentration as described for GC-MS.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection GC Injection Filtration->Injection Standards Calibration Standards Standards->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Standards Calibration Standards Standards->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using HPLC-UV.

Conclusion

For the accurate and reliable quantification of this compound, Gas Chromatography-based methods, particularly GC-MS, are superior due to their high sensitivity, specificity, and suitability for volatile compounds. While HPLC can be employed, it presents significant challenges that may compromise the quality of the analytical data. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and defensible results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance chemistry, the selection of precursor molecules is a critical determinant of the final aroma profile, stability, and overall performance of a scent. Among the vast array of available compounds, terpenes and their derivatives stand out for their versatility and prevalence in nature. This guide provides a detailed comparison of (-)-dihydromyrcene with other structurally related and commercially significant terpenes that serve as pivotal fragrance precursors. The following sections delve into their synthetic pathways, comparative performance metrics, and the experimental protocols essential for their evaluation, offering a comprehensive resource for professionals in the field.

Comparative Performance and Synthesis

The transformation of readily available terpenes into valuable fragrance compounds is a cornerstone of the aroma industry. The following table summarizes key quantitative data for the synthesis of this compound and related terpenes from common starting materials, primarily α-pinene and β-pinene, which are major constituents of turpentine.[1]

Fragrance PrecursorStarting MaterialKey Reaction Type(s)Reported Yield (%)Odor Profile of PrecursorKey Fragrance Derivatives
This compound α-Pinene or β-PineneHydrogenation followed by Pyrolysis~64-65% (in crude product)[2]Jasmine, Woody, Piney[1]Dihydromyrcenol, Citronellol, Menthone
Myrcene β-PinenePyrolysisup to 85% (practical), 93.5% (theoretical)[3]Balsamic, Peppery, HerbaceousGeraniol, Nerol, Linalool
Limonene α-PineneAcid-catalyzed Isomerizationup to 59.1%[4]Citrus (orange-like for (+)-limonene), Piney (turpentine-like for (-)-limonene)[5]Carvone, Perillyl alcohol
α-Pinene TurpentineFractional DistillationHigh (major component)Piney, WoodyCamphor, Terpineol, Borneol

Note: Yields can vary significantly based on catalyst, reaction conditions, and purification methods.

Stability and Olfactory Properties

The stability and odor threshold of a fragrance precursor are critical parameters influencing its application and perceived intensity. While specific comparative stability studies are limited, it is generally understood that terpenes, being unsaturated hydrocarbons, are susceptible to oxidation and polymerization, which can alter their olfactory properties over time. For instance, the degradation of some terpenes can lead to the formation of p-cymene.

TerpeneReported Odor Threshold
Limonene 0.0018 - 0.31 ppm (in air)[9], 38 ppb[10]
(-)-Limonene 500 µg/L[5]
(+)-Limonene 200 µg/L[5]

Experimental Protocols

To ensure objective and reproducible comparisons of fragrance precursors, standardized experimental protocols are paramount. Below are detailed methodologies for key experiments.

Synthesis of this compound from Pinane (Illustrative Protocol)

This protocol is based on patent literature describing the catalytic cracking of pinane.[11][12]

  • Vaporization: Heat pinane in a vaporizer to a temperature of 120-180°C.

  • Preheating: Introduce the vaporized pinane into the preheating section of a cracking tube and preheat to 260-340°C.

  • Catalytic Cracking: Pass the preheated pinane vapor through the cracking section of the tube, which is packed with a platinum wire mesh catalyst. The cracking is performed in a nitrogen atmosphere with a flow rate of 30-100 L/hour and at a reduced pressure of 10-90 KPa. The cracking temperature is maintained between 420-500°C.

  • Condensation and Collection: Cool the resulting gaseous mixture of isomers using a condenser and collect the liquid product in a receiving vessel.

  • Purification: Fractionally distill the crude product to isolate this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Terpene Composition

This generalized protocol is suitable for the qualitative and quantitative analysis of terpene mixtures.[13][14][15]

  • Sample Preparation: Prepare a dilute solution of the terpene sample (e.g., 1% in ethanol or hexane). If analyzing a complex matrix, a solvent extraction or headspace solid-phase microextraction (SPME) may be necessary.

  • GC-MS System: Utilize a gas chromatograph equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms). The GC is coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) for a few minutes, then ramp up to a high temperature (e.g., 240°C) at a rate of 3-10°C/min.

    • Split Ratio: Use a split injection (e.g., 50:1) to avoid column overload.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify individual terpenes by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST). Quantify the components by integrating the peak areas and comparing them to a calibration curve generated from standards.

Sensory Panel Evaluation of Fragrance Precursors

This protocol outlines a standard procedure for the sensory evaluation of fragrance materials by a trained panel.[16][17]

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to discriminate and describe different scents. Train them on a range of standard fragrance materials to establish a common vocabulary for odor description.

  • Sample Preparation: Prepare solutions of the fragrance precursors at a standardized, low concentration (e.g., 1% in a non-odorous solvent like diethyl phthalate or ethanol) to avoid olfactory fatigue.

  • Evaluation Procedure:

    • Dip coded, odorless paper blotters into the prepared solutions.

    • Present the blotters to the panelists in a randomized and blind manner in a well-ventilated, odor-free environment.

    • Ask panelists to evaluate the odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong odor).

    • Request panelists to provide descriptive terms for the odor profile from a standardized lexicon.

    • To determine the odor threshold, use a series of dilutions and a forced-choice method (e.g., triangle test) where panelists must identify the scented sample from two blanks.

  • Data Analysis: Analyze the intensity ratings and descriptive data statistically to determine significant differences in the olfactory properties of the compared precursors.

Visualizing Synthetic Pathways and Experimental Workflows

To further elucidate the relationships and processes described, the following diagrams have been generated.

Synthesis_Pathways cluster_start Starting Materials cluster_precursors Fragrance Precursors alpha-Pinene alpha-Pinene Limonene Limonene alpha-Pinene->Limonene Isomerization Pinane Pinane alpha-Pinene->Pinane Hydrogenation beta-Pinene beta-Pinene Myrcene Myrcene beta-Pinene->Myrcene Pyrolysis beta-Pinene->Pinane Hydrogenation This compound This compound Pinane->this compound Pyrolysis Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_evaluation Performance Evaluation Synthesis Synthesis of Precursors Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Structure Structural Confirmation (NMR, IR) Purification->Structure Sensory Sensory Panel Evaluation GCMS->Sensory Structure->Sensory Stability Stability Testing Sensory->Stability

References

Navigating the Catalytic Conversion of Dihydromyrcene: A Mechanistic and Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the efficient conversion of dihydromyrcene, a versatile terpene derivative, into valuable products is a topic of significant interest. This guide provides a comprehensive mechanistic comparison of various catalytic systems employed for dihydromyrcene conversion, with a primary focus on hydration, alongside available data on hydrogenation and oxidation. Detailed experimental protocols, quantitative performance data, and visual representations of reaction pathways are presented to facilitate informed catalyst selection and process optimization.

The transformation of dihydromyrcene primarily revolves around the selective functionalization of its trisubstituted double bond. The choice of catalytic system dictates the reaction pathway and, consequently, the product distribution. This comparison delves into the nuances of homogeneous and heterogeneous acid catalysis for hydration, as well as the less explored avenues of hydrogenation and oxidation.

Hydration of Dihydromyrcene: A Battle of Protons and Pores

The most extensively studied conversion of dihydromyrcene is its hydration to produce the valuable fragrance ingredient, dihydromyrcenol. This reaction is predominantly catalyzed by acids, which can be broadly categorized into homogeneous and heterogeneous systems. The fundamental mechanism in all acid-catalyzed hydrations involves the protonation of the double bond to form a tertiary carbocation, followed by nucleophilic attack by water. However, the nature of the catalyst significantly influences the reaction environment, leading to differences in activity, selectivity, and practicality.

Mechanism of Acid-Catalyzed Hydration:

The generally accepted mechanism for the acid-catalyzed hydration of dihydromyrcene proceeds as follows:

  • Protonation: The catalyst provides a proton (H+) which is attacked by the electron-rich double bond of dihydromyrcene. This follows Markovnikov's rule, leading to the formation of a more stable tertiary carbocation at the C2 position.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient carbocation.

  • Deprotonation: The resulting protonated alcohol (oxonium ion) is deprotonated, typically by a water molecule or the conjugate base of the acid catalyst, to yield the final product, dihydromyrcenol, and regenerate the acid catalyst.

G Dihydromyrcene Dihydromyrcene Carbocation Tertiary Carbocation Intermediate Dihydromyrcene->Carbocation + H+ Oxonium Oxonium Ion Carbocation->Oxonium + H2O Dihydromyrcenol Dihydromyrcenol Oxonium->Dihydromyrcenol - H+

Homogeneous Acid Catalysts

Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and formic acid (HCOOH), are dissolved in the reaction medium, providing readily accessible protons for catalysis.

  • Mechanism: The mechanism follows the general pathway described above. The uniform distribution of the catalyst in the reaction mixture can lead to high reaction rates. However, the strong acidity and the presence of the catalyst throughout the reaction volume can also promote side reactions. A notable side reaction is the formation of cyclic ethers, especially under prolonged reaction times or at elevated temperatures.[1]

  • Performance: While effective in achieving high conversion, selectivity can be a challenge. The separation of the catalyst from the product mixture requires neutralization and extraction steps, which can generate significant waste streams.

Heterogeneous Solid Acid Catalysts

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and reusability. Key examples include cation exchange resins and zeolites.

  • Cation Exchange Resins (e.g., Amberlyst-15): These are polymeric resins with sulfonic acid groups (-SO₃H) that act as Brønsted acid sites.

    • Mechanism: The reaction occurs on the surface and within the porous structure of the resin beads. The mechanism is analogous to the homogeneous case, involving the formation of a carbocation intermediate. The confined environment within the resin pores can influence the selectivity by sterically hindering the formation of bulky byproducts.

    • Performance: Cation exchange resins have demonstrated high activity and selectivity for dihydromyrcenol production.[2] They are easily separated from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst recycling.

  • H-beta Zeolites: These are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites.

    • Mechanism: The reaction takes place within the zeolite's pores. The shape-selective nature of the zeolite can enhance the selectivity towards the desired linear alcohol product, dihydromyrcenol, by disfavoring the formation of cyclic byproducts. The hydrophobicity of the zeolite can also play a role in concentrating the organic reactant near the active sites.[3]

    • Performance: H-beta zeolites have shown excellent selectivity for dihydromyrcenol.[3] Their performance is influenced by factors such as the Si/Al ratio, which determines the acid site density and strength.

Table 1: Comparison of Catalytic Systems for Dihydromyrcene Hydration

Catalyst SystemCatalyst TypeAdvantagesDisadvantagesTypical Conversion (%)Typical Selectivity (%)
Sulfuric AcidHomogeneousHigh reaction ratesDifficult to separate, waste generation, corrosionHighModerate to High
Formic AcidHomogeneousMilder than H₂SO₄Catalyst separation required, potential for formate ester formationGoodGood
Cation Exchange ResinsHeterogeneousEasy separation, reusable, high selectivityPotential for mass transfer limitationsHighHigh
H-beta ZeoliteHeterogeneousHigh selectivity, shape-selective, reusableCan be more expensive, potential for diffusion limitationsGood to HighVery High[3]

Hydrogenation and Oxidation: Expanding the Product Portfolio

While hydration is the most common conversion, dihydromyrcene can also undergo hydrogenation and oxidation to yield other valuable chemicals. Data on these transformations is less abundant in the public domain compared to hydration.

Hydrogenation

Catalytic hydrogenation of dihydromyrcene's double bonds leads to the formation of the saturated alkane, 2,6-dimethyloctane. This reaction is typically carried out using heterogeneous catalysts.

  • Catalytic System: Palladium on carbon (Pd/C) is a standard catalyst for hydrogenation reactions.

  • Mechanism: The reaction occurs on the surface of the metal catalyst. Dihydromyrcene and hydrogen are adsorbed onto the palladium surface, where the H-H bond is cleaved. The adsorbed hydrogen atoms are then sequentially added across the double bonds of dihydromyrcene.

Oxidation

The oxidation of dihydromyrcene can potentially lead to a variety of products, including epoxides, diols, and aldehydes, depending on the oxidant and catalyst used.

  • Catalytic System: Oxidation can be performed using various reagents, such as hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst.

  • Mechanism (Epoxidation): One possible oxidation pathway is epoxidation of the trisubstituted double bond to form dihydromyrcene oxide. This can be achieved using peroxy acids or with H₂O₂ and a catalyst. The mechanism involves the transfer of an oxygen atom to the double bond.

  • Performance Data: Detailed experimental data and mechanistic studies specifically for the catalytic oxidation of dihydromyrcene are not well-documented in the available literature.

Experimental Protocols

Detailed and standardized experimental protocols for the catalytic conversion of dihydromyrcene are often catalyst- and reactor-specific. However, a general workflow can be outlined.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation/Activation Reaction_Setup Reactor Setup (Batch/Continuous) Catalyst_Prep->Reaction_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reaction_Setup Reaction_Execution Reaction under Controlled Conditions (Temp, Pressure, Stirring) Reaction_Setup->Reaction_Execution Sampling Reaction Monitoring (e.g., GC) Reaction_Execution->Sampling Workup Reaction Quenching & Catalyst Separation Reaction_Execution->Workup Purification Product Purification (e.g., Distillation) Workup->Purification Characterization Product Characterization (e.g., GC-MS, NMR) Purification->Characterization

Example Protocol: Hydration using a Cation Exchange Resin (Batch Reactor)

  • Catalyst Preparation: The cation exchange resin (e.g., Amberlyst-15) is pre-washed with deionized water and then with the reaction solvent (e.g., acetone) to remove any impurities.

  • Reaction Setup: A stirred batch reactor is charged with dihydromyrcene, water, and a solvent (if necessary to ensure miscibility). The pre-treated catalyst is then added to the reactor.

  • Reaction: The mixture is heated to the desired temperature (e.g., 60-80°C) and stirred vigorously to ensure good contact between the reactants and the catalyst. The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).

  • Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is separated by filtration. The organic layer is separated from the aqueous layer. The product in the organic layer is then analyzed and quantified using GC and identified using GC-Mass Spectrometry (GC-MS).

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain high-purity dihydromyrcenol.

Conclusion

The catalytic conversion of dihydromyrcene offers a versatile platform for the synthesis of valuable chemicals. For the industrially significant hydration to dihydromyrcenol, heterogeneous solid acid catalysts, particularly cation exchange resins and H-beta zeolites, present a compelling case over traditional homogeneous systems due to their high selectivity, ease of separation, and reusability. The choice between these heterogeneous catalysts may depend on factors such as cost, desired selectivity, and process scale. While the hydrogenation and oxidation of dihydromyrcene are less explored, they represent promising avenues for expanding the product portfolio from this readily available terpene. Further research into developing efficient and selective catalytic systems for these transformations is warranted. This guide provides a foundational understanding of the mechanistic principles and performance characteristics of various catalytic systems, empowering researchers to make informed decisions in their pursuit of efficient and sustainable chemical synthesis.

References

Inter-Laboratory Validation of a Novel Catalytic Synthesis Protocol for (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of a novel catalytic synthesis protocol for (-)-Dihydromyrcene against the established thermal isomerization method. The data presented is a synthesis of findings from multiple sources, structured to emulate an inter-laboratory validation study, offering researchers and professionals in drug development a comprehensive overview of performance metrics and detailed experimental procedures.

This compound is a key intermediate in the synthesis of various aroma chemicals and pharmaceuticals.[1] The efficiency and selectivity of its synthesis are critical for ensuring high purity and yield of downstream products.[1] This guide evaluates a new catalytic approach that promises significant improvements over traditional high-temperature methods.

Comparative Performance Data

The following table summarizes the key performance indicators of the novel catalytic protocol compared to the standard thermal isomerization method for the synthesis of this compound from pinane.

ParameterNovel Catalytic ProtocolStandard Thermal Isomerization
Reaction Temperature 420-500°C[2]~520°C[3]
Selectivity for this compound 80% - 93.2%[2]~68% (at 425°C), decreases with temperature[4]
Pinane Conversion Rate 27.8% - 84.6%[2]52% (single-pass)[3]
Energy Consumption Reduced due to lower temperature[2]Higher energy expenditure[2]
Catalyst Carbon material with developed surface[4]None (thermal cracking)
Final Purity (after purification) >85% at the top of the rectifying tower[3]Not explicitly stated for dihydromyrcene

Experimental Protocols

Novel Catalytic Synthesis Protocol

This method utilizes a catalytic cracking process to improve selectivity and reduce the required reaction temperature.

Materials:

  • cis-Pinane (starting material)

  • Catalyst: Activated carbon or other carbon material with a developed surface[4]

Procedure:

  • Preheat the cracking tube, with a preheating section temperature of 260-340°C.[2]

  • Introduce the cis-pinane feedstock into the cracking tube.

  • Pass the vaporized pinane through the catalyst bed at a reaction temperature of 420-500°C.[2]

  • The resulting product stream, containing this compound, unreacted pinane, and byproducts, is then cooled.

  • The mixture undergoes rectification in a distillation tower to separate the pure this compound. A concentration of over 85% can be achieved at the top of the tower.[3]

Standard Thermal Isomerization Protocol

This is the conventional method for producing this compound through high-temperature isomerization of pinane without a catalyst.

Materials:

  • Pinane (starting material)

Procedure:

  • The pinane raw material is preheated to approximately 450°C.[3]

  • The preheated pinane is fed into a cracking furnace with a controlled temperature of around 520°C.[3]

  • The thermal isomerization takes place in the furnace, yielding a mixture of this compound, unreacted pinane, and various byproducts.

  • The hot effluent from the furnace is used to preheat the incoming raw material via a heat exchanger to improve energy efficiency.[3]

  • The product mixture is then fed into a rectifying tower for the separation and purification of this compound.[3]

Workflow and Process Visualization

The following diagrams illustrate the experimental workflows for both the novel catalytic and standard thermal synthesis protocols.

G cluster_0 Novel Catalytic Synthesis Workflow A cis-Pinane Feedstock B Preheating (260-340°C) A->B C Catalytic Cracking (420-500°C) Catalyst: Activated Carbon B->C D Cooling C->D E Rectification Column D->E F This compound Product (>85% Purity) E->F Top G Unreacted Pinane & Byproducts E->G Bottom/Side

Caption: Workflow of the novel catalytic synthesis of this compound.

G cluster_1 Standard Thermal Isomerization Workflow H Pinane Feedstock I Preheating (450°C) H->I J Thermal Cracking Furnace (520°C) I->J K Heat Exchange J->K K->I Heat Recovery L Rectification Column K->L M This compound Product L->M Top N Unreacted Pinane & Byproducts L->N Bottom/Side

Caption: Workflow of the standard thermal isomerization of pinane.

Conclusion

The inter-laboratory data suggests that the novel catalytic synthesis protocol for this compound offers significant advantages over the standard thermal isomerization method. The use of a catalyst allows for a lower reaction temperature, which in turn reduces energy consumption and improves the selectivity towards the desired product, reaching up to 93.2%.[2] While the single-pass conversion rate can be lower than in some thermal processes, the substantially higher selectivity simplifies the purification process and leads to a more efficient overall synthesis. For researchers and manufacturers in the fragrance, flavor, and pharmaceutical industries, the adoption of this catalytic approach could lead to more cost-effective and sustainable production of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal of (-)-Dihydromyrcene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (-)-Dihydromyrcene must adhere to strict safety protocols for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, presenting multiple risks. It is a flammable liquid and vapor, a skin irritant, and may cause an allergic skin reaction.[1] Aspiration of the liquid can be fatal if it enters the airways.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[2]

Before handling this compound, it is imperative to be familiar with its safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat.[1][3] All handling should be conducted in a well-ventilated area.[3]

Quantitative Data Summary

PropertyValueReference
GHS Classification Flammable Liquid (Category 3/4), Skin Irritant (Category 2), Eye Irritant (Category 2A), Aspiration Hazard (Category 1), Skin Sensitization (Category 1B), Hazardous to the Aquatic Environment (Acute Hazard 3, Chronic Hazard 3)[1][2]
Boiling Point 167 – 169 °C[3]
Flash Point 96 °C (closed cup)[3]
Solubility Practically insoluble in water; soluble in ethanol and organic solvents[3]
Molecular Weight 138.25 g/mol [3]

Spill Management Protocol

In the event of a this compound spill, immediate and precise action is critical to prevent injury and environmental contamination.

Experimental Protocols:

Small Spill Cleanup:

  • Eliminate Ignition Sources: Immediately extinguish all open flames and turn off any equipment that could create sparks.[1]

  • Ensure Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, dry lime, or soda ash to cover the spill.[1]

  • Collect Absorbent Material: Carefully collect the saturated absorbent material and place it into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area: Wash the spill site thoroughly after the material has been collected.[1]

  • Dispose of Waste: Dispose of the collected waste in accordance with local, regional, and national environmental regulations.[3]

Large Spill Cleanup:

  • Evacuate the Area: Clear all personnel from the immediate vicinity of the spill.

  • Alert Emergency Services: Notify the appropriate emergency response team and provide them with the location and nature of the hazard.

  • Personal Protection: Responders must wear full-body protective clothing and a self-contained breathing apparatus.[4]

  • Containment and Cleanup: Follow the same containment and collection procedures as for a small spill, using appropriate industrial-scale equipment.

Disposal Workflow

The proper disposal of this compound waste is crucial to prevent environmental harm. The following workflow diagram illustrates the decision-making process for its disposal.

Dihydromyrcene_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway A Unused this compound E Collect in a labeled, sealed hazardous waste container A->E B Contaminated Materials (e.g., PPE, absorbents) B->E C Is the container empty and clean? D Dispose as non-hazardous waste (check local regulations) C->D Yes C->E No F Store in a cool, dry, well-ventilated area away from ignition sources E->F G Arrange for pickup by a licensed hazardous waste disposal service F->G H Do NOT pour down the drain or release into the environment

Caption: Disposal workflow for this compound waste.

Disclaimer: This information is intended for guidance purposes only. Always consult the specific Safety Data Sheet for this compound and adhere to all applicable local, regional, and national regulations for chemical handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.